Adrenomedullin
Description
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Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
YRQSMNNFQGLRSFGCRFGTCTVQKLAHQIYQFTDKDKDNVAPRSKISPQGY |
Origin of Product |
United States |
Discovery and Initial Characterization of Adrenomedullin
Identification and Isolation
The discovery of Adrenomedullin (B612762) was a result of a targeted search for novel bioactive substances. portlandpress.com
In 1993, a research group led by Kitamura and colleagues successfully isolated a novel peptide from human pheochromocytoma, a tumor of the adrenal medulla. mdpi.combiosyn.comersnet.org The isolation process involved monitoring fractions of tissue extract for their ability to elevate cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) levels in rat platelets. portlandpress.comresearchgate.net This method led to the identification of a previously unknown peptide, which was named this compound due to its origin in the adrenal medulla. ersnet.orgersnet.org High concentrations of the peptide were found not only in the tumor tissue but also in the normal adrenal medulla. portlandpress.com
Following its isolation, this compound was quickly characterized as a potent hypotensive, or blood pressure-lowering, peptide. sinobiological.comgenscript.com When administered intravenously to rats, it produced a strong and long-lasting depressor effect. jhkcc.com.hknih.gov This potent vasodilatory action, the widening of blood vessels, became a key characteristic of the newly discovered peptide. nih.govgulhanemedj.org Further research has since confirmed that this compound is one of the most potent endogenous vasodilatory peptides found in the body. biosyn.com
Structural Analysis and Peptide Family Classification
Detailed analysis of this compound's structure revealed key features that are essential for its biological activity and provided insights into its evolutionary relationships with other peptides.
The biological function of this compound is intrinsically linked to its specific amino acid sequence and the modifications it undergoes after its initial synthesis.
Human this compound is a 52-amino acid peptide. sinobiological.comoup.com A critical feature of its structure is a six-amino acid ring formed by an intramolecular disulfide bond between the cysteine residues at positions 16 and 21. biosyn.comoup.comsci-hub.st This ring structure is essential for the peptide's biological activity. sci-hub.stahajournals.org
Table 1: Amino Acid Sequence of Human this compound
Source: genscript.commedchemexpress.comelabscience.com
Another crucial post-translational modification is the amidation of the C-terminal tyrosine residue. gulhanemedj.orgoup.com This process, where the C-terminal carboxyl group is converted to an amide group, is essential for the biological activity of this compound. jhkcc.com.hkpancreapedia.org The amidation is carried out by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). mdpi.com
Based on its structural similarities to other known peptides, this compound has been classified as a member of the calcitonin gene-related peptide (CGRP) superfamily. oup.comahajournals.orgpnas.org This family also includes calcitonin and amylin. jhkcc.com.hkoup.com this compound exhibits some sequence homology with CGRP, which is another potent vasodilator. biosyn.comoup.com
Homology with Calcitonin Gene-Related Peptide (CGRP) Family
This compound (ADM) is a member of the calcitonin (CT) superfamily of peptides, which also includes calcitonin gene-related peptide (CGRP) and amylin. ahajournals.orgnih.gov Structurally, human this compound is a 52-amino acid peptide that possesses a single intramolecular disulfide bond, forming a six-amino acid ring structure, and an amidated C-terminus, both of which are crucial for its biological activity. nih.govpancreapedia.org
Its inclusion in this family is based on structural similarities and shared biological activities. This compound exhibits a notable, albeit slight, homology with other members of the family. Specifically, it shares approximately 24-25% amino acid sequence homology with CGRP. ahajournals.orgcdnsciencepub.comresearchgate.net This structural relationship underlies some overlap in their biological effects, as both peptides are potent vasodilators. nih.govresearchgate.net Despite the homology, their primary receptors and distribution can differ; for instance, CGRP is densely distributed in the nervous system, while this compound is widely expressed in vascular cells. ahajournals.org The shared ancestry is evident in their gene structure and receptor systems, which often involve the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying proteins (RAMPs). ahajournals.orgpancreapedia.org
| Feature | This compound (ADM) | Calcitonin Gene-Related Peptide (CGRP) |
| Peptide Family | Calcitonin/CGRP Superfamily | Calcitonin/CGRP Superfamily |
| Amino Acid Length | 52 amino acids (human) | 37 amino acids |
| Key Structural Features | 6-amino acid ring, C-terminal amidation | 6-amino acid ring, C-terminal amidation |
| Sequence Homology | ~24% homology with CGRP ahajournals.orgnih.gov | ~24% homology with ADM ahajournals.orgnih.gov |
| Primary Receptor Complex | CLR + RAMP2 or RAMP3 pancreapedia.orgahajournals.org | CLR + RAMP1 nih.govpancreapedia.org |
Relationship to Intermedin (this compound 2) and Amylin
The calcitonin peptide family extends beyond CGRP to include amylin and a more recently identified peptide, Intermedin (IMD), also known as this compound 2 (AM2). nih.govnih.gov
Intermedin (this compound 2): Discovered in 2004, Intermedin was identified as a novel member of the calcitonin/CGRP peptide family based on phylogenetic analysis. nih.govphoenixbiotech.net It is the peptide most closely related to this compound. nih.gov Unlike ADM and CGRP, which show preferential binding to specific RAMP-receptor complexes, Intermedin acts as a nonselective agonist, capable of activating receptor complexes for both CGRP (CLR/RAMP1) and this compound (CLR/RAMP2 and CLR/RAMP3). phoenixbiotech.netoup.comresearchgate.net Its effects often mirror those of this compound, though its potency can vary depending on the biological system and the specific molecular form of the peptide being tested. nih.gov
Amylin: Amylin, a 37-amino-acid peptide, is also a member of this superfamily and is co-secreted with insulin (B600854) from pancreatic β-cells. nih.gov It shares a higher degree of homology with CGRP (around 46%) than this compound does. nih.gov The relationship between this compound and amylin is primarily through their common membership in the calcitonin peptide family, which results in some structural similarities and overlapping biological effects due to cross-reactivity between their respective receptors. nih.govcdnsciencepub.com However, despite belonging to the same family, studies have shown that this compound has a limited affinity for amylin-specific binding sites in the brain, suggesting that its primary effects are mediated through a distinct class of receptors. cdnsciencepub.com
| Peptide | Other Names | Year Discovered | Relationship to this compound | Receptor Interaction |
| Intermedin | This compound 2 (AM2) | 2004 | Closest relative in the CGRP family. nih.gov | Nonselective agonist for CGRP and ADM receptors (CLR/RAMP complexes). phoenixbiotech.netresearchgate.net |
| Amylin | Islet Amyloid Polypeptide (IAPP) | 1987 | Member of the same peptide superfamily. nih.gov | Limited cross-reactivity at receptor sites. nih.govcdnsciencepub.com |
Precursor Molecule and Co-peptides
Preprothis compound Structure and Processing
This compound is synthesized from a larger precursor molecule called preprothis compound. oup.com In humans, the gene for preprothis compound is located on chromosome 11 and contains the code for a 185-amino acid polypeptide. oup.comwikipedia.orgahajournals.org
The processing of this precursor is a multi-step enzymatic process:
Signal Peptide Cleavage: The initial 185-amino acid preprothis compound contains a 21-amino acid N-terminal signal peptide. nih.govoup.com This signal sequence is cleaved off, resulting in a 164-amino acid intermediate known as prothis compound. ahajournals.org
Proteolytic Cleavage: Prothis compound contains several pairs of basic amino acids that serve as cleavage sites for prohormone convertases. ahajournals.org To generate mature this compound, cleavage occurs to release a glycine-extended peptide (this compound-Gly). pancreapedia.org
C-terminal Amidation: The final step is the enzymatic amidation of the C-terminal tyrosine residue. This reaction, which is critical for the peptide's full biological activity, converts the glycine-extended precursor into the mature, 52-amino acid this compound. nih.govpancreapedia.org Mature human this compound corresponds to amino acids 95-146 of the preprothis compound sequence. nih.gov
| Precursor Stage | Length (Human) | Description | Resulting Peptide |
| Preprothis compound | 185 amino acids | The initial translated polypeptide. oup.comahajournals.org | Prothis compound |
| Prothis compound | 164 amino acids | Formed after removal of the 21-amino acid signal peptide. ahajournals.org | Mature this compound, PAMP |
| Mature this compound | 52 amino acids | The final, biologically active peptide after cleavage and C-terminal amidation. wikipedia.org | N/A |
Prothis compound N-terminal 20 Peptide (PAMP) Generation
The processing of preprothis compound yields not only this compound but also another biologically active peptide known as Prothis compound N-terminal 20 Peptide (PAMP). oup.comacs.orgnih.gov PAMP is derived from the N-terminal region of the prothis compound molecule. oup.com
Specifically, human PAMP is a 20-amino acid peptide that corresponds to residues 22-41 of the preprothis compound sequence. nih.gov Its generation occurs through proteolytic cleavage at a specific site (Gly42-Lys43-Arg44) within the prothis compound molecule. ahajournals.org Following cleavage, like this compound, PAMP undergoes post-translational modification, resulting in an amidated C-terminus, which is important for some of its biological functions. ahajournals.org PAMP is co-secreted with this compound from various tissues and has its own distinct biological activities, including roles in vasodilation and the inhibition of catecholamine secretion, which it mediates through different pathways than those used by this compound. mdpi.comanaspec.comunav.edu
Molecular Biology and Biosynthesis of Adrenomedullin
ADM Gene Organization and Chromosomal Location
The gene encoding adrenomedullin (B612762), known as the ADM gene, has a conserved structure across several mammalian species.
The ADM gene is organized into four exons and three introns. wikipedia.orgnih.govmdpi.com This structure is consistent in both humans and mice. wikipedia.orgnih.gov The gene encodes a 185-amino acid precursor peptide called preprothis compound. wikipedia.orgmdpi.comnih.gov Following the cleavage of a 21-amino acid signal peptide, the resulting prothis compound is further processed to yield mature, biologically active this compound and another peptide, Prothis compound N-terminal 20 Peptide (PAMP). mdpi.compnas.org The exons contain the coding sequences for these peptides; for instance, the region encoding the mature AM peptide is located on exon 4. nih.gov
The ADM gene is located on a single locus on different chromosomes in various mammalian species. In humans, the gene is situated on the p-arm of chromosome 11 at position 15.4. wikipedia.orgmdpi.comgenecards.org In mice, the orthologous gene, Adm, is found on a distal region of chromosome 7. nih.govmdpi.compnas.org
Table 1: Genomic Localization of the ADM Gene in Mammalian Species
| Species | Gene Symbol | Chromosomal Location |
| Homo sapiens (Human) | ADM | 11p15.4 wikipedia.orgmdpi.comgenecards.org |
| Mus musculus (Mouse) | Adm | Chromosome 7 nih.govmdpi.compnas.org |
Tissue-Specific and Cell-Specific Expression Patterns
Ubiquitous Expression Across Organs and Cell Types
This compound and its gene are expressed in a wide array of tissues and organs throughout the body, demonstrating its ubiquitous nature. nih.govahajournals.org High concentrations of the peptide have been found in the adrenal medulla, cardiac atria, and lungs, while the highest levels of its mRNA have been measured in the lungs, cardiac atria, aorta, and mesenteric arteries. frontiersin.org It is also expressed in the kidney, digestive organs, nervous system, and various tumor cells. ahajournals.org
This widespread distribution extends to the cellular level. Numerous cell types are capable of producing this compound, including:
Endothelial cells frontiersin.orgpnas.org
Vascular smooth muscle cells (VSMCs) frontiersin.orgpnas.org
Monocytes and Macrophages mdpi.comfrontiersin.org
Fibroblasts nih.gov
Cardiomyocytes nih.gov
Renal parenchymal cells frontiersin.org
Keratinocytes in the skin and oral mucosa nih.govoup.com
Epithelial cells in the gastrointestinal tract nih.govmdpi.com
Adipocytes and stromal vascular cells in adipose tissue nih.gov
Thymic epithelial cells and thymocytes plos.org
Leukemia stem cells frontiersin.org
The broad expression pattern of this compound underscores its diverse physiological and pathological roles in the body.
Endothelial Cells and Vascular Smooth Muscle Cells
Vascular endothelial cells and vascular smooth muscle cells (VSMCs) are primary sites for the synthesis and secretion of this compound. nih.gov Research demonstrates that these cells actively produce and release the peptide, which then acts locally to regulate vascular tone. nih.govahajournals.org Cultured rat endothelial cells secrete this compound at a rate approximately 5.8 times higher than that of VSMCs. oup.com The synthesis in these cells is constitutive, meaning the peptide is released continuously upon synthesis rather than being stored in significant amounts. oup.com Consequently, the rate of secretion is a direct indicator of the rate of synthesis. oup.com The expression of the this compound gene in these cells is stimulated by various factors, including pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor (TNF), as well as bacterial lipopolysaccharide (LPS). nih.govmdpi.com
Adrenal Medulla and Adrenal Gland Zones
The adrenal gland, particularly the adrenal medulla, was the tissue from which this compound was first isolated and is a site of abundant expression. openaccesspub.org The highest concentrations of this compound mRNA are found in the adrenal medulla. openaccesspub.org Synthesis occurs in the unique postganglionic sympathetic neurons known as chromaffin cells, which are responsible for producing epinephrine (B1671497) and norepinephrine. lumenlearning.com Beyond the medulla, studies have identified this compound synthesis within the zona glomerulosa of the adrenal cortex. nih.govbioscientifica.com The co-localization of both the peptide and its specific receptors in the zona glomerulosa suggests a local autocrine or paracrine function, potentially regulating aldosterone (B195564) secretion. nih.govbioscientifica.com In the human adrenal gland, adrenomedullary chromaffin cells are not confined to the medulla but can be found interwoven throughout all cortical zones, forming ray-like structures or nests of cells, which may facilitate paracrine communication between the medulla and cortex. oup.com
Heart, Lung, Kidney, Liver
This compound mRNA is highly expressed in the heart, lungs, and kidneys. openaccesspub.orgphysiology.org Within the heart, the peptide is synthesized in both the atria and ventricles. wjgnet.com Studies have shown that cardiac this compound synthesis is significantly induced by conditions such as hypoxia and in models of heart failure, suggesting a role in the heart's response to ischemic stress. lsuhsc.edu The lungs are not only a major site of this compound synthesis but also possess the highest density of its binding sites and are considered a primary tissue for its clearance from circulation. openaccesspub.orgatsjournals.org In the kidneys, this compound is produced by both glomerular and tubular cells, where it can influence renal blood flow and natriuresis. openaccesspub.org The liver has also been identified as a site of this compound production. physiology.orgahajournals.org
Central Nervous System (Neurons and Endothelium)
This compound is widely distributed throughout the central nervous system (CNS). nih.gov Immunoreactivity for the peptide has been demonstrated in numerous neurons across the brain and spinal cord. nih.govresearchgate.net In addition to neurons, vascular endothelial cells within the brain are a major source of this compound. nih.govnih.gov Studies on cultured rat cerebral endothelial cells revealed a production rate an order of magnitude higher than that reported for other cell types. nih.gov Perivascular glial cells also contribute to its production. nih.gov The expression of this compound in cortical neurons and cerebral endothelial cells is markedly increased in response to ischemic and hypoxic conditions, pointing to a neuroprotective role. nih.govoup.com Biochemical analyses suggest that in some brain areas, higher molecular weight precursor forms of this compound may be more predominant than the fully processed peptide. nih.gov
Gastrointestinal Tract (Mucosal Epithelium, Glandular Duct Cells, Neuroendocrine Cells, Smooth Muscle Cells)
The gastrointestinal (GI) tract exhibits widespread expression of this compound from the oral cavity to the rectum. nih.gov It is found in the mucosal epithelium, glandular duct cells, neuroendocrine cells, and smooth muscle cells. nih.govnih.gov The peptide is especially abundant in the neuroendocrine cells of the GI mucosa, including enterochromaffin-like cells in the gastric fundus. nih.govresearchgate.net This broad distribution pattern suggests that this compound functions as a gut hormone, regulating diverse physiological processes such as gastric acid secretion and intestinal motility. nih.gov
Reproductive Tissues (Placenta, Uterus, Fetal Membranes)
Reproductive tissues are significant sites of this compound synthesis, with high levels of expression found in the placenta, uterus, and fetal membranes. nih.gov During pregnancy, maternal plasma concentrations of this compound increase substantially, a change attributed largely to production by the feto-placental unit. nih.gov In the placenta, trophoblast cells are a key source of the peptide. nih.govscispace.com The uterine endometrium also expresses this compound, with levels being regulated by hormones like estrogen. nih.gov The fetal membranes, including the amnion and choriodecidua, show elevated this compound protein concentrations and mRNA expression, particularly in pregnancies complicated by pre-eclampsia. oup.com Hypoxia is a potent stimulus for this compound expression in placental cytotrophoblast cells, highlighting its role in fetal development and adaptation to the uterine environment. nih.gov
Table 1: Summary of this compound Biosynthesis by Tissue
| Tissue/Cell Type | Key Research Findings on Biosynthesis | Citations |
|---|---|---|
| Endothelial & VSMCs | Major sites of constitutive synthesis; higher secretion rate in endothelial cells. | nih.govnih.govoup.com |
| Adrenal Gland | Highest mRNA levels in the medulla; also synthesized in the cortex (zona glomerulosa). | openaccesspub.orgnih.govbioscientifica.com |
| Heart | Synthesized in atria and ventricles; expression induced by hypoxia. | wjgnet.comlsuhsc.edu |
| Lung | High level of expression and highest density of binding sites. | openaccesspub.orgatsjournals.org |
| Kidney | Produced by both glomerular and tubular cells. | openaccesspub.orgphysiology.org |
| Liver | Identified as a site of this compound production. | physiology.orgahajournals.org |
| Central Nervous System | Synthesized in neurons, cerebral endothelial cells, and perivascular glial cells. | nih.govresearchgate.netnih.gov |
| Gastrointestinal Tract | Widespread expression in mucosal, glandular, neuroendocrine, and smooth muscle cells. | nih.govnih.govresearchgate.net |
| Pancreatic Islets | Localized to pancreatic polypeptide-producing F cells in the periphery of adult islets. | mdpi.comnih.gov |
| Reproductive Tissues | Highly expressed in placenta (trophoblasts), uterus, and fetal membranes. | nih.govscispace.comoup.com |
Immune Cells
This compound (AM) is expressed and secreted by various immune cells, playing a significant role in modulating the immune response. nih.govnih.gov Its production has been identified in peripheral blood monocytes, granulocytes, lymphocytes, and monocyte-derived macrophages. spandidos-publications.comfrontiersin.orgatsjournals.org The expression of AM in these cells is not static; it is often upregulated in response to inflammatory stimuli. spandidos-publications.commdpi.com For instance, stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, enhances AM production in macrophages and microglia. nih.govoup.com
Dendritic cells (DCs), crucial antigen-presenting cells, also produce and secrete AM. nih.govnih.gov Studies have shown that LPS-induced maturation of DCs leads to an increase in AM expression. nih.gov This suggests a role for AM in the regulation of DC function and subsequent T-cell responses. Evidence indicates that AM can influence T-cell activation and differentiation, potentially by inhibiting the activation of self-reactive T cells in peripheral lymphoid organs. nih.gov It has been shown to decrease the number of effector T cells that secrete interferon-gamma (IFNγ) while increasing the percentage of cells expressing interleukin-4 (IL-4) and interleukin-10 (IL-10). nih.gov
The expression of AM within the immune system is integral to its immunomodulatory functions. It can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) from macrophages and inhibit the inflammatory responses of resident central nervous system cells like microglia and astrocytes. nih.govnih.govoup.com This anti-inflammatory activity is a key aspect of AM's role in conditions involving immune activation. nih.govnih.gov
Table 1: this compound Expression in Various Immune Cells
| Immune Cell Type | Stimulus for Expression/Secretion | Reference(s) |
|---|---|---|
| Monocytes | Lipopolysaccharide (LPS) | spandidos-publications.comfrontiersin.orgmdpi.com |
| Macrophages | Lipopolysaccharide (LPS) | nih.govnih.govmdpi.comoup.com |
| Lymphocytes | Activation | nih.govspandidos-publications.comatsjournals.org |
| Granulocytes | Homeostatic and inflammatory conditions | spandidos-publications.comfrontiersin.orgnih.gov |
| Dendritic Cells (DCs) | Lipopolysaccharide (LPS) | nih.govnih.gov |
Adipose Tissue
This compound is recognized as an adipokine, a signaling molecule produced by adipose tissue. nih.gov Both cultured adipocytes and adipose tissues have been shown to produce and secrete AM. nih.gov The expression of AM in adipose tissue is not limited to adipocytes; it is also found in stromal cells, including macrophages, and in the vessel walls within the tissue. psu.edu
The production of AM in adipocytes is significantly stimulated by inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and by lipopolysaccharide (LPS). nih.gov This suggests a link between inflammation, obesity, and AM expression. Indeed, AM expression in omental adipose tissue is higher in obese individuals compared to lean individuals. psu.edu Furthermore, plasma concentrations of AM are elevated in obese subjects. nih.gov
Functionally, AM in adipose tissue is involved in lipid metabolism. physiology.org It has been shown to stimulate lipolysis in human adipocytes in a dose- and time-dependent manner. oup.com This effect appears to be mediated through the extracellular signal-regulated kinase (ERK) pathway. oup.com Conversely, other studies have suggested that AM can inhibit isoproterenol-stimulated lipolysis via a nitric oxide-dependent mechanism. physiology.org AM may also play a role in adipogenesis, the formation of adipocytes. physiology.org The hormone this compound 2 (ADM2), a related peptide, has been shown to enhance the "beiging" of white adipose tissue, a process that increases energy expenditure. nih.gov
The expression of AM and its receptor components is higher in the omental adipose tissue of women with gestational diabetes mellitus (GDM) compared to those with normal glucose tolerance. oup.com Glucose and TNF-α have been found to increase the expression of AM and its receptors in adipose tissue explants. oup.com This highlights the potential role of AM in the metabolic complications associated with obesity and diabetes. nih.govmpg.de
Table 2: Research Findings on this compound in Adipose Tissue
| Research Focus | Key Finding | Cell/Tissue Model | Reference(s) |
|---|---|---|---|
| AM Expression | Produced and secreted by adipocytes and adipose tissue. | Cultured adipocytes, adipose tissue | nih.gov |
| Regulation of Expression | Stimulated by TNF-α and LPS. | Adipocytes | nih.gov |
| Localization | Expressed in stromal cells (including macrophages) and vessel walls. | Human adipose tissue | psu.edu |
| Role in Obesity | Higher expression in omental adipose tissue of obese women. | Human adipose tissue | psu.edu |
| Lipid Metabolism | Stimulates lipolysis in human adipocytes. | Human adipocytes | oup.com |
Skin
This compound and its receptors are expressed by various cells within the human skin, indicating its multifaceted role in skin physiology. researchgate.netoup.comnih.gov Expression has been identified in keratinocytes of the epidermis and hair follicles, fibroblasts, melanocytes, and the cells of sweat and sebaceous glands. researchgate.netnih.govrndsystems.comnih.gov The presence of AM has also been detected in sweat. oup.com
In the epidermis, AM immunoreactivity is strong in the suprabasal layers. nih.gov Within the hair follicle, AM protein is highly expressed in the basal and suprabasal layers of the hair bulb and the proximal outer root sheath. nih.gov This distribution suggests a role for AM in the growth and maintenance of skin and its appendages.
Functionally, AM acts as a growth factor for skin cells. nih.gov Studies have demonstrated that endogenous AM promotes the growth of cultured human keratinocytes and fibroblasts by stimulating their proliferation and inhibiting apoptosis. nih.gov Exposing skin cells to synthetic AM has been shown to increase thymidine (B127349) intake, a marker of cell proliferation. oup.comnih.gov
Beyond its role in cell growth, AM is implicated in skin defense and wound healing. researchgate.netnih.gov Its expression in keratinocytes and fibroblasts, cells crucial for wound repair, and its ability to stimulate their proliferation and migration support this role. researchgate.net The presence of AM in sensory nerve fibers alongside other neuropeptides suggests its involvement in processes like vasodilation and inflammation in the skin. researchgate.net
Table 3: this compound Expression and Function in Skin Cells
| Cell Type | Location of Expression | Documented Function | Reference(s) |
|---|---|---|---|
| Keratinocytes | Epidermis, hair follicles | Promotes proliferation, inhibits apoptosis | researchgate.netnih.govnih.gov |
| Fibroblasts | Dermis | Promotes proliferation, inhibits apoptosis | researchgate.netrndsystems.comnih.gov |
| Melanocytes | Epidermis | Expression of AM | researchgate.netnih.gov |
| Sweat Gland Cells | Dermis | Expression of AM | oup.comnih.gov |
Constitutive Secretion Mechanisms
This compound is generally considered to be constitutively secreted from the cells that synthesize it. oup.com This means that the peptide is released continuously from the cell shortly after its synthesis, rather than being stored in large quantities within secretory granules for regulated release. oup.com This pattern of secretion is supported by studies on various cell types, including vascular endothelial cells, where a comparison of intracellular AM content to the amount released into the culture medium shows no evidence of significant intracellular storage. oup.comoup.com
The synthesis and release of AM are influenced by a variety of stimuli. qiagen.com Factors such as hypoxia, inflammatory cytokines (e.g., TNF-α, IL-1), and bacterial products like LPS can upregulate AM gene expression and subsequent secretion. mdpi.comqiagen.commdpi.com The promoter region of the human AM gene contains binding sites for transcription factors like activator protein-2 (AP-2) and nuclear factor-κB (NF-κB), as well as a cAMP-regulated enhancer element, which allows for transcriptional regulation in response to these stimuli. oup.com
While the primary mode of release is constitutive, the rate of secretion can be modulated. For example, in cultured bovine adrenal chromaffin cells, activation of the cAMP-dependent protein kinase pathway stimulates the release of AM. nih.gov However, this same pathway was found to decrease the synthesis of AM by reducing its transcript levels, suggesting a complex feedback mechanism. nih.gov
In vascular smooth muscle cells, a high level of constitutive AM secretion has been observed. ahajournals.org The widespread expression and release of AM by cells of the vessel wall suggest a primary role as an autocrine or paracrine factor in the local regulation of vascular function. ahajournals.org The rapid increase in AM mRNA levels that can occur in vivo in response to certain stimuli further supports the idea of transcriptionally regulated production and secretion rather than release from pre-formed stores. ahajournals.org
Adrenomedullin Receptor System and Signal Transduction
Receptor Complex Composition
The functional receptor for Adrenomedullin (B612762) is not a single protein but a heterodimeric complex. oup.com This complex consists of a G protein-coupled receptor (GPCR) and a receptor activity-modifying protein (RAMP). ahajournals.orgnih.govnih.govuniprot.org
The foundational component of the this compound receptor is the Calcitonin Receptor-Like Receptor (CLR), also known as Calcitonin Gene-Related Peptide Type 1 Receptor. uniprot.orguniprot.org CLR is a class B G protein-coupled receptor. acs.orgbiorxiv.org On its own, CLR is considered an orphan receptor as it cannot efficiently traffic to the cell surface or bind to its ligands. mdpi.comacs.org For CLR to become a functional receptor, it must associate with a member of the RAMP family. oup.commdpi.comacs.org This association is crucial for the proper trafficking of the receptor to the plasma membrane and for determining its ligand-binding specificity. mdpi.commontanamolecular.com
RAMPs are a family of small, single-transmembrane domain proteins that are essential for the function of CLR. wikipedia.orgwikipedia.org There are three known RAMPs in mammals: RAMP1, RAMP2, and RAMP3. nih.govwikipedia.org These proteins share about 30% homology and play a critical role in chaperoning CLR from the endoplasmic reticulum to the cell surface. mdpi.com The specific RAMP that pairs with CLR dictates the pharmacological profile of the resulting receptor complex. oup.comnih.govacs.orgbiorxiv.org
When CLR associates with RAMP1, it forms the Calcitonin Gene-Related Peptide (CGRP) receptor, often designated as the CGRP1 receptor. ahajournals.orgnih.govnih.govguidetopharmacology.org This complex has a high affinity for CGRP. montanamolecular.comguidetopharmacology.org While this compound can also bind to and activate the CGRP receptor, it does so with lower affinity compared to CGRP. ahajournals.orgbioscientifica.com The formation of the CGRP receptor is dependent on the co-expression of CLR and RAMP1. nih.gov
The primary receptor for this compound, known as the AM1 receptor, is formed by the association of CLR with RAMP2. ahajournals.orgnih.govwikipedia.orgguidetopharmacology.orgacs.org This CLR/RAMP2 complex exhibits a high affinity for this compound. nih.govplos.org The AM1 receptor is considered the primary mediator of many of the vascular effects of this compound. ahajournals.orgnih.gov Studies have shown that the expression of RAMP2 is a key determinant of a cell's sensitivity to this compound. ahajournals.org
The association of CLR with RAMP3 forms a second type of this compound receptor, designated as the AM2 receptor. ahajournals.orgnih.govguidetopharmacology.orgacs.org Similar to the AM1 receptor, the AM2 receptor binds this compound with high affinity. uniprot.orgoup.com However, the CLR/RAMP3 complex can also be recognized by CGRP, albeit with a lower affinity than this compound. bioscientifica.com The expression levels of RAMP2 and RAMP3 can vary in different tissues, which may determine the specific type of this compound response. nih.gov
| Receptor Complex | Components | Primary Ligand |
| CGRP Receptor | CLR + RAMP1 | Calcitonin Gene-Related Peptide (CGRP) |
| AM1 Receptor | CLR + RAMP2 | This compound (AM) |
| AM2 Receptor | CLR + RAMP3 | This compound (AM) |
Role of RAMPs in Receptor Trafficking and Ligand Specificity
RAMPs perform two fundamental roles in the function of the this compound receptor system. nih.govnih.gov
Firstly, they act as molecular chaperones, essential for the transport of the CLR from its site of synthesis in the endoplasmic reticulum to the plasma membrane. nih.govmdpi.combiorxiv.org Without a RAMP partner, CLR is retained within the cell and cannot function as a cell surface receptor. mdpi.com The type of glycosylation of the CLR is also influenced by the associated RAMP. RAMP1 promotes the terminal glycosylation of CLR, while RAMP2 and RAMP3 are associated with core glycosylation. mdpi.comacs.org
Secondly, RAMPs are the primary determinants of the ligand specificity of the CLR. nih.govacs.orgbiorxiv.orgosti.gov The extracellular N-terminal domain of the RAMP, in conjunction with the extracellular domain of CLR, forms the ligand-binding pocket. mdpi.comosti.gov The subtle structural differences between the RAMPs create distinct binding sites that favor either CGRP or this compound. osti.gov For instance, specific amino acid residues within the RAMPs have been identified as being critical for conferring affinity for either this compound or CGRP. nih.gov This elegant mechanism allows for a single GPCR, CLR, to generate multiple distinct receptor subtypes with different pharmacological properties, thereby expanding the functional diversity of the this compound signaling system. oup.comnih.gov
Intracellular Signaling Pathways
The binding of this compound to its receptor complex triggers a cascade of intracellular events that ultimately mediate its physiological effects. These signaling pathways are crucial for understanding the cellular mechanisms of AM action.
G Protein-Coupled Receptor Activation
The this compound receptor system is a classic example of a G protein-coupled receptor (GPCR) signaling paradigm. oup.com The receptor for AM is a heterodimer of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP2 or RAMP3). wikipedia.orgnih.gov For the receptor to be functional, both CLR and a RAMP must be present at the cell membrane, as neither component alone can effectively bind AM and transduce a signal. wikipedia.org
Gαs-mediated Signaling
Upon binding of this compound, the CLR/RAMP complex undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins, primarily the stimulatory G protein, Gαs. nih.govportlandpress.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. The GTP-bound Gαs subunit then dissociates from the βγ-subunits and becomes active. essex.ac.uk Activated Gαs directly stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). portlandpress.comfrontiersin.org This leads to a significant increase in intracellular cAMP levels, a key second messenger in AM signaling. ahajournals.org Studies using cell lines expressing specific this compound receptors have confirmed this Gαs-mediated activation of adenylyl cyclase as a primary signaling event. nih.gov Furthermore, research has demonstrated that the Gαs-mediated pathway is crucial for various AM-induced physiological responses, including vasodilation and anti-inflammatory effects. jci.orgnih.govjci.org
Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathway
The elevation of intracellular cyclic AMP (cAMP) is a central event in this compound (AM) signaling. ahajournals.orgopenaccesspub.org This increase in cAMP primarily leads to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase. frontiersin.org PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. frontiersin.org These catalytic subunits then phosphorylate specific serine and threonine residues on various target proteins, thereby modulating their activity and eliciting a cellular response. jci.org
The AM-induced cAMP/PKA pathway plays a significant role in a multitude of cellular processes. For instance, in vascular smooth muscle cells, PKA activation contributes to vasodilation. frontiersin.org In endothelial cells, this pathway is involved in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). jci.orgjci.org Research has also highlighted the role of the cAMP/PKA pathway in mediating the anti-inflammatory effects of AM. frontiersin.orgnih.gov For example, PKA can inhibit the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. frontiersin.org Moreover, the cAMP/PKA pathway has been implicated in the regulation of gene expression, such as the increased expression of regulator of G-protein signaling 2 (RGS2) in vascular smooth muscle cells. spandidos-publications.com
Nitric Oxide (NO) and cGMP/PKG Pathway
This compound (AM) is a potent stimulator of nitric oxide (NO) production, which in turn activates the cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway. openaccesspub.orgnih.gov This cascade is a critical mechanism underlying many of the vasodilatory effects of AM. openaccesspub.org The process begins with AM-induced activation of NO synthase (NOS) enzymes, leading to the synthesis of NO. openaccesspub.org NO, a gaseous signaling molecule, then diffuses to adjacent vascular smooth muscle cells. mdpi.com
Once inside the target cell, NO binds to and activates soluble guanylate cyclase (sGC). nih.govfrontiersin.org Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. frontiersin.org The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG). openaccesspub.orgscielo.br PKG activation contributes to smooth muscle relaxation and vasodilation through several mechanisms, including the modulation of calcium channels and the phosphorylation of proteins involved in the contractile apparatus. scielo.br Studies have shown that inhibitors of NOS and guanylate cyclase can significantly reduce the vasodilatory effects of AM, confirming the importance of the NO/cGMP pathway in its mechanism of action. nih.gov
Endothelial Nitric Oxide Synthase (eNOS) Activation
This compound (AM) is a key regulator of endothelial nitric oxide synthase (eNOS) activity. openaccesspub.orgmdpi.com In endothelial cells, AM binding to its receptor initiates signaling cascades that lead to the phosphorylation and activation of eNOS. jci.orgjci.org One of the primary mechanisms involves the Gαs/cAMP/PKA pathway. jci.org Activated PKA can directly phosphorylate eNOS at specific serine residues, such as serine 633, which enhances its activity. jci.orgresearchgate.net This leads to an increased production of nitric oxide (NO). news-medical.net
In addition to the PKA-mediated pathway, other signaling molecules can be involved in AM-induced eNOS activation. For example, some studies suggest the involvement of the PI3K/Akt pathway, which can lead to eNOS phosphorylation at a different site, serine 1177. jci.orgnih.gov The activation of eNOS and subsequent NO production is a cornerstone of AM's vasodilatory and protective effects on the vasculature. news-medical.netnih.gov For instance, fluid shear stress on endothelial cells can induce the release of AM, which then acts in an autocrine/paracrine manner to activate eNOS and regulate vascular tone and blood pressure. jci.orgjci.org
Inducible Nitric Oxide Synthase (iNOS) Activation
In certain cellular contexts, particularly under inflammatory conditions, this compound (AM) can also influence the expression and activity of inducible nitric oxide synthase (iNOS). openaccesspub.orgnih.gov Unlike eNOS, which is constitutively expressed, iNOS expression is induced by stimuli such as cytokines. ahajournals.org Studies have shown that in cells like cardiac myocytes and vascular smooth muscle cells stimulated with cytokines (e.g., interleukin-1β), AM can augment the induction of iNOS mRNA and protein expression. nih.govahajournals.orgoup.com This leads to a significant increase in nitric oxide (NO) production. ahajournals.org
The mechanism by which AM enhances iNOS expression appears to be complex and may involve post-transcriptional regulation, as AM does not seem to directly activate the iNOS gene promoter. nih.govoup.com The potentiation of NO synthesis by AM in these settings is also associated with an increased expression of GTP cyclohydrolase I, the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for all NOS isoforms, including iNOS. nih.gov This suggests that AM's effect on NO production is linked to the increased availability of both the enzyme and its essential cofactor. nih.gov The augmentation of iNOS-derived NO by AM can have significant physiological and pathophysiological implications in inflammatory states. ahajournals.org
Table of Compounds
ERK/MAPK Pathway
The Extracellular signal-Regulated Kinase/Mitogen-Activated Protein Kinase (ERK/MAPK) pathway is a critical signaling cascade activated by this compound, influencing a range of cellular processes including proliferation, migration, and survival. frontiersin.orgjci.org AM-induced activation of this pathway has been observed in various cell types, contributing to both normal physiological functions and the progression of diseases like cancer.
In the context of cancer, AM has been shown to promote the proliferation and invasiveness of malignant cells through the ERK/MAPK pathway. frontiersin.org For instance, in malignant pleural mesothelioma and androgen-independent prostate cancer cell lines, AM stimulates cell proliferation and invasion via the activation of the CRAF/MEK/ERK/MAPK cascade. frontiersin.org Similarly, in renal cell carcinoma (RCC) cells, AM treatment leads to the upregulation of ERK1/2 expression, thereby enhancing cancer cell proliferation. mdpi.com The inhibition of this pathway with a MAPK kinase inhibitor, such as PD98059, has been shown to effectively suppress tumor growth in RCC mouse models, highlighting the therapeutic potential of targeting this axis. mdpi.com
Beyond cancer, the ERK/MAPK pathway is also implicated in AM's role in angiogenesis and endothelial cell function. jci.org AM treatment potently induces the proliferation, migration, and formation of capillary-like structures in cultured human umbilical vein endothelial cells (HUVECs). jci.org These angiogenic effects are mediated, at least in part, through the activation of the MAPK/ERK signaling pathway. jci.org
The activation of the ERK/MAPK pathway by AM is not always associated with proliferation. In some contexts, it can mediate differentiation. For example, in HL60 promyelocytic leukemia cells, the proliferative effect of exogenous AM is primarily mediated by the ERK/MAPK pathway. spandidos-publications.com
The following table summarizes key research findings on the role of the ERK/MAPK pathway in this compound signaling.
| Cell Type/Model | Effect of this compound | Signaling Molecules Involved | Reference |
| Malignant Pleural Mesothelioma Cells | Increased proliferation and invasiveness | CRAF/MEK/ERK/MAPK | frontiersin.org |
| Androgen-Independent Prostate Cancer Cells | Increased proliferation and invasiveness | CRAF/MEK/ERK/MAPK | frontiersin.org |
| Renal Cell Carcinoma (RCC) Cells | Enhanced cell proliferation | ERK1/2 | mdpi.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation, migration, capillary tube formation | MAPK/ERK | jci.org |
| HL60 Promyelocytic Leukemia Cells | Proliferation | ERK/MAPK | spandidos-publications.com |
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another major signaling route engaged by this compound, playing a crucial role in cell survival, proliferation, migration, and endothelial barrier function. frontiersin.orgfrontiersin.org Activation of this pathway by AM has been documented in a variety of cellular contexts, underscoring its importance in mediating the peptide's diverse biological activities.
In oncology, the PI3K/AKT pathway is implicated in the pro-tumorigenic effects of AM. For instance, in hepatocellular carcinoma, the autocrine proliferative effect of AM under hypoxic conditions is mediated by the PI3K signaling pathway. frontiersin.org Furthermore, in pancreatic ductal adenocarcinoma models, AM promotes the migration and invasion of myelomonocytic cells through the activation of the PI3K/Akt pathway, among others. frontiersin.org This pathway also contributes to the survival of malignant cells by protecting them from apoptosis. frontiersin.org
The PI3K/AKT pathway is also central to AM's effects on the vasculature. In endothelial cells, AM-activated PI3K/Akt signaling has been shown to protect against apoptosis induced by hyperosmotic stress. frontiersin.org This pathway is also thought to mediate the stabilization of the VE-cadherin/β-catenin complex at cell-cell junctions, thereby enhancing endothelial barrier function. frontiersin.org Additionally, AM stimulates the production of nitric oxide (NO) in endothelial cells, a process potentially mediated through the PI3K-protein kinase B (AKT/PKB) signaling pathway, which contributes to vasodilation. mdpi.com
Research in pain signaling has also highlighted the involvement of the PI3K/Akt pathway. Intrathecal injection of AM in rats induces long-lasting heat hyperalgesia, an effect associated with the increased phosphorylation of Akt in the dorsal horn. pnas.org This AM-induced pain response can be blocked by PI3K inhibitors, suggesting a critical role for this pathway in mediating AM's nociceptive effects. pnas.org
The table below presents a selection of research findings concerning the role of the PI3K/AKT pathway in this compound signaling.
| Cell Type/Model | Effect of this compound | Signaling Molecules Involved | Reference |
| Hepatocellular Carcinoma Cells | Proliferation in hypoxic conditions | PI3K | frontiersin.org |
| Pancreatic Ductal Adenocarcinoma Model | Myelomonocytic cell migration and invasion | PI3K/Akt | frontiersin.org |
| Endothelial Cells | Protection from apoptosis | PI3K/Akt | frontiersin.org |
| Endothelial Cells | Stabilization of VE-cadherin/β-catenin complex | PI3K/Akt | frontiersin.org |
| Endothelial Cells | Enhanced nitric oxide production | PI3K/AKT/PKB | mdpi.com |
| Rat Dorsal Horn | Heat hyperalgesia | PI3K/Akt/GSK3β | pnas.org |
ATP-sensitive Potassium (K-ATP) Channel Activation
This compound can induce vasodilation and exert protective effects in various tissues through the activation of ATP-sensitive potassium (K-ATP) channels. ahajournals.orgnih.gov The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of vascular smooth muscle cells and contributes to increased blood flow.
In the cerebral vasculature, the vasodilator response to AM is mediated, at least in part, by the activation of K-ATP channels. nih.gov Studies in newborn pigs have shown that AM-induced pial artery dilation is blocked by the K-ATP channel antagonist glibenclamide. nih.gov This suggests that K-ATP channels are crucial downstream effectors of AM signaling in the regulation of cerebral blood flow. Interestingly, this response appears to be gender-dependent, with a greater dilatory effect observed in females. nih.gov
The activation of K-ATP channels by AM is not limited to the cerebral circulation. It is a more general mechanism for vasodilation in various vascular beds. ahajournals.org Furthermore, the activation of mitochondrial K-ATP (mitoK-ATP) channels by AM has been implicated in cardioprotection. mdpi.comjst.go.jp Some endogenous substances, including AM, can confer cardioprotection via PKC-mediated activation of mitoK-ATP channels. mdpi.com This activation is thought to play a role in reducing infarct size and protecting the heart from ischemia/reperfusion injury. jst.go.jp However, it is important to note that in some specific vascular preparations, such as the rat mesenteric artery, the vasorelaxant effect of a related peptide, this compound-2, was not affected by the blockade of K-ATP channels with glybenclamide. nih.gov
The table below summarizes key findings on the involvement of K-ATP channels in this compound signaling.
| Tissue/Model | Effect of this compound | Key Findings | Reference |
| Newborn Pig Pial Arteries | Vasodilation | Blocked by glibenclamide, suggesting K-ATP channel involvement. | nih.gov |
| General Cerebral Vasculature | Vasodilation | K-ATP channel activation is a major mechanism for cerebral vasodilation. | ahajournals.org |
| Cardiac Mitochondria | Cardioprotection | AM can activate mitoK-ATP channels via a PKC-dependent pathway. | mdpi.comjst.go.jp |
| Rat Mesenteric Artery (this compound-2) | Vasorelaxation | Not affected by glibenclamide, suggesting other mechanisms are involved. | nih.gov |
Calcium (Ca++) Signaling (cAMP-independent)
While this compound is well-known to signal through cAMP-dependent pathways, there is substantial evidence for its ability to mobilize intracellular calcium (Ca++) through cAMP-independent mechanisms. annualreviews.orgahajournals.orgnih.gov This alternative signaling route is particularly important in mediating some of the cardiac effects of AM.
In isolated perfused rat hearts, AM induces a positive inotropic effect, meaning it increases the force of heart muscle contraction. ahajournals.orgnih.gov This effect is not blocked by inhibitors of cAMP-dependent protein kinase (PKA), indicating that it is independent of the cAMP pathway. ahajournals.orgnih.gov Instead, the pro-contractile action of AM is attributed to cAMP-independent calcium mobilization. annualreviews.org
This calcium signaling involves several key steps. Firstly, AM triggers the release of Ca++ from intracellular stores, specifically from ryanodine- and thapsigargin-sensitive stores within the sarcoplasmic reticulum. ahajournals.orgnih.gov The depletion of these stores attenuates the initial phase of the tension development caused by AM. annualreviews.orgahajournals.org Secondly, the sustained phase of the positive inotropic effect involves the influx of extracellular Ca++ through L-type calcium channels. ahajournals.orgnih.gov Blockade of these channels with diltiazem (B1670644) significantly reduces the sustained increase in tension. annualreviews.orgahajournals.org Furthermore, the activation of protein kinase C (PKC) is also implicated in this pathway, as inhibitors of PKC can block the contractile response to AM. annualreviews.orgahajournals.org
In addition to its effects on cardiac contractility, AM-induced increases in intracellular Ca++ levels in endothelial cells contribute to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production, leading to vasodilation. ahajournals.org
The table below details research findings related to cAMP-independent calcium signaling by this compound.
| Cell Type/Model | Effect of this compound | Mechanism | Key Inhibitors | Reference |
| Isolated Perfused Rat Heart | Positive inotropic effect (increased contractility) | Ca++ release from intracellular stores, Ca++ influx through L-type channels, PKC activation | Ryanodine, Thapsigargin, Diltiazem, Staurosporine | annualreviews.orgahajournals.orgnih.gov |
| Rat Atrial Myocytes | Prolongation of action potential duration | Increase in L-type Ca++ channel current | - | ahajournals.orgnih.gov |
| Endothelial Cells | eNOS activation and NO formation | Increased intracellular Ca++ levels | - | ahajournals.org |
Ligand-Independent Transactivation of Receptor Tyrosine Kinases (e.g., VEGFR2, VEGFR3)
A fascinating aspect of this compound signaling is its ability to induce the ligand-independent transactivation of vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR2 and VEGFR3. ahajournals.orgnih.govahajournals.org This cross-talk between a G protein-coupled receptor (AM receptor) and receptor tyrosine kinases (VEGFRs) adds another layer of complexity to the angiogenic and lymphangiogenic effects of AM.
In human umbilical vein endothelial cells (HUVECs) and immortalized endothelial cell lines, AM signaling has been shown to lead to the transactivation of VEGFR2. ahajournals.orgnih.govresearchgate.net This means that AM can stimulate VEGFR2 activity even in the absence of its cognate ligand, VEGF-A. This transactivation is crucial for the pro-angiogenic responses induced by AM. ahajournals.orgresearchgate.net The angiogenic properties of AM have been found to be dependent on the tyrosine kinase domain of the VEGFR2 receptor. researchgate.net
Similarly, in lymphatic endothelial cells (LECs), AM can transactivate VEGFR3, the primary receptor for lymphangiogenesis. ahajournals.orgnih.govahajournals.org This transactivation can occur through a c-Src dependent mechanism. frontiersin.org The loss of VE-cadherin, an adherens junction protein, has been shown to lead to the internalization of VEGFR3, preventing its transactivation by AM signaling. ahajournals.org This highlights the importance of the cellular microenvironment and junctional protein integrity in facilitating this receptor cross-talk. The transactivation of VEGFR3 by AM establishes a functional lymphatic signaling node that is required for cardiac lymphatic maintenance. ahajournals.org
This ligand-independent transactivation of VEGFRs by AM provides an alternative mechanism, besides Gαs-mediated signaling, that can contribute to the downstream effects of AM in endothelial and lymphatic endothelial cells. ahajournals.orgnih.gov
The table below summarizes the key findings on the ligand-independent transactivation of VEGFRs by this compound.
| Receptor Transactivated | Cell Type | Downstream Effect | Key Mechanistic Insight | Reference |
| VEGFR2 | Human Umbilical Vein Endothelial Cells (HUVECs), Immortalized Endothelial Cells | Pro-angiogenic responses | Dependent on the tyrosine kinase domain of VEGFR2. | ahajournals.orgnih.govresearchgate.net |
| VEGFR3 | Lymphatic Endothelial Cells (LECs) | Pro-lymphangiogenic effects, cardiac lymphatic maintenance | Can be c-Src dependent; requires VE-cadherin to stabilize VEGFR3 at the plasma membrane. | ahajournals.orgnih.govahajournals.orgfrontiersin.org |
Receptor Regulation and Modulation
The cellular response to this compound is tightly controlled through various regulatory mechanisms that modulate the activity and cell surface expression of its receptors. A key process in this regulation is receptor internalization and subsequent degradation, which serves to attenuate and terminate the signal.
Receptor Internalization and Degradation
Upon binding of this compound to its CRLR/RAMP receptor complex, the activated complex is internalized from the cell surface. frontiersin.orgresearchgate.netbiologists.com This process of internalization serves as a mechanism for signal desensitization and clearance of the ligand. frontiersin.orgbiologists.com The internalized receptor-ligand complex can then be targeted for degradation. biologists.comoup.com
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, plays a significant role in this process by acting as a scavenger receptor for AM. ahajournals.orgnih.gov Upon AM binding, ACKR3 recruits G protein-coupled receptor kinases (GRKs) that phosphorylate its C-terminal tail. ahajournals.orgnih.gov This phosphorylation event facilitates the recruitment of β-arrestin, which in turn promotes the internalization and degradation of the bound AM molecule. ahajournals.orgnih.gov Through this mechanism, ACKR3 effectively eliminates AM and regulates its biological function. ahajournals.orgnih.gov
The internalization and degradation of the AM receptor complex is a crucial mechanism for clearing circulating AM. frontiersin.orgresearchgate.net The lungs are considered a major site for this clearance process. frontiersin.orgresearchgate.net The half-life of circulating AM is approximately 22 minutes, and its removal from circulation is achieved through both this receptor-mediated internalization and degradation, as well as proteolytic degradation by enzymes like neprilysin. frontiersin.orgresearchgate.net
The dynamics of receptor internalization and trafficking can differ depending on the specific RAMP associated with CRLR. For instance, it has been shown that the CRLR/RAMP complex remains stable through ligand binding, receptor activation, and internalization. oup.com The short intracellular C-terminal domain of the RAMPs may interact with other intracellular molecules that govern whether the receptor is degraded or recycled back to the cell surface. oup.com
The following table provides an overview of the key aspects of this compound receptor internalization and degradation.
| Process | Key Molecules Involved | Function | Reference |
| Receptor Internalization | CRLR/RAMP complex, this compound | Signal desensitization, ligand clearance | frontiersin.orgresearchgate.netbiologists.com |
| Ligand Degradation | ACKR3 (CXCR7), G protein-coupled receptor kinases (GRKs), β-arrestin | Scavenging and elimination of this compound | ahajournals.orgnih.gov |
| Receptor Trafficking | RAMPs | Potential to influence receptor degradation versus recycling | oup.com |
| Systemic Clearance | Lungs, Proteases (e.g., Neprilysin) | Removal of circulating this compound | frontiersin.orgresearchgate.net |
Receptor Recycling
The trafficking of the this compound (AM) receptor, a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), is a highly regulated process that dictates the duration and intensity of AM signaling. Following agonist-induced internalization, the fate of the receptor complex—whether it is targeted for degradation or recycled back to the plasma membrane—is crucial for cellular responsiveness.
The specific combination of CLR and RAMP isoforms determines the recycling kinetics of the AM receptor complex. researchgate.netnih.gov Studies using pufferfish homologs of CLR and RAMPs have shown that while all CLR-RAMP combinations undergo rapid ligand-induced internalization, their recycling rates differ significantly. nih.gov For instance, the mfCLR1-mfRAMP3 complex recycles more efficiently than the mfCLR2-mfRAMP3 and mfCLR3-mfRAMP3 complexes. nih.gov In contrast, the mfCLR1-mfRAMP2 complex shows negligible recycling, with a higher proportion localizing to lysosomes for degradation. nih.gov This indicates that the entire receptor complex, not just the individual components, dictates the post-endocytic sorting and recycling efficiency. researchgate.netnih.gov
The process of receptor recycling is critical for the resensitization of the cell to further stimulation by this compound. Functional assays have confirmed that recycled receptors are indeed resensitized on the plasma membrane, ready to bind the ligand and initiate signaling. nih.gov This dynamic cycle of internalization and recycling allows cells to fine-tune their response to fluctuating levels of this compound.
Interaction with Atypical Chemokine Receptor 3 (ACKR3) for Degradation
Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, functions as a scavenger receptor for this compound, playing a significant role in regulating its bioavailability and thereby modulating its physiological effects. plos.orgnih.govahajournals.org Unlike conventional G protein-coupled receptors, ligand binding to ACKR3 does not typically induce G protein-mediated signaling. nih.gov Instead, it triggers the recruitment of β-arrestin, leading to the internalization of the receptor-ligand complex and subsequent degradation of the ligand in lysosomes. ahajournals.orgnih.govoup.com
This scavenging function of ACKR3 is crucial in various physiological and pathological processes. For example, during embryonic development, ACKR3-mediated clearance of this compound is essential for preventing lymphatic hyperplasia. plos.orgnih.gov Mouse embryos deficient in ACKR3 exhibit similar lymphatic abnormalities to those that overexpress this compound, highlighting the importance of ACKR3 in controlling local concentrations of the peptide. plos.orgnih.gov
However, the role of ACKR3 in this compound scavenging is complex and may be cell-type dependent. While ACKR3 is expressed in lymphatic endothelial cells and has been suggested to scavenge this compound to temper its lymphangiogenic effects, some studies have shown that at physiological concentrations sufficient to trigger responses through the canonical AM receptors, ACKR3-dependent scavenging of this compound by human lymphatic endothelial cells is not observed. plos.orgnih.gov In these cells, this compound internalization was found to be independent of ACKR3. plos.orgnih.gov Ectopic expression of ACKR3 in HEK293 cells also did not lead to this compound internalization unless the canonical AM receptors (CLR/RAMP2 or CLR/RAMP3) were also present. plos.orgnih.gov These findings suggest a more nuanced interplay between the canonical AM receptors and ACKR3 in the regulation of this compound levels and signaling.
Role of NHERF and NSF in Receptor Sensitivity and Recycling
The sensitivity and trafficking of the this compound receptor are further modulated by interactions with intracellular scaffolding and trafficking proteins, notably the Na+/H+ exchanger regulatory factor (NHERF) and N-ethylmaleimide-sensitive factor (NSF). oup.comnih.gov These proteins interact with the C-terminal PDZ-binding motif present in RAMP3, but not in RAMP1 or RAMP2, leading to distinct functional outcomes for the AM2 receptor (CLR/RAMP3). oup.comnih.govtcdb.org
NHERF and Receptor Desensitization:
The interaction between the PDZ domain of RAMP3 and NHERF proteins (specifically NHERF-1 and NHERF-2) leads to the inhibition of receptor internalization. oup.comwikigenes.org When NHERF-1 binds to the CLR/RAMP3 complex, the receptor becomes desensitized upon agonist stimulation but remains at the plasma membrane. oup.comwikigenes.org This retention at the cell surface in a desensitized state effectively blunts the cellular response to sustained high levels of this compound. Knockdown of NHERF-1 via RNA interference in cells endogenously expressing the CLR/RAMP3 complex restores agonist-induced internalization. wikigenes.org This suggests that NHERF acts as a molecular brake, preventing receptor internalization and subsequent resensitization, thereby contributing to long-term desensitization. oup.com
NSF and Receptor Recycling:
In contrast to the action of NHERF, the interaction of the RAMP3 PDZ motif with N-ethylmaleimide-sensitive factor (NSF) promotes the recycling of the internalized AM2 receptor. nih.govtcdb.org Co-expression of NSF with the CLR/RAMP3 complex alters the post-endocytic trafficking of the receptor from a degradative pathway to a recycling pathway. nih.govtcdb.org This NSF-mediated recycling allows for the resensitization of the receptor on the cell surface. nih.gov Pharmacological inhibition of NSF or RNA interference targeting RAMP3 in rat mesangial cells, which endogenously express the AM2 receptor, prevents receptor resensitization and recycling following agonist stimulation. nih.govtcdb.org Mutational analyses have confirmed that the PDZ motif of RAMP3 is essential for its interaction with NSF and the subsequent switch to a recycling pathway. nih.govtcdb.org This provides a mechanism for maintaining cellular responsiveness to this compound, particularly in contexts where sustained signaling is required.
The differential interaction of the RAMP3-containing this compound receptor with NHERF and NSF provides a sophisticated mechanism for fine-tuning receptor sensitivity and signaling duration, allowing for dynamic regulation of cellular responses to this compound.
Physiological Roles and Mechanisms of Adrenomedullin Action
Cardiovascular System Homeostasis
Vasodilatory Mechanisms
The vasodilatory effect of Adrenomedullin (B612762) is a key aspect of its physiological function and is mediated through both direct and indirect mechanisms targeting the vascular wall. These mechanisms involve intricate signaling cascades within vascular smooth muscle cells and the endothelium.
This compound can directly act on vascular smooth muscle cells to induce relaxation, a process that is independent of the endothelium. This direct vasodilation is primarily mediated by an increase in intracellular cyclic AMP (cAMP) levels. This compound binds to its receptors on VSMCs, which are coupled to adenylyl cyclase. Activation of this enzyme leads to the production of cAMP, which in turn activates protein kinase A (PKA) and subsequently leads to a decrease in intracellular calcium concentration and the activation of K+ channels, resulting in smooth muscle relaxation and vasodilation.
Table 1: Direct Effects of this compound on Vascular Smooth Muscle Cells
| Effect | Primary Mediator | Key Signaling Molecule | Outcome |
|---|---|---|---|
| Vasodilation | Increase in intracellular cAMP | Protein Kinase A (PKA) | Relaxation of smooth muscle |
| Inhibition of Migration | Increase in intracellular cAMP | - | Reduced cell movement |
| Inhibition of Endothelin-1 Production | Increase in intracellular cAMP | - | Reduced vasoconstriction |
| Stimulation of PYK2 | Tyrosine Kinase Activity | Proline-rich tyrosine kinase 2 | Potential role in vascular remodeling |
In addition to its direct effects on VSMCs, this compound also promotes vasodilation through mechanisms that are dependent on the vascular endothelium. A primary pathway for this action involves the production of nitric oxide (NO). This compound stimulates endothelial cells to produce and release NO, which then diffuses to the underlying smooth muscle cells, activating soluble guanylate cyclase and leading to an increase in cyclic GMP (cGMP), ultimately causing vasodilation.
The signaling cascade leading to NO production involves the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound activates this pathway in endothelial cells, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This process can be initiated by fluid shear stress, which induces the release of this compound from endothelial cells, creating a local feedback loop to regulate vascular tone. In some vascular beds, endothelium-dependent relaxation induced by this compound may also involve endothelium-derived hyperpolarizing factor (EDHF), acting through the opening of potassium channels.
Regulation of Vascular Tone and Blood Pressure
Through its potent vasodilatory actions, this compound plays a significant role in the regulation of vascular tone and systemic blood pressure. By causing both direct and endothelium-dependent relaxation of blood vessels, this compound leads to a decrease in total peripheral resistance, which is a major determinant of blood pressure.
The release of this compound from the endothelium in response to mechanical forces, such as the shear stress from blood flow, highlights its role as an endogenous regulator of vascular homeostasis. This mechanism allows for the local control of blood vessel diameter to meet the metabolic demands of tissues. Studies have shown that mice with a deficiency in endothelial this compound or its receptor exhibit reduced flow-induced vasodilation and develop hypertension, underscoring the importance of this peptide in maintaining normal blood pressure. The long-lasting nature of this compound's vasodilatory effect further contributes to its capacity to influence blood pressure over extended periods.
Cardiac Function Modulation
This compound also exerts direct effects on the heart, influencing its contractile function. The impact of this compound on myocardial contractility has been a subject of extensive research, with evidence pointing towards a positive inotropic effect.
Several studies have demonstrated that this compound can increase the force of myocardial contraction, an effect known as a positive inotropic effect. This action can contribute to an increase in cardiac output. The mechanisms underlying this effect are complex and appear to involve both cAMP-dependent and cAMP-independent pathways.
One proposed mechanism involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels in myocardial cells, similar to its action in vascular smooth muscle. This increase in cAMP can lead to the activation of protein kinase A, which then phosphorylates key proteins involved in calcium handling and the contractile machinery, ultimately enhancing contractility.
However, there is also evidence for cAMP-independent mechanisms. These may involve an increase in intracellular calcium levels through release from intracellular stores and influx through L-type calcium channels. The activation of protein kinase C has also been implicated in the sustained phase of the positive inotropic effect of this compound.
Table 2: Proposed Mechanisms of this compound's Positive Inotropic Effect
| Signaling Pathway | Key Mediators | Cellular Effect |
|---|---|---|
| cAMP-dependent | Adenylyl cyclase, cAMP, Protein Kinase A | Enhanced calcium handling and contractility |
| cAMP-independent | Intracellular calcium release, L-type calcium channels, Protein Kinase C | Increased intracellular calcium, sustained contractility |
Influence on Cardiac Output
This compound (AM) exerts a significant influence on cardiac output, primarily through its potent vasodilatory and positive inotropic effects. nih.govahajournals.org Systemic administration of AM leads to an increase in cardiac output and a concurrent decrease in blood pressure in both healthy individuals and patients with heart failure. nih.gov This enhancement of cardiac output is attributable to several mechanisms. A primary factor is the reduction in systemic vascular resistance, a direct consequence of AM's vasodilatory properties. nih.gov Additionally, AM promotes the dilation of coronary vessels, leading to increased coronary blood flow. nih.gov
At the cellular level, AM has been shown to augment myocardial contractility. nih.gov One of the proposed mechanisms for this inotropic effect involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and the subsequent activation of protein kinase A. nih.gov However, evidence also suggests a cAMP-independent pathway through which AM can exert a positive inotropic effect on myocardial cells by increasing intracellular calcium levels. nih.gov The combined effects of vasodilation and positive inotropy may contribute to the development of a hyperdynamic circulation. ahajournals.org
Endothelial Barrier Function and Vascular Integrity
AM contributes to the stabilization of the endothelial barrier by inhibiting actin-myosin-based endothelial cell contraction and the disassembly of cell junctions. nih.gov This action helps to prevent paracellular permeability and the formation of edema. nih.gov The mechanism involves the upregulation of cAMP and the activation of Rac1, which in turn regulates the formation of cortical actin in endothelial cells, thereby strengthening the barrier. ahajournals.org In lymphatic endothelial cells, AM has been observed to tighten the barrier by reorganizing the tight junction protein ZO-1 and the adherens junction protein VE-Cadherin at the plasma membrane. nih.gov
Disruption of the AM-RAMP2 system leads to impaired actin polymerization in endothelial cells and subsequent barrier dysfunction. ahajournals.org This can result in increased vascular permeability, infiltration of inflammatory cells, vascular damage, and accelerated vascular senescence, ultimately contributing to chronic organ dysfunction. ahajournals.org
Myocardial and Vascular Remodeling Processes
This compound demonstrates significant involvement in the modulation of myocardial and vascular remodeling, primarily through its anti-hypertrophic and anti-fibrotic properties.
Cardiac hypertrophy, an enlargement of the heart muscle, is a common response to conditions like hypertension and ischemia. ahajournals.org this compound has been shown to exert protective effects against cardiac hypertrophy. benthamdirect.comnih.gov Studies have indicated that exogenous administration of AM can protect against the development of cardiac hypertrophy. nih.gov The expression of both AM and its receptor components, including calcitonin receptor-like receptor (CRLR), receptor activity-modifying protein 2 (RAMP2), and RAMP3, is increased in hypertrophied and failing hearts, suggesting a compensatory role for this peptide. benthamdirect.com this compound 2 (AM2), also known as intermedin, has also been implicated in protecting the heart against pressure overload-induced hypertrophy by regulating mitochondrial function in cardiomyocytes. ahajournals.org
Fibrosis, the excessive accumulation of extracellular matrix proteins like collagen, is a key component of adverse cardiovascular remodeling. This compound has demonstrated notable anti-fibrotic effects in cardiovascular tissues. It has been shown to inhibit the proliferation and protein synthesis of cardiac fibroblasts. nih.gov
In a study involving angiotensin II-induced hypertensive rats, administration of AM significantly reduced collagen deposition in the coronary arteries. nih.govoup.com This effect was associated with a decrease in the differentiation of fibroblasts into myofibroblasts and a reduction in the gene expression of type 1 collagen and transforming growth factor-beta1 (TGF-β1), a potent pro-fibrotic cytokine. nih.govoup.com The anti-fibrotic action of AM appears to be mediated, at least in part, through a cAMP-dependent pathway, as its inhibitory effect on TGF-β1-induced myofibroblast differentiation was mimicked by a cAMP analog and attenuated by a protein kinase A inhibitor. nih.gov
| Study Focus | Model | Key Findings on Anti-fibrotic Effects of this compound | Reference |
| Coronary Adventitial Fibrosis | Angiotensin II-induced hypertensive rats | Reduced collagen deposition, inhibited myofibroblast differentiation, decreased gene expression of type 1 collagen and TGF-β1. | nih.govoup.com |
| Cardiac Fibroblasts | Cultured cardiac fibroblasts | Inhibited TGF-β1-induced alpha-smooth muscle actin (α-SMA) expression. | nih.gov |
Anti-apoptotic Effects in Endothelial Cells and Myocytes
This compound exerts protective effects in the cardiovascular system by inhibiting apoptosis, or programmed cell death, in both endothelial cells and cardiomyocytes. nih.govmdpi.com It is considered an apoptosis survival factor for these cell types. nih.govscienceopen.com
In endothelial cells, AM has been shown to inhibit apoptosis through both cAMP-dependent and independent mechanisms. nih.govcsu.edu.au The anti-apoptotic effect in vascular endothelial cells has been linked to the activation of the PI3K/Akt signaling pathway. csu.edu.au This pathway is crucial for various aspects of angiogenesis, including endothelial cell survival, proliferation, and migration. csu.edu.au In human umbilical vein endothelial cells, the anti-apoptotic action of AM has also been observed. nih.gov
In cardiomyocytes, the inhibition of apoptosis by this compound is thought to occur through a cAMP-dependent mechanism. csu.edu.au Studies have also demonstrated that early administration of AM, along with its binding protein (AMBP-1), can significantly reduce the number of apoptotic endothelial cells in sepsis. nih.gov This protective effect was associated with an increase in the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic gene Bax. nih.gov
Attenuation of Oxidative Stress in Cardiovascular Tissues
This compound plays a protective role in the cardiovascular system by attenuating oxidative stress. nih.govmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various cardiovascular diseases. oup.com
In animal models, a deficiency of this compound has been shown to lead to increased oxidative stress in cardiovascular tissues when challenged with salt and angiotensin II. nih.gov Conversely, treatment with this compound has been found to attenuate aldosterone-induced increases in markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS), and the activity of NADPH oxidase, a major source of ROS in the vasculature, in the left ventricular tissues of hypertensive rats. nih.gov This reduction in oxidative stress was accompanied by a decrease in the expression of NADPH oxidase subunits p22phox and gp91phox. nih.gov
The antioxidant effect of AM is believed to be mediated by the cAMP and protein kinase A pathway. nih.gov By suppressing NADPH oxidase-mediated ROS production, this compound exerts cardioprotective effects. nih.gov
| Condition | Model | Effect of this compound on Oxidative Stress | Reference |
| Angiotensin II and Salt Loading | Heterozygous AM knockout mice | AM deficiency led to increased oxidative stress markers (8-hydroxydeoxyguanosine, isoprostane) and increased expression of NADPH oxidase subunits. | nih.govahajournals.org |
| Aldosterone-dependent Malignant Hypertension | Spontaneously hypertensive rats | Attenuated increases in TBARS levels and NADPH oxidase activity; decreased mRNA levels of p22phox and gp91phox. | nih.gov |
| Obesity-Related Hypertension | High-fat diet-fed rats | Improved systemic and local cardiac inflammation and oxidative stress. | mdpi.com |
Renal System Regulation
This compound (AM) is a significant regulatory peptide within the renal system, where it is both produced and exerts multiple physiological effects. nih.govnih.gov The peptide and its messenger RNA (mRNA) have been identified in various parts of the kidney, including the glomeruli, cortical distal tubules, and medullary collecting duct cells. nih.gov This localized presence suggests that this compound acts as an autocrine and paracrine regulator, contributing to renal homeostasis. nih.govnih.gov Its functions include influencing renal blood flow, glomerular filtration, and the excretion of water and sodium. nih.govnih.gov
Diuretic and Natriuretic Actions
This compound demonstrates potent diuretic (increasing urine volume) and natriuretic (increasing sodium excretion) properties. nih.govnih.gov Intrarenal infusion of AM in canine models has been shown to elicit a marked increase in both urine flow and sodium excretion. nih.govnih.gov This response is associated with an increase in fractional sodium excretion and a reduction in sodium reabsorption in the distal tubules. nih.gov
Studies in conscious rats have further confirmed these effects, where intracerebroventricular administration of AM led to a significant, dose-dependent increase in urinary volume and sodium excretion. nih.gov These findings suggest that the diuretic and natriuretic effects of this compound may be mediated, at least in part, by the central nervous system. nih.gov In subjects with chronic renal impairment, AM infusion also resulted in significant diuresis and natriuresis without compromising creatinine (B1669602) clearance. researchgate.net The peptide's ability to regulate fluid and electrolyte balance highlights its important role in renal function. nih.gov
| Study Focus | Model | Key Findings | Reference |
|---|---|---|---|
| Renal Biological Actions of AM | Normal Mongrel Dogs | Intrarenal AM infusion caused a marked diuretic and natriuretic response, increased fractional sodium excretion, and decreased distal tubular sodium reabsorption. | nih.gov |
| Central Regulation of Fluid Homeostasis | Conscious Hydrated or Salt-Loaded Rats | Intracerebroventricular AM administration induced a significant, dose-related increase in urinary volume and sodium excretion. | nih.gov |
| Effects on Renal Hemodynamics and Function | Anesthetized Dogs | Intrarenal arterial infusion of AM increased urine flow and the urinary excretion of sodium and potassium in a dose-dependent manner. | nih.gov |
| Effects in Chronic Renal Impairment | Humans with IgA Nephropathy | AM infusion significantly increased urinary volume and sodium excretion. | researchgate.net |
Regulation of Renal Blood Flow and Glomerular Filtration Rate
The effect of this compound on the glomerular filtration rate (GFR) is also significant. Studies have shown that AM infusion can increase the GFR. nih.govnih.gov This increase is associated with its hemodynamic effects on renal vasculature. ahajournals.org However, some studies note that the increase in GFR may be marginal or occur only at higher doses, even while RBF increases substantially. nih.gov By influencing both RBF and GFR, this compound plays a crucial role in modulating the kidney's filtration capacity. oup.com
| Parameter | Effect | Mechanism/Observation | Reference |
|---|---|---|---|
| Renal Blood Flow (RBF) | Dose-dependent increase | Acts as a potent renal vasodilator. | nih.gov |
| Glomerular Filtration Rate (GFR) | Increase | Associated with diuretic and natriuretic responses. The increase can be marginal at lower doses. | nih.govnih.gov |
| Renal Vascular Resistance | Decrease | Effect is reversed by inhibitors of nitric oxide synthase, indicating a role for nitric oxide. | ahajournals.org |
| Glomerular Arterioles | Dilation of both afferent and efferent arterioles | Contributes to the increase in RBF and GFR. | ahajournals.org |
Immune and Inflammatory Response Modulation
Beyond its cardiovascular and renal functions, this compound is recognized for its significant immunoregulatory and anti-inflammatory properties. wikipedia.orgelisakits.co.uk It is considered a key modulator of the immune system, capable of influencing both innate and adaptive immune responses. nih.govfrontiersin.org
Immunoregulatory Properties
This compound exerts complex effects on immune cells, helping to maintain immune homeostasis. nih.gov One of its key roles involves the modulation of dendritic cells (DCs), which are critical for initiating T-cell responses. nih.govnih.gov Research has shown that this compound can induce a semi-mature, tolerogenic phenotype in dendritic cells. nih.govnih.gov AM-stimulated DCs exhibit lower levels of co-stimulatory molecules and pro-inflammatory cytokine release compared to those stimulated by potent activators like lipopolysaccharide (LPS). nih.gov
Furthermore, this compound can influence the balance between different types of T-helper (Th) cells. It has been shown to promote a switch from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 profile and to induce the generation of regulatory T (Treg) cells. nih.gov This modulation helps to control the intensity of immune reactions and prevent excessive inflammation. mdpi.com
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory effects in various experimental models of inflammation, including colitis and acute lung injury. mdpi.comnih.gov Its administration can ameliorate the severity of clinical symptoms and reduce histological damage in inflamed tissues. mdpi.com The anti-inflammatory actions of AM are multifaceted, involving the reduction of inflammatory cell infiltration, preservation of endothelial barrier function, and inhibition of pro-inflammatory mediators. frontiersin.orgmdpi.com A key mechanism underlying these effects is the inhibition of the activation of nuclear factor-κB (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes. nih.gov
A primary mechanism of this compound's anti-inflammatory action is its ability to suppress the production and release of pro-inflammatory cytokines. nih.gov It has been shown to inhibit the release of several key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). mdpi.comnih.gov
Specifically, this compound significantly inhibits the secretion of cytokine-induced neutrophil chemoattractant (CINC/CXCL-1) from macrophages. frontiersin.orgnih.gov CINC is a member of the interleukin-8 (IL-8) family and a potent chemoattractant for neutrophils. By inhibiting its release, this compound can reduce the influx of neutrophils to sites of inflammation, thereby limiting tissue damage. nih.gov This inhibitory effect on CINC secretion is believed to be mediated through a cyclic adenosine monophosphate (cAMP)-dependent pathway. nih.gov Studies have shown that while some cytokines like IL-1β may be initially increased, this compound subsequently reduces the secretion of key pro-inflammatory mediators like TNF-α from LPS-stimulated macrophages. oup.comnih.gov
| Cytokine | Cell/Model System | Observed Effect | Reference |
|---|---|---|---|
| CINC/CXCL-1 | Lipopolysaccharide (LPS)-stimulated rat alveolar macrophages | Significant, dose-dependent inhibition of secretion. | frontiersin.orgnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated NR8383 rat macrophages | Reduced secretion by 34-56%. | oup.comnih.gov |
| TNF-α, IL-6, IFN-γ | Animal models of enteritis | Decreased production in intestinal mucosa and mesenteric lymph node mononuclear cells. | nih.gov |
| Pro-inflammatory Cytokines (general) | Murine dendritic cells | Lower release of pro-inflammatory cytokines from AM-stimulated DCs. | nih.gov |
Attenuation of TNFα Response
This compound (AM) has demonstrated significant anti-inflammatory properties, partly through its ability to modulate the response to pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). In various experimental models, AM administration has been shown to reduce the production and effects of TNF-α. For instance, in studies of experimental colitis, AM treatment was able to decrease the early production of TNF-α. nih.gov Similarly, in models of traumatic brain injury, AM treatment led to a significant decrease in serum TNF-α levels compared to the trauma group, suggesting a systemic anti-inflammatory effect. nih.gov
The interaction between AM and TNF-α is complex. Research on dorsal root ganglia (DRG) has shown that exposure to TNF-α upregulates the expression of AM mRNA. nih.gov In this context, the subsequent increase in AM appears to mediate many of the cellular responses induced by TNF-α. The blockade of AM receptors with an antagonist, AM22-52, was found to attenuate TNF-α-induced increases in several downstream molecules, including glial fibrillary acidic protein (GFAP), interleukin-1β (IL-1β), phosphorylated cAMP response element-binding protein (pCREB), and nuclear factor kappa B (pNF-κB). nih.gov This indicates that AM receptor signaling is a crucial component in the cascade of events triggered by TNF-α in neuropathic pain and peripheral sensitization. nih.gov
Furthermore, in models of obesity-related hypertension, which is characterized by chronic low-grade inflammation, AM application effectively reduced the elevated protein levels of TNF-α, IL-1β, and IL-6 in the aorta. mdpi.com In ulcerative colitis models, AM treatment also resulted in lower serum expression of TNF-α and IL-6 compared to the untreated model group. spandidos-publications.com This consistent downregulation of TNF-α across different inflammatory conditions underscores AM's role as a significant anti-inflammatory peptide. nih.govmdpi.comspandidos-publications.com
| Experimental Model | Effect of this compound on TNF-α | Key Findings |
| TNBS-induced Colitis | Reduced early production of TNF-α | AM administration attenuated the inflammatory response in both acute and chronic phases. nih.gov |
| Traumatic Brain Injury | Significantly decreased serum TNF-α levels | AM exerted neuroprotective effects through anti-inflammatory and anti-apoptotic actions. nih.gov |
| Dorsal Root Ganglia Culture | Mediated TNF-α-induced cellular responses | TNF-α increased AM expression; blocking AM receptors attenuated TNF-α's downstream effects. nih.gov |
| Obesity-Related Hypertension | Reduced up-regulated TNF-α protein levels in the aorta | AM improved vascular remodeling and inflammation. mdpi.com |
| Ulcerative Colitis | Lowered serum expression of TNF-α | AM treatment helped maintain intestinal epithelial barrier function. spandidos-publications.com |
Antimicrobial Properties
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. oup.comnih.gov This function is attributed to its chemical and structural similarities to other antimicrobial peptides, such as β-defensin-2. frontiersin.org Key structural features contributing to this activity include the peptide's length, a net positive charge, an intramolecular disulfide bond, and an amidated C-terminus, which together form an amphipathic structure allowing for intercalation into bacterial membranes. frontiersin.org
AM is secreted by many types of epithelial cells, which form the first line of defense against pathogens. frontiersin.org Consequently, it is found in various bodily fluids at concentrations much higher than in plasma. frontiersin.org Its presence on surface epithelia, such as in the oral cavity, suggests a role in preventing local infections and contributing to the host's innate defense systems. oup.commdpi.com
The mechanism of AM's antimicrobial action involves the disruption of the bacterial cell wall. nih.gov Ultrastructural studies have shown that AM treatment leads to marked cell wall disruption in Escherichia coli and causes abnormal septum formation in Staphylococcus aureus. mdpi.comnih.gov Interestingly, research has indicated that the carboxy-terminal fragments of AM are significantly more potent than the full-length peptide, with some fragments being up to 250-fold more active against E. coli. nih.gov This suggests that post-secretory processing of AM may generate various forms of the peptide with enhanced antimicrobial capabilities. nih.gov
| Bacterial Type | Susceptibility to this compound | Minimum Inhibitory Concentration (MIC) Range (µg/ml) | Minimum Bactericidal Concentration (MBC) Range (µg/ml) |
| Gram-positive bacteria | Sensitive | 7.75 x 10⁻¹ to 12.5 | 0.003 to >25.0 |
| Gram-negative bacteria | Sensitive | 7.75 x 10⁻¹ to 12.5 | 0.003 to >25.0 |
| Yeast (Candida albicans) | Not sensitive | N/A | N/A |
Data compiled from broth microdilution assays against various members of the human skin, oral, respiratory tract, and gut microflora. nih.gov
Interaction with Complement System (this compound Binding Protein-1)
This compound interacts with the complement system through its binding to Complement Factor H, which in this context is also known as this compound Binding Protein-1 (AMBP-1). frontiersin.orgnih.gov Complement Factor H is a key regulator of the alternative pathway of the complement system. Its role as a binding protein for AM appears to include protecting the peptide from proteolytic degradation, thereby potentially extending its half-life and modulating its activity. nih.gov
The coadministration of AM and AMBP-1 (Complement Factor H) has been shown to yield beneficial effects in preclinical studies, similar to the effects seen when using antibodies that bind to the N-terminus of AM. frontiersin.org It is hypothesized that this binding prolongs AM's half-life and shifts its distribution from the interstitium to the circulation. frontiersin.org This shift is thought to enhance AM's beneficial effects on endothelial barrier stability within the blood compartment while reducing its potentially detrimental vasodilatory effects in the interstitial space. frontiersin.org
However, the specific nature of the binding between AM and Complement Factor H has been a subject of some debate. While it has been proposed as a specific chaperoning interaction, some research suggests the possibility that the observed in vitro binding could be due to non-specific ionic interactions. frontiersin.org
Central and Peripheral Nervous System Functions
Neuroprotection Mechanisms
This compound exerts significant neuroprotective effects in various models of acute brain injury, including ischemic stroke and traumatic brain injury (TBI). nih.govnih.govoup.com Its mechanisms of action are multifactorial, involving anti-inflammatory, anti-apoptotic, and antioxidant effects. nih.gov
In experimental TBI, AM administration has been shown to reduce secondary brain damage by mitigating oxidative stress, lipid peroxidation, and inflammation. nih.gov It also has a cytoprotective effect on brain cells. nih.gov Following transient ischemia, AM expression is markedly increased in the central nervous system, particularly in neurons and endothelial cells. oup.com This endogenous upregulation is considered a protective response. Exogenous administration of AM in animal models of stroke has been shown to reduce infarct size, decrease brain edema by suppressing vascular permeability, and improve neurological outcomes. oup.com5-formyl-ctp.com
Furthermore, AM promotes vasculo-neuro-regeneration. oup.com It enhances vascular regeneration (angiogenesis) and subsequent neurogenesis in the ischemic brain. This regenerative action is partly mediated by the mobilization of CD34+ mononuclear cells, which can differentiate into endothelial cells. oup.com In vitro studies have confirmed that AM has direct anti-apoptotic and neurogenic effects on neuronal cells, acting through the activation of Protein Kinase A (PKA) and Akt signaling pathways. oup.com
Influence on Microtubule Dynamics and Cytoskeleton
Recent research has revealed a novel intracellular role for this compound and its co-secreted peptide, prothis compound N-terminal 20 peptide (PAMP), in regulating cytoskeleton function through direct interaction with microtubules. nih.govbenthamscience.com While AM and PAMP are known as secreted hormones that act on cell surface receptors, they are also found in intracellular compartments where they can bind to components of the cytoskeleton. nih.govbenthamscience.com
Specifically, PAMP binds directly to tubulin and has been shown to destabilize tubulin polymerization, thereby contributing to microtubule fluidity. nih.govbenthamscience.com AM, on the other hand, does not bind directly to tubulin but interacts with several microtubule-associated proteins (MAPs). nih.govbenthamscience.com Immunofluorescence studies show that both AM and PAMP decorate the microtubules, indicating a close association with the cytoskeletal network. nih.gov
Regulation of Neural Stem Cell Proliferation and Differentiation
This compound acts as a key regulatory factor for the growth and cell fate of adult neural stem cells (NCSs). nih.gov It influences the biology of NCSs by modulating their proliferation rate and directing their differentiation into the various mature cell types of the central nervous system. nih.govnih.gov
Studies using neural stem/progenitor cells (NSPCs) derived from the olfactory bulb have shown that the absence of the gene that produces AM results in smaller neurospheres and a lower incorporation of 5'-bromodeoxyuridine (BrdU), indicating reduced proliferation. nih.gov Conversely, AM itself is thought to regulate the proliferation rate, likely through the PI3K/Akt signaling pathway. nih.gov
Beyond proliferation, AM plays a critical role in NSPC differentiation. In differentiation assays, the lack of AM leads to a significantly lower proportion of cells becoming neurons and astrocytes, while the proportion of oligodendrocytes increases. nih.gov However, the oligodendrocytes that are produced in the absence of AM display an immature phenotype with fewer and shorter processes. nih.gov This demonstrates that AM is an important factor for guiding the appropriate lineage commitment and maturation of NSPCs. nih.gov Given its ability to regulate both cell division and differentiation, AM is considered a potential factor for modulating stem cell renewal and fate for therapeutic applications. nih.govnih.gov
Involvement in Pain Pathways
This compound (AM) has been identified as a significant neuropeptide in the modulation of pain signals. nih.govresearchgate.net Research indicates that AM and its receptor components are expressed in key areas of the nervous system involved in pain processing, including the dorsal root ganglion (DRG) and the superficial dorsal horn of the spinal cord. imrpress.comnih.gov This distribution provides the anatomical basis for its role in nociception. imrpress.com
Studies have demonstrated that AM can act as a pronociceptive mediator, meaning it can enhance pain sensitivity. nih.gov When administered intrathecally in animal models, AM has been shown to induce hyperalgesia, an increased sensitivity to pain. imrpress.com This effect is believed to be mediated through the activation of specific AM receptors and subsequent intracellular signaling cascades. nih.gov
Mechanistically, AM is thought to contribute to both peripheral and central sensitization, which are key processes in the development and maintenance of chronic pain states. nih.gov Peripheral sensitization involves an increase in the excitability of nociceptors, the specialized sensory neurons that detect painful stimuli. nih.govaneskey.com AM may contribute to this by modulating the activity of ion channels and receptors on these neurons. imrpress.com Central sensitization, on the other hand, involves an amplification of pain signals within the central nervous system, particularly in the spinal cord. nih.gov AM's presence and activity in the spinal dorsal horn suggest its involvement in this process. imrpress.com
Furthermore, research has linked AM to various types of pathological pain, including inflammatory pain and neuropathic pain. nih.govimrpress.com In models of inflammatory pain, AM levels have been found to be upregulated, suggesting a role in the inflammatory cascade that leads to pain. nih.gov Similarly, in neuropathic pain models, which result from nerve injury, increased AM activity has been observed. imrpress.com The table below summarizes key findings from studies on this compound's role in pain pathways.
| Aspect of Pain Pathway | Effect of this compound (AM) | Supporting Evidence |
| Nociceptor Sensitization | Promotes peripheral sensitization, increasing the excitability of pain-sensing neurons. nih.gov | Upregulation of AM in dorsal root ganglia following nerve injury. imrpress.com |
| Spinal Cord Processing | Contributes to central sensitization in the spinal dorsal horn. nih.gov | Expression of AM and its receptors in the superficial dorsal horn. imrpress.comnih.gov |
| Pain Behavior | Induces hyperalgesia (increased pain sensitivity) in animal models. imrpress.com | Intrathecal injection of AM leads to heightened pain responses. imrpress.com |
| Pathological Pain | Implicated in both inflammatory and neuropathic pain conditions. nih.govimrpress.com | Increased AM expression observed in animal models of these pain states. imrpress.comnih.gov |
Central Regulation of Blood Pressure
While peripherally administered this compound (AM) is a potent vasodilator that lowers blood pressure, its actions within the central nervous system (CNS) can have a contrasting effect. oup.comnih.gov When administered directly into the brain, such as through intracerebroventricular injections, AM has been shown to increase arterial pressure and heart rate. oup.comnih.gov This suggests a complex and multifaceted role for AM in cardiovascular regulation, with its effects being dependent on the site of action.
The central pressor effect of AM is mediated through its interaction with specific receptors located in key autonomic control centers within the brain. nih.gov These areas include the hypothalamus and brainstem, which are critical for regulating sympathetic nervous system outflow. nih.gov By acting on these regions, AM can modulate the signals sent to the peripheral cardiovascular system, leading to changes in blood pressure and heart rate. bhf.org.uk
Research in animal models has demonstrated that the brains of hypertensive subjects may be more sensitive to the effects of AM. bhf.org.uk Furthermore, blocking AM receptors within the brain has been shown to reduce blood pressure in these models, highlighting the potential significance of central AM pathways in the pathophysiology of hypertension. bhf.org.uk
The mechanisms underlying the central hypertensive action of AM are thought to involve an increase in sympathetic nervous system activity. nih.gov This is supported by findings that intracerebroventricular AM administration leads to increases in markers of sympathetic outflow. nih.gov The following table summarizes the differential effects of this compound on blood pressure based on its site of action.
| Site of Administration | Primary Effect on Blood Pressure | Mediating System |
| Peripheral (Intravenous) | Decrease (Vasodilation) nih.gov | Direct action on blood vessels nih.gov |
| Central (Intracerebroventricular) | Increase (Pressor effect) oup.comnih.gov | Sympathetic Nervous System nih.gov |
Gastrointestinal System Physiology
Regulation of Gastric Emptying and Acid Release
This compound (AM) plays a significant inhibitory role in the regulation of gastric functions, specifically gastric emptying and the secretion of gastric acid. nih.govnih.gov Studies in conscious rats have shown that central administration of AM dose-dependently inhibits gastric emptying. oup.com This effect is mediated through centrally located AM receptors and involves adrenal-dependent, β-adrenergic pathways. oup.com
AM is also a potent inhibitor of gastric acid secretion. nih.govmdpi.com It has been shown to suppress both basal and stimulated acid release. mdpi.com The mechanism of this inhibition involves the stimulation of somatostatin release from intramural neurons in the stomach. nih.gov Somatostatin, in turn, inhibits the secretion of histamine, a key stimulant of acid production by parietal cells. nih.gov The table below details the inhibitory effects of this compound on gastric acid secretion in an isolated mouse stomach model.
| This compound Concentration | Effect on Acid Secretion | Mechanism |
| 1 pM to 1 µM | Concentration-dependent decrease nih.gov | Stimulation of somatostatin release, leading to inhibition of histamine and acid secretion. nih.gov |
| EC₅₀: 1.4 x 10⁻⁹ M | 50% of maximal inhibition nih.gov | Mediated via activation of intramural neurons. nih.gov |
| 1 µM | Maximal inhibition (31±4% below basal level) nih.gov | Abolished by somatostatin antibody and tetrodotoxin. nih.gov |
Control of Bowel Movements
This compound (AM) exerts regulatory effects on intestinal motility, influencing both the small intestine and the colon. nih.govmdpi.com In the small intestine, intravenously administered AM has been shown to disrupt phase 3 of the migrating motor complex (MMC) in rats. mdpi.com The MMC is a cyclic pattern of motility in the fasting state that helps to clear the small intestine of residual contents. jpccr.eujst.go.jp
In the colon, AM has been demonstrated to cause a dose-dependent relaxation of smooth muscle. mdpi.com This effect is mediated by an elevation of cyclic AMP (cAMP) levels within the smooth muscle cells. mdpi.com Furthermore, studies using the Ussing chamber and Magnus method in rat distal colon have shown that AM can relax potassium-induced contractions, and this effect is largely mediated through the colonic nervous system. nih.gov The following table summarizes the effects of this compound on ion transport and muscle contraction in the rat distal colon.
| Parameter | Effect of this compound (AM) | Concentration |
| Chloride Secretion (Isc) | Increase nih.gov | 100 nM: 170.0 ± 41.2% increase; 1 µM: 193.8 ± 45.5% increase nih.gov |
| Sodium Absorption | Inhibition nih.gov | Initial small decrease in Isc nih.gov |
| Potassium-Induced Contraction | Relaxation nih.gov | 10 nM: 11.1 ± 8.51% relaxation; 100 nM: 33.4 ± 12.7% relaxation nih.gov |
Maintenance of Intestinal Barrier Function
This compound (AM) plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. spandidos-publications.com A compromised intestinal barrier is associated with increased permeability, which is a hallmark of inflammatory bowel diseases (IBD). spandidos-publications.com AM has been shown to have a protective effect on this barrier function. spandidos-publications.com
One of the key mechanisms through which AM exerts this protective effect is by downregulating the expression of pro-inflammatory cytokines, which are known to disrupt barrier integrity. spandidos-publications.com Additionally, AM has been found to inhibit the activation of the myosin light chain kinase (MLCK)-phosphorylated myosin light chain (p-MLC) pathway. spandidos-publications.com The activation of MLCK is a critical step in the opening of tight junctions between epithelial cells, leading to increased permeability. mdpi.com By inhibiting this pathway, AM helps to preserve the tightness of the epithelial barrier. spandidos-publications.com
In experimental models of ulcerative colitis, treatment with AM has been shown to improve intestinal mucosal permeability, reduce the expression of inflammatory markers like TNF-α and IL-6, and decrease the levels of MLCK and p-MLC. spandidos-publications.commerckmillipore.com
Modulation of Insulin (B600854) and Ghrelin Secretion
This compound (AM) has been identified as a regulator of pancreatic hormone secretion, notably inhibiting the release of insulin. nih.gov Studies using isolated rat islets have demonstrated that AM inhibits insulin secretion in a dose-dependent manner. nih.gov This inhibitory effect is significant, as a monoclonal antibody that neutralizes AM's bioactivity was shown to increase insulin release five-fold. nih.gov
Furthermore, in vivo studies involving oral glucose tolerance tests have shown that intravenous injection of AM leads to reduced levels of insulin in the bloodstream, with a corresponding increase in circulating glucose levels. nih.gov These findings suggest that AM is a factor in the regulation of insulin and glucose homeostasis. nih.gov
Recent research has also provided evidence for the involvement of AM in the regulation of ghrelin levels. While the precise mechanisms are still under investigation, this suggests a broader role for AM in the modulation of hormones related to appetite and metabolism.
Reproductive and Developmental Biology
This compound (AM) is a crucial peptide in reproductive and developmental biology, with significant roles in embryonic development, placental function, and tissue presence. It is highly expressed in reproductive tissues such as the uterine endometrium, fetal membranes, placenta, and trophoblast cells. nih.gov The expression of AM is influenced by various factors integral to reproductive physiology. nih.gov
Role in Embryonic Development and Survival
This compound is indispensable for normal embryonic development and survival. nih.gov Studies involving genetically modified mice have demonstrated that the complete absence of the AM gene (homozygous deletion) leads to embryonic death. nih.govwikipedia.org These embryos exhibit severe developmental abnormalities, including issues with the heart and the lymphatic vascular system. nih.gov
Even a partial reduction in AM expression can have significant consequences. Female mice with only one functional copy of the AM gene (heterozygous) experience reduced fertility and a higher incidence of fetal growth restriction, impacting embryos of all genotypes. nih.gov The severity of fetal growth restriction is most pronounced in embryos completely lacking the AM gene, indicating that both maternal and fetal AM contribute to healthy fetal growth. nih.gov The critical nature of AM in development is further highlighted by the observation that a modest 50% decrease in maternal AM expression is enough to cause significant implantation and fertility issues in mouse models. nih.gov
Regulation of Placental Vascularization
This compound plays a vital role in the vascular dynamics of the placenta, a tissue that lacks autonomic innervation and relies on local factors to maintain low vascular resistance. ahajournals.org Elevated concentrations of AM in fetoplacental tissues suggest it acts in a paracrine or autocrine manner to regulate blood flow. ahajournals.org Research has shown that AM induces relaxation in the placental circulation in both normal and preeclamptic pregnancies, contributing to the maintenance of low placental vascular resistance. ahajournals.org
The process of placental development, particularly the invasion of maternal uterine tissue by fetal trophoblast cells, is critical for establishing a functional maternal-fetal circulatory interface. nih.gov AM is highly expressed in the trophectoderm cells of the blastocyst and persists in the invasive trophoblast giant cells in mice and extravillous cytotrophoblasts in humans. nih.gov This expression pattern suggests a role for AM in modulating trophoblast invasion and the remodeling of maternal spiral arteries, which is essential for adequate placental perfusion. nih.govhku.hk Inadequate trophoblast invasion is associated with serious pregnancy complications, and studies in rats have shown that antagonism of AM can lead to abnormal placental vascularization and increased fetal resorption. nih.gov Furthermore, a related peptide, this compound 2 (AM2), also promotes the invasive capacity of first-trimester trophoblast cells. frontiersin.orgtmc.edu
Presence in Uterine and Fetal Tissues
This compound and its receptor components are abundantly expressed in a variety of uterine and fetal tissues throughout pregnancy. nih.gov In the early stages of pregnancy in mice, AM and its receptors are induced in the luminal epithelium of the uterus. nih.gov Around the time of implantation, AM is expressed by both the blastocyst's trophectoderm and the uterine luminal epithelium and stroma at the implantation site. nih.gov The uterine expression of AM is specifically localized and concentrated around the implanting embryo. nih.gov
High levels of AM expression are also found in the fetal membranes and the placenta. nih.gov In the developed placenta, AM is most prominently expressed by trophoblast giant cells in mice and extravillous cytotrophoblasts in humans. nih.gov The concentration of AM in maternal plasma steadily increases during a normal pregnancy, reaching levels four to five times higher than pre-pregnancy states by the third trimester. nih.gov These levels rapidly return to baseline within 24 hours after delivery, supporting the placenta as a major source of circulating AM during gestation. nih.gov
Other Biological Actions
Beyond its roles in reproduction and development, this compound is involved in other fundamental biological processes, including the formation of new blood vessels and the regulation of cell growth.
Angiogenesis Promotion (Vascularization)
This compound is recognized as a potent angiogenic factor, promoting the growth of new blood vessels from pre-existing ones. nih.govnih.gov This has been demonstrated in various experimental models, including the chicken chorioallantoic membrane assay. nih.gov AM stimulates the proliferation and migration of endothelial cells, which are key steps in the angiogenic process. nih.govnih.gov For instance, it has been shown to induce the growth of human endometrial microvascular endothelial cells. nih.gov
The angiogenic effects of AM are mediated through several signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. ahajournals.org Studies have also suggested a synergistic relationship between AM and another major angiogenic factor, vascular endothelial growth factor (VEGF). nih.gov While there is some debate on whether AM directly stimulates VEGF production, it has been shown to enhance VEGF-induced capillary formation. nih.gov In contrast to VEGF, which primarily stimulates the formation of new vessels, AM also contributes to the recruitment of vascular smooth muscle cells, promoting the maturation of these newly formed capillaries. nih.gov The pro-angiogenic properties of AM are also implicated in pathological conditions, such as tumor growth, where it can facilitate neovascularization to support the tumor's expansion. mdpi.commdpi.com
Cell Growth and Proliferation Regulation
This compound can act as a growth modulator, influencing cell proliferation and survival in various cell types. oup.com Its effects can be either stimulatory or inhibitory depending on the cell system. It has been shown to be a potent mitogen for Swiss 3T3 cells, stimulating DNA synthesis and cell proliferation. nih.gov In rat adrenal zona glomerulosa cells, AM concentration-dependently increases the mitotic index and DNA synthesis. ahajournals.org
The signaling pathways involved in AM-induced cell proliferation are diverse. In some cell types, the mitogenic effects are mediated through an increase in intracellular cyclic AMP (cAMP). nih.gov In other instances, such as in rat adrenal cells and certain cancer cell lines, the activation of the tyrosine kinase-mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway, is crucial for its proliferative effects. mdpi.comahajournals.orgnih.gov AM has also been shown to promote cell proliferation in various tumor cell lines, including those from endometrial, breast, and bladder cancers, as well as glioblastoma and malignant pleural mesothelioma. nih.govmdpi.com In these contexts, AM can act as an autocrine or paracrine growth factor, contributing to tumor progression. nih.govmdpi.com
Interactive Data Tables
This compound's Role in Reproductive Tissues
| Tissue/Cell Type | Location of Expression | Key Role | Supporting Findings |
| Uterine Endometrium | Luminal epithelium and stroma nih.gov | Implantation, Uterine Receptivity nih.gov | Expression is induced early in pregnancy and localized at the implantation site. nih.govnih.gov |
| Placenta | Trophoblast cells (extravillous cytotrophoblasts in humans, giant cells in mice) nih.gov | Placental vascularization, Regulation of blood flow nih.govahajournals.org | A major source of circulating AM during pregnancy; levels drop sharply after delivery. nih.gov |
| Fetal Membranes | Fetal membranes nih.gov | Not explicitly detailed in the provided context. | High expression of AM and its receptors. nih.gov |
| Blastocyst | Trophectoderm nih.gov | Implantation nih.gov | Coordinated expression with maternal uterine tissue at the implantation site. nih.gov |
Summary of this compound's Angiogenic and Proliferative Effects
| Biological Action | Effect | Key Cell Types Involved | Signaling Pathways |
| Angiogenesis | Promotion of new blood vessel formation nih.govnih.gov | Endothelial cells, Vascular smooth muscle cells nih.gov | PI3K/Akt, cAMP-dependent mechanisms nih.govahajournals.org |
| Cell Proliferation | Stimulation of cell growth and DNA synthesis nih.govahajournals.org | Swiss 3T3 cells, Rat adrenal zona glomerulosa cells, Various tumor cells nih.govnih.govahajournals.org | cAMP/PKA, Tyrosine Kinase-MAPK/ERK cascade mdpi.comnih.govahajournals.org |
Anti-apoptotic and Anti-fibrotic Effects in Diverse Tissues
This compound exerts significant protective effects by inhibiting apoptosis (programmed cell death) and fibrosis (the formation of excess fibrous connective tissue) in various tissues. These actions are crucial for maintaining tissue homeostasis and function, particularly in the context of injury and inflammation. The anti-apoptotic effects of AM are attributed to its ability to modulate key signaling pathways involved in cell survival. nih.govarvojournals.org For instance, AM has been shown to inhibit apoptosis in a variety of cell types, including endothelial cells and cardiomyocytes, thereby protecting against tissue damage. qiagen.com
In addition to its anti-apoptotic properties, this compound plays a vital role in preventing fibrosis. It achieves this by counteracting the signaling pathways that lead to the excessive deposition of extracellular matrix proteins, a hallmark of fibrotic conditions. Research has demonstrated that AM can mitigate fibrosis in organs such as the heart, kidneys, and lungs, highlighting its therapeutic potential in treating fibrotic diseases.
Antioxidant Activities
This compound exhibits notable antioxidant properties, contributing to its protective effects in various pathological conditions characterized by oxidative stress. mdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular and inflammatory disorders. mdpi.com
AM counteracts oxidative stress through multiple mechanisms. It has been shown to directly inhibit the generation of intracellular ROS. nih.govoup.com For example, in vascular smooth muscle cells, this compound has been found to suppress angiotensin II-induced ROS production. nih.govoup.com This effect is mediated through the AM receptor and involves the activation of the cAMP-protein kinase A pathway. nih.gov Furthermore, AM can inhibit the expression of Nox1, a key component of the NADPH oxidase enzyme complex responsible for ROS generation in vascular cells. nih.gov
Studies have also indicated that this compound can modulate the activity of antioxidant enzymes. For instance, in rat liver tissue, AM treatment was found to influence the activities of catalase and glutathione peroxidase. researchgate.net By reducing oxidative stress, this compound helps to protect cells and tissues from damage, thereby mitigating the progression of diseases associated with oxidative injury. mdpi.com
The table below summarizes key findings related to the antioxidant activities of this compound.
| Model System | Inducer of Oxidative Stress | Key Findings on this compound's Effect |
| Rat Vascular Smooth Muscle Cells | Angiotensin II | Inhibited intracellular ROS generation in a dose-dependent manner. nih.govoup.com |
| Rat Vascular Smooth Muscle Cells | Angiotensin II | Suppressed the upregulation of Nox1 mRNA. nih.gov |
| Rat Liver Tissue | Cold Stress | Modulated the activities of antioxidant enzymes catalase and glutathione peroxidase. researchgate.net |
Regulation of Hormone Secretion (e.g., Aldosterone (B195564), Vasopressin, ACTH)
This compound plays a modulatory role in the endocrine system, influencing the secretion of several key hormones, including aldosterone, vasopressin, and adrenocorticotropic hormone (ACTH).
Aldosterone: The effect of this compound on aldosterone secretion appears to be complex and context-dependent. In vitro studies using dispersed rat adrenal zona glomerulosa cells have shown that AM inhibits aldosterone secretion stimulated by angiotensin II and potassium. ahajournals.orgoup.com Similarly, in vivo studies in rats with stimulated aldosterone production (via a sodium-deficient diet or bilateral nephrectomy) demonstrated that AM administration significantly inhibited the increase in plasma and adrenal aldosterone concentrations. ahajournals.org However, in human adrenal glands, the effect is more nuanced. While AM directly inhibits angiotensin II-stimulated aldosterone secretion in dispersed adrenocortical cells, it can indirectly stimulate basal aldosterone production in adrenal slices that contain both cortical and medullary tissue. oup.comnih.gov This indirect stimulation is thought to be mediated by the release of catecholamines from chromaffin cells. oup.comnih.gov
Vasopressin: Central administration of this compound has been shown to regulate arginine vasopressin (AVP) secretion. nih.gov Studies in rats have indicated that centrally administered AM can inhibit the secretion of AVP that is typically caused by hyperosmolality and hypovolemia. nih.gov This suggests that brain-derived AM is a physiological regulator of vasopressin secretion and, consequently, fluid homeostasis. nih.gov However, systemic administration of AM in healthy humans did not appear to suppress angiotensin II-stimulated AVP secretion, suggesting that AM may not cross the blood-brain barrier to exert this effect peripherally. nih.gov
ACTH: this compound has an inhibitory effect on the release of ACTH from the pituitary gland. In primary cultures of rat anterior pituitary cells, AM was found to inhibit ACTH release in a dose-dependent manner and also attenuated corticotropin-releasing hormone (CRH)-stimulated ACTH production. oup.com In vivo studies in conscious sheep have confirmed this inhibitory role, with intravenous infusion of AM leading to a significant reduction in plasma ACTH levels. oup.com
The table below summarizes the regulatory effects of this compound on hormone secretion.
| Hormone | Effect of this compound | Model System | Key Findings |
| Aldosterone | Inhibition | Dispersed rat adrenal zona glomerulosa cells | Inhibited angiotensin II- and potassium-stimulated secretion. ahajournals.orgoup.com |
| Aldosterone | Inhibition | In vivo rat models | Significantly inhibited increases in plasma and adrenal concentrations. ahajournals.org |
| Aldosterone | Direct Inhibition & Indirect Stimulation | Human adrenal cells/slices | Directly inhibits angiotensin II-stimulated secretion; indirectly stimulates basal production via catecholamine release. oup.comnih.gov |
| Vasopressin | Inhibition (central) | In vivo rat models (intracerebroventricular administration) | Attenuated water intake and regulated plasma AVP levels. nih.gov |
| ACTH | Inhibition | Rat anterior pituitary cells | Inhibited basal and CRH-stimulated ACTH release. oup.com |
| ACTH | Inhibition | In vivo sheep model | Intravenous infusion significantly reduced plasma ACTH levels. oup.com |
Involvement in Mineralized Tissue Formation and Dental Development
This compound is implicated in the development and maintenance of mineralized tissues, including bone and teeth. nih.govunimelb.edu.au It acts as a mitogen for osteoblasts, the cells responsible for bone formation, stimulating their proliferation. nih.gov
In the context of dental development, this compound is expressed in various dental tissues during different developmental stages. nih.govunimelb.edu.au Immunohistochemical analysis in rodents has shown that during early embryonic stages, AM is present in the dental epithelium. nih.gov As development progresses, its localization shifts to the dental papilla, inner and outer dental epithelia, and eventually to secretory odontoblasts and ameloblasts. nih.gov This expression pattern suggests a role for AM in regulating the proliferation and mineralization processes during tooth development. nih.govbham.ac.uk
Furthermore, this compound has been shown to promote the odontogenic differentiation of dental pulp stem cells. oup.com This process is mediated, at least in part, through the CREB/BMP2 signaling pathway. oup.com In vitro studies have demonstrated that AM can stimulate mineralization in dental cell lines, and in some experimental setups, it can substitute for dexamethasone, a known mineralizing agent. nih.gov Local application of this compound in animal models has also been shown to enhance new bone formation in tooth extraction sockets, suggesting its potential therapeutic use in promoting alveolar bone remodeling. nih.gov
Anti-adipogenic Effects
This compound has been identified as an anti-adipogenic factor, meaning it inhibits the development of fat cells (adipocytes). diabetesjournals.orgnih.gov Studies using preadipocyte cell lines where this compound production was impaired showed a significant acceleration of adipose differentiation. diabetesjournals.orgnih.gov Conversely, overexpression of active this compound peptide led to delayed differentiation. diabetesjournals.orgnih.gov
The mechanism of this anti-adipogenic effect involves the downregulation of key adipocyte-specific transcription factors. This compound treatment of differentiating preadipocytes has been shown to decrease the mRNA levels of sterol regulatory element-binding protein-1c (SREBP-1c), CCAAT/enhancer-binding protein alpha (C/EBPα), and peroxisome proliferator-activated receptor gamma 2 (PPARγ2), all of which are crucial for adipogenesis. diabetesjournals.org
Interestingly, the expression of this compound itself is regulated by insulin, a pro-adipogenic hormone. Insulin has an inhibitory effect on this compound expression in isolated human adipocyte cells in a dose-dependent manner. diabetesjournals.orgnih.gov This suggests a regulatory loop where insulin promotes adipogenesis, in part, by suppressing the anti-adipogenic factor, this compound.
Pathophysiological Involvement of Adrenomedullin: Mechanistic Insights from Research Models
Sepsis and Systemic Inflammatory Response Syndrome (SIRS)
Sepsis and SIRS are characterized by a dysregulated host response to infection or non-infectious insults, leading to life-threatening organ dysfunction. frontiersin.org ADM has emerged as a key mediator in the complex pathophysiology of sepsis. frontiersin.org Its plasma levels are markedly elevated in patients with sepsis and SIRS, and these levels correlate with disease severity and mortality. frontiersin.orgjhkcc.com.hk The peptide is implicated in the profound vasodilation and vascular leakage that are hallmarks of septic shock. frontiersin.org
In sepsis, vascular dysfunction is characterized by excessive vasodilation and increased vascular permeability, leading to hypotension and tissue edema. frontiersin.org ADM contributes significantly to these phenomena through its actions on both vascular smooth muscle cells and endothelial cells. mdpi.com
Vasodilation: ADM is a potent vasodilator, a function mediated through its interaction with the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs) on vascular smooth muscle cells. mdpi.com This interaction stimulates the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to smooth muscle relaxation and vasodilation. mdpi.com Additionally, ADM can stimulate the release of nitric oxide from endothelial cells, further contributing to vasodilation. mdpi.com
Endothelial Barrier Function: The role of ADM in endothelial integrity is more complex. While its vasodilatory effects can exacerbate hypotension in sepsis, it also plays a crucial role in maintaining the endothelial barrier. frontiersin.orgnih.gov In experimental models, ADM has been shown to stabilize the endothelial barrier and reduce vascular permeability. mdpi.commdpi.com It acts on endothelial cell junctions to decrease actomyosin (B1167339) contraction, thereby reducing the formation of intercellular gaps and leakage of fluid and proteins into the interstitium. mdpi.com This barrier-protective effect is a critical counter-regulatory mechanism against the inflammatory insults of sepsis. mdpi.com However, the net effect of ADM on vascular integrity in sepsis appears to be context-dependent, with its vasodilatory actions in the interstitium potentially counteracting its barrier-stabilizing effects within the vasculature. frontiersin.orgnih.gov
ADM exhibits significant immunomodulatory properties, generally exerting anti-inflammatory effects in sepsis models. frontiersin.orgnih.gov These effects are primarily mediated through the cAMP-protein kinase A (PKA) signaling pathway. frontiersin.org
Inhibition of Pro-inflammatory Cytokines: In vitro and in vivo studies have demonstrated that ADM can suppress the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from stimulated immune cells like macrophages. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated rat alveolar macrophages, ADM significantly inhibited the release of cytokine-induced neutrophil chemoattractant. nih.gov This suppression is thought to occur via the PKA-mediated inhibition of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. frontiersin.org
Upregulation of Anti-inflammatory Mediators: Co-administration of ADM with its binding protein (AMBP-1) in a rat endotoxemia model was found to attenuate the TNF-α response through a mechanism involving the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties. nih.govaai.org
Modulation of Immune Cell Function: ADM can also influence the function of various immune cells. It has been shown to inhibit neutrophil activation and migration to sites of inflammation, which can limit tissue damage. nih.gov Furthermore, some studies suggest that ADM can promote a shift towards an anti-inflammatory T-helper 2 (Th2) response and induce the generation of regulatory T cells, which are crucial for resolving inflammation. nih.gov
The hemodynamic course of sepsis is often biphasic, starting with a hyperdynamic phase characterized by high cardiac output and low systemic vascular resistance, which can progress to a hypodynamic phase with reduced cardiac output and profound hypotension. jhkcc.com.hknih.gov ADM plays a significant role in these hemodynamic shifts.
Hyperdynamic Phase: The initial hyperdynamic state of sepsis is largely attributed to systemic vasodilation. nih.gov Studies in animal models of polymicrobial sepsis have indicated that ADM is a pivotal mediator in initiating this hyperdynamic response. jhkcc.com.hknih.gov The upregulation of ADM during early sepsis contributes to the marked decrease in peripheral vascular resistance. jhkcc.com.hk
Transition to Hypodynamic Phase: The transition to the late, hypodynamic phase is associated with a reduced vascular responsiveness to vasoconstrictors and, importantly, to vasodilators like ADM. jhkcc.com.hknih.gov This vascular hyporesponsiveness, despite persistently high levels of circulating ADM, contributes to the deterioration of cardiovascular function and the onset of hypodynamic shock. nih.govpsu.edu The administration of ADM in combination with its binding protein, AMBP-1, has been shown in animal models to maintain cardiovascular stability and prevent the transition from the hyperdynamic to the hypodynamic phase. mdpi.com
In various experimental models of endotoxemia and organ injury, administration of ADM has demonstrated significant protective effects. frontiersin.orgmdpi.com These protective mechanisms are multifaceted, involving the preservation of endothelial function, reduction of inflammation, and improvement of microcirculatory perfusion.
Reduced Vascular Leakage and Edema: By enhancing endothelial barrier integrity, ADM administration has been shown to attenuate vascular leakage in models of lung injury and sepsis. frontiersin.orgnih.gov This reduction in fluid extravasation helps to prevent tissue edema and preserve organ function.
Anti-inflammatory and Antimicrobial Effects: The immunomodulatory effects of ADM, particularly the suppression of pro-inflammatory cytokines, contribute to its organ-protective capacity. nih.gov Additionally, ADM shares structural similarities with certain antimicrobial peptides and has demonstrated direct in vitro antibacterial activity, which may contribute to its beneficial effects in sepsis. frontiersin.org
Improved Hemodynamics and Organ Perfusion: In ovine endotoxemia models, exogenous ADM has been shown to prevent and reverse hypodynamic circulation and pulmonary hypertension, leading to improved cardiac index and lactate (B86563) clearance. frontiersin.orgoup.com By improving systemic hemodynamics and microcirculatory blood flow, ADM helps to mitigate organ ischemia and dysfunction. nih.gov
The table below summarizes findings from preclinical studies investigating the effects of Adrenomedullin (B612762) administration in models related to sepsis and organ injury.
| Intervention | Model | Key Findings |
| ADM Administration | Ovine Endotoxemia | Improved hemodynamics, reduced vascular leakage, and improved outcome. frontiersin.org |
| ADM Administration | Models of Lung Injury | Attenuated endothelial hyperpermeability, reduced liver injury, and decreased pro-inflammatory cytokine levels. frontiersin.orgnih.gov |
| ADM Administration | Models of Acute Kidney Injury | Demonstrated protective effects on organ injury. frontiersin.orgnih.gov |
| ADM and AMBP-1 Co-administration | Rat Endotoxemia Model | Attenuated TNF-α response. nih.gov |
| ADM and AMBP-1 Co-administration | Rat Sepsis Model | Prevented progression to septic shock and improved survival. mdpi.com |
Cardiovascular Pathologies (Research Models)
Beyond sepsis, ADM is intricately involved in the pathophysiology of various cardiovascular diseases. Its vasodilatory, anti-proliferative, and anti-fibrotic properties suggest a protective role in conditions characterized by cardiac remodeling.
Cardiac hypertrophy and fibrosis are key components of pathological cardiac remodeling that lead to heart failure. Research in animal models has highlighted the protective effects of ADM against these processes. oup.comoup.com
Anti-Hypertrophic Effects: In models of stress-induced cardiac hypertrophy, heterozygous ADM knockout mice exhibited increased cardiac hypertrophy compared to their wild-type counterparts, suggesting that endogenous ADM has a protective role. frontiersin.org In vitro studies have shown that ADM can inhibit the growth of cardiac myocytes, a key feature of hypertrophy. oup.com
Anti-Fibrotic Effects: ADM has been shown to inhibit collagen synthesis and the proliferation of cardiac fibroblasts, the primary cell type responsible for fibrosis. oup.com In a rat model of myocardial infarction, long-term infusion of ADM suppressed cardiac fibrosis and improved cardiac function. oup.com The proposed mechanism involves the inhibition of pro-fibrotic factors and signaling pathways.
Improved Cardiac Function: By attenuating hypertrophy and fibrosis, ADM contributes to the preservation of cardiac structure and function. In animal models of heart failure, ADM administration has been associated with a reduction in left ventricular end-diastolic pressure and an increase in cardiac output. jhkcc.com.hk
The table below details the effects of this compound in preclinical models of heart failure.
| Intervention | Animal Model | Effects |
| ADM infusion for 4 weeks | Rat model of myocardial infarction | Decreased heart weight/body weight ratio, reduced myocyte size, and decreased collagen volume fraction in the non-infarcted area of the left ventricle. nih.gov |
| - | Heterozygous ADM knockout mice | Increased cardiac hypertrophy, fibrosis, and renal damage. nih.gov |
Cardioprotection in Ischemia-Reperfusion Injury Models
Ischemia-reperfusion (I/R) injury, a common consequence of revascularization therapies for myocardial infarction, paradoxically leads to further tissue damage. Research in various animal models has highlighted the cardioprotective effects of this compound in this context.
In rat models of myocardial I/R, the administration of AM has been shown to significantly reduce infarct size and the incidence of ventricular fibrillation. physiology.orgphysiology.org The protective mechanisms are multifaceted. One key pathway involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. oup.comnih.gov This activation leads to the phosphorylation of pro-apoptotic proteins like Bad and an increase in the expression of anti-apoptotic proteins such as Bcl-2, ultimately inhibiting caspase-3 activation and reducing cardiomyocyte apoptosis. physiology.orgphysiology.org
Furthermore, AM has been demonstrated to suppress oxidative stress, a major contributor to I/R injury. physiology.orgphysiology.org Studies have shown that AM treatment reduces the production of superoxide (B77818) and the activity of NAD(P)H oxidase, a key source of reactive oxygen species in the vasculature. physiology.orgphysiology.org This reduction in oxidative stress helps to preserve myocardial function and cellular integrity during reperfusion. physiology.orgphysiology.org
Interestingly, pretreatment with AM has also been found to enhance the cardioprotective effects of hyperthermia in insulin-resistant rats. oup.com This intervention restored depressed Akt activation and augmented the expression of heat-shock protein 72 (HSP72), a protein known to protect the heart against I/R injury. oup.com
Adenovirus-mediated gene delivery of AM has also been explored as a therapeutic strategy. In a rat model, this approach led to a significant reduction in infarct size and apoptosis following I/R injury, further underscoring the therapeutic potential of AM in this setting. physiology.orgphysiology.org
Table 1: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury Models
| Model System | Key Findings | Putative Mechanisms of Action | Reference(s) |
|---|---|---|---|
| Rat Myocardial I/R | Reduced infarct size, decreased ventricular fibrillation, improved LV functional recovery. | Activation of PI3K/Akt pathway, inhibition of apoptosis (decreased caspase-3, increased Bcl-2), suppression of oxidative stress. | physiology.orgphysiology.orgoup.comnih.gov |
| Insulin-Resistant Rat Myocardial I/R | Enhanced cardioprotection with hyperthermia, restored Akt activation, increased HSP72 expression. | PI3K-dependent myocardial Akt phosphorylation and subsequent HSP72 expression. | oup.com |
| Rat Cerebral I/R | Reduced number of damaged neurons, increased number of intact neurons. | Cerebral protective effect. | nih.gov |
Role in Pulmonary Hypertension Mechanisms
Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. This compound has emerged as a key player in the pathophysiology of PH, with evidence from both animal models and human studies suggesting a protective role.
In various experimental models of PH, including those induced by monocrotaline (B1676716) or hypoxia, administration of AM has been shown to attenuate the development of the disease. nih.goversnet.org The beneficial effects of AM in PH are mediated through several mechanisms. As a potent vasodilator, AM helps to reduce pulmonary vascular resistance. ersnet.org This vasodilation is mediated, in part, by the stimulation of nitric oxide (NO) and prostacyclin release, as well as the activation of ATP-sensitive potassium channels in smooth muscle cells. ersnet.org
Beyond its vasodilatory effects, AM exhibits anti-proliferative and anti-inflammatory properties that are crucial in mitigating the vascular remodeling characteristic of PH. nih.gov Studies have shown that AM can inhibit the proliferation of pulmonary artery smooth muscle cells and reduce collagen accumulation in the pulmonary arteries. nih.gov Furthermore, AM has been shown to possess anti-inflammatory properties, such as down-regulating the expression of pro-inflammatory cytokines like interleukin-1β in lung tissue. ersnet.org
Interestingly, in a surfactant-depleted piglet model of PH, aerosolized AM led to a sustained reduction in mean pulmonary arterial pressure without significant systemic side effects. ersnet.org This highlights the potential for targeted delivery of AM to the lungs as a therapeutic strategy.
Table 2: Role of this compound in Pulmonary Hypertension Models
| Model System | Key Findings | Putative Mechanisms of Action | Reference(s) |
|---|---|---|---|
| Monocrotaline-induced PH (Rat) | Attenuated increase in medial wall thickness of pulmonary arteries, improved survival. | Inhibition of pulmonary artery smooth muscle cell proliferation, reduction of collagen accumulation. | nih.goversnet.org |
| Hypobaric Hypoxia-induced PH (Rat) | Markedly increased AM concentrations in plasma and heart tissue. | Upregulation of AM as a protective response. | ersnet.org |
| Surfactant-depleted Piglet Model | Sustained reduction in mean pulmonary arterial pressure with aerosolized AM. | Local vasodilation in the pulmonary circulation. | ersnet.org |
Acute Organ Injury Models
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation and increased vascular permeability in the lungs. physiology.org Sepsis is a common cause of ALI/ARDS. physiology.org Research indicates that this compound plays a significant role in the pathophysiology of ALI, with its expression being highly induced in response to key triggers like hypoxia and lipopolysaccharide (LPS). physiology.org
In a rat model of ALI combining hypoxia and LPS, AM expression was synergistically induced in various lung cells, including inflammatory cells, parenchymal cells, and bronchiolar epithelial cells. physiology.org This upregulation of AM is considered a protective response. physiology.org In fact, transgenic mice overexpressing AM in their vasculature have demonstrated protection against the organ damage and mortality associated with endotoxic shock. physiology.org
The protective effects of AM in ALI are attributed to its ability to preserve endothelial barrier function, reduce vascular permeability, and modulate the inflammatory response. frontiersin.orgtandfonline.comfrontiersin.org In various lung injury models, AM administration has been shown to reduce endothelial hyperpermeability and attenuate the influx of inflammatory cells. researchgate.net Furthermore, AM can suppress the production of pro-inflammatory cytokines. researchgate.net
Table 3: this compound in Acute Lung Injury Models
| Model System | Key Findings | Putative Mechanisms of Action | Reference(s) |
|---|---|---|---|
| Rat model of ALI (Hypoxia + LPS) | Synergistic induction of AM expression in lung cells. | Protective response to inflammatory stimuli. | physiology.org |
| Transgenic mice overexpressing AM | Protection against organ damage and mortality in endotoxic shock. | Enhanced protective mechanisms against inflammation. | physiology.org |
| Various lung injury models | Reduced endothelial hyperpermeability, attenuated inflammatory cell influx. | Preservation of endothelial barrier function, anti-inflammatory effects. | researchgate.net |
| Sheep-based model of chorioamnionitis | Changes in AM levels in bronchoalveolar lavage fluid in response to inflammatory stimuli. | Role in hemodynamic patterns associated with lung development and injury. | tandfonline.com |
This compound has demonstrated significant renoprotective effects in models of both acute kidney injury (AKI) and chronic kidney disease (CKD). mdpi.com In models of renal ischemia-reperfusion injury, a common cause of AKI, administration of AM has been shown to be beneficial. mdpi.comnih.gov
In a rat model of renal I/R injury, treatment with human AM combined with its binding protein (AMBP-1) significantly reduced renal water content and markers of kidney damage such as creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). nih.gov The protective mechanism involves the attenuation of the inflammatory response, as evidenced by decreased levels of TNF-α in both serum and renal tissue. nih.gov
AM's renoprotective effects also extend to drug-induced nephrotoxicity. In a rat model of doxorubicin-induced kidney damage, AM administration mitigated nephrotoxicity by reducing oxidative stress, inflammation, apoptosis, and pyroptosis. mdpi.com
In the context of CKD, elevated levels of AM are thought to play a compensatory role in mitigating the progression of kidney damage. mdpi.com The mechanisms underlying this protection are multifaceted and include the suppression of ER stress-induced tubule cell death. mdpi.com
Table 4: Renoprotective Effects of this compound in Kidney Injury Models
| Model System | Key Findings | Putative Mechanisms of Action | Reference(s) |
|---|---|---|---|
| Rat Renal I/R Injury | Decreased renal water content, creatinine, and BUN; reduced serum and renal TNF-α. | Anti-inflammatory effects. | nih.gov |
| Doxorubicin-induced Nephrotoxicity (Rat) | Improved biochemical parameters, reduced oxidative stress, inflammation, apoptosis, and pyroptosis. | Antioxidant, anti-inflammatory, anti-apoptotic, and anti-pyroptotic properties. | mdpi.com |
| General AKI/CKD models | Suppression of ER stress-induced tubule cell death. | Cellular protection and preservation of renal function. | mdpi.com |
The liver is another organ where this compound has shown protective effects, particularly in the context of ischemia-reperfusion injury. In a rat model of hepatic I/R, administration of AM in combination with its binding protein, AMBP-1, immediately after reperfusion resulted in significant protection. nih.gov
Table 5: this compound in Liver Injury Models
| Model System | Key Findings | Putative Mechanisms of Action | Reference(s) |
|---|---|---|---|
| Rat Hepatic I/R Injury | Downregulated inflammatory cytokines, decreased neutrophil infiltration, inhibited apoptosis and necrosis, reduced liver injury and mortality. | Anti-inflammatory effects, inhibition of Kupffer cell and neutrophil activation. | nih.gov |
Cancer Biology (Cellular and Animal Models)
This compound plays a complex and often pro-tumorigenic role in cancer biology. nih.govmdpi.com It is expressed by a wide variety of cancer cell lines and solid tumors, where it can act as an autocrine or paracrine growth factor. nih.govnih.gov
In numerous cancer models, including pancreatic, breast, and lung cancer, elevated AM expression is associated with increased tumor growth, proliferation, and metastasis. nih.govplos.orgresearchgate.net The mechanisms underlying these effects are diverse. AM can directly stimulate the proliferation of cancer cells and protect them from apoptosis. nih.govnih.gov For instance, in endometrial cancer cells, AM has been shown to inhibit hypoxia-induced cell death by upregulating the anti-apoptotic protein Bcl-2. plos.org
Furthermore, AM is a potent angiogenic factor, promoting the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govplos.org It stimulates the proliferation and migration of endothelial cells, contributing to the vascularization of tumors. nih.gov
The tumor microenvironment is also significantly influenced by AM. It can modulate the activity of the immune system by reducing cytokine secretion and inhibiting the complement pathway, thereby helping tumors to evade immune surveillance. nih.gov
Given its multifaceted role in promoting cancer progression, targeting the AM signaling pathway has emerged as a promising therapeutic strategy. nih.govmdpi.com In various preclinical models, blocking AM or its receptors using specific antibodies or antagonists has been shown to significantly reduce tumor growth and metastasis. mdpi.comnih.gov For example, in orthotopic models of pancreatic cancer, silencing the AM receptor ADMR dramatically reduced primary tumor volume and metastasis. plos.org
Table 6: Role of this compound in Cancer Biology Models
| Cancer Model | Key Findings | Putative Mechanisms of Action | Reference(s) |
|---|---|---|---|
| Pancreatic Cancer (Cellular & Orthotopic) | Stimulates cell proliferation and invasion; silencing ADMR reduces tumor volume and metastasis. | Autocrine/paracrine growth factor, mediated through the ADMR receptor. | plos.org |
| Breast Cancer (Cellular & Animal) | Promotes anchorage-independent growth, associated with lymph node metastasis. | Autocrine/paracrine growth factor, pro-angiogenic effects. | researchgate.net |
| Various Cancer Cell Lines | Acts as an autocrine/paracrine growth factor, prevents apoptosis, increases motility and metastasis, induces angiogenesis. | Multifactorial pro-tumorigenic effects. | nih.gov |
| Glioblastoma (Animal Model) | Neutralizing AM antibodies reduced tumor growth and vascular density. | Inhibition of angiogenesis and tumor cell proliferation. | mdpi.com |
Regulation of Tumor Cell Growth and Apoptosis
This compound (AM) plays a significant role in tumor biology by promoting cell proliferation and inhibiting apoptosis, thereby acting as a survival factor for cancer cells. frontiersin.orgnih.gov This peptide is secreted by both tumor cells and various stromal cells within the tumor microenvironment, establishing an autocrine and paracrine loop that supports tumor growth. d-nb.infomdpi.com The expression of AM is often elevated in tumor tissues compared to their normal counterparts. mdpi.com
Mechanistically, AM has been shown to suppress programmed cell death in malignant cells. frontiersin.orgmdpi.com In various cancer cell lines, including endometrial, prostate, and breast cancer, overexpression of AM leads to reduced levels of pro-apoptotic proteins such as fragmented PARP, Bax, and activated caspases. nih.govd-nb.info Furthermore, AM can protect cancer cells from hypoxia-induced cell death by upregulating the anti-apoptotic protein Bcl-2. frontiersin.org This protective effect has been linked to the activation of specific signaling pathways. For instance, in endometrial carcinoma, the upregulation of Bcl-2 by AM involves the MEK/ERK1/2 signaling pathway. frontiersin.org Similarly, the PI3K/Akt pathway is another critical route through which AM exerts its anti-apoptotic effects in various cell types. d-nb.info
The proliferative effects of AM are also mediated through several signaling cascades. In androgen-independent prostate cancer cells, AM has been shown to stimulate cell proliferation and invasiveness through the activation of the cAMP and CRAF/MEK/ERK/MAPK pathways. frontiersin.org In bladder urothelial cancer cells, interference with AM expression can trigger apoptosis and suppress tumor growth. mdpi.com Likewise, suppressing the AM gene in ovarian cancer has been demonstrated to inhibit cell proliferation. mdpi.com
The table below summarizes the key signaling pathways and molecules involved in AM's regulation of tumor cell growth and apoptosis.
| Cellular Process | Key Mediators and Pathways Involved with this compound | References |
| Inhibition of Apoptosis | Down-regulation of Bax, fragmented PARP, activated caspases | frontiersin.orgnih.govd-nb.info |
| Up-regulation of Bcl-2 | frontiersin.org | |
| Activation of MEK/ERK1/2 pathway | frontiersin.org | |
| Activation of PI3K/Akt pathway | d-nb.info | |
| Activation of NF-κB | researchgate.net | |
| Promotion of Cell Growth | Activation of cAMP pathway | frontiersin.orgnih.gov |
| Activation of CRAF/MEK/ERK/MAPK pathway | frontiersin.org | |
| Activation of JNK/AP-1 pathway | researchgate.net |
Role in Tumor Angiogenesis and Metastasis
This compound is a potent pro-angiogenic and pro-metastatic factor, contributing significantly to tumor progression and dissemination. frontiersin.orgnih.gov It facilitates the formation of new blood and lymphatic vessels, which are crucial for supplying nutrients and oxygen to the growing tumor and providing routes for metastasis. frontiersin.org
AM promotes angiogenesis through multiple mechanisms. It can stimulate the expression and secretion of other pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). frontiersin.org The pro-angiogenic effects of AM are often mediated through the PI3K/Akt, ERK, and p125FAK signaling pathways in endothelial cells. frontiersin.org In pancreatic cancer models, AM treatment has been shown to induce the phosphorylation of p38, Erk1/2, AKT, and eNOS, which in turn enhances the migration and invasion of bone marrow monocytes. mdpi.com This process also leads to an increase in the levels of matrix metalloproteinases-2 (MMP-2), enzymes that degrade the extracellular matrix and facilitate cell invasion. mdpi.com
The role of AM in metastasis is multifaceted. It can enhance tumor cell motility and invasion. d-nb.info For instance, in prostate cancer and urothelial carcinoma, AM has been shown to increase cell adhesion and migration through the activation of β1-integrin and FAK. mdpi.com Furthermore, AM can induce epithelial-mesenchymal transition (EMT), a critical process for cancer metastasis, in intrahepatic cholangiocarcinoma. mdpi.com The interaction of AM with the tumor microenvironment is crucial in this context. AM secreted by tumor cells can recruit and influence stromal cells, such as macrophages and myelomonocytic cells, to create a pro-tumorigenic environment. frontiersin.orgmdpi.com In pancreatic ductal adenocarcinoma, AM promotes the migration and invasion of myelomonocytic cells, which then contribute to tumor angiogenesis and growth. frontiersin.org
The table below details the mechanisms by which this compound influences tumor angiogenesis and metastasis.
| Process | Mechanistic Details | References |
| Angiogenesis | Induction of Vascular Endothelial Growth Factor (VEGF) expression | frontiersin.orgbioscientifica.com |
| Activation of PI3K/Akt, ERK, and p125FAK pathways in endothelial cells | frontiersin.org | |
| Phosphorylation of p38, Erk1/2, AKT, and eNOS in bone marrow monocytes | mdpi.com | |
| Metastasis | Increased tumor cell motility and invasion | d-nb.info |
| Activation of β1-integrin and FAK | mdpi.com | |
| Induction of Epithelial-Mesenchymal Transition (EMT) | mdpi.com | |
| Increased expression and activity of Matrix Metalloproteinase-2 (MMP-2) | mdpi.com | |
| Recruitment and modulation of myelomonocytic cells | frontiersin.org |
Expression in Various Tumor Types and its Mechanistic Implications
Elevated expression of this compound is a common feature across a wide range of human cancers and is frequently associated with a more aggressive tumor phenotype and poorer patient prognosis. frontiersin.orgnih.gov The overexpression of AM has been documented in numerous malignancies, including breast, pancreatic, prostate, colorectal, hepatocellular, and renal carcinomas. mdpi.comaacrjournals.orgspandidos-publications.com
In breast cancer , high levels of AM protein have been shown to correlate with axillary lymph node metastasis. frontiersin.org Overexpression of AM in breast cancer cells leads to a more pleomorphic morphology and an increased angiogenic potential. mdpi.com For some subtypes, such as triple-negative breast cancer, AM has been paradoxically associated with a good prognosis, highlighting the complexity of its role. mdpi.com
In pancreatic cancer , AM is expressed in the majority of adenocarcinomas and is secreted by pancreatic cancer cell lines. aacrjournals.org It acts in an autocrine manner to stimulate cell proliferation and invasion. aacrjournals.org Mechanistically, pancreatic cancer cells express the this compound receptor (ADMR), and the autocrine actions of AM are mediated through this receptor. aacrjournals.org High AM expression in pancreatic cancer is also linked to an abundance of infiltrating myelomonocytic cells. frontiersin.org
For prostate cancer , elevated AM mRNA levels are associated with high Gleason scores. d-nb.info AM can stimulate the growth of androgen-dependent prostate tumors in castrated animals, suggesting a role in tumor recurrence after androgen-deprivation therapy. frontiersin.org
In colorectal carcinoma , high AM mRNA levels are a significant factor for poor prognosis and an increased incidence of liver metastasis. d-nb.info AM is a key target for the K-ras oncogenic action in hypoxic colorectal tumors. frontiersin.org
In hepatocellular carcinoma (HCC) , AM expression is positively correlated with invasion and progression. d-nb.info Under hypoxic conditions, which are common in solid tumors, the expression of AM is significantly elevated in HCC cells. spandidos-publications.com Knockdown of AM in HCC cells can induce apoptosis and inhibit tumor growth. spandidos-publications.com
The following table provides a summary of this compound expression in different tumor types and its clinical and mechanistic significance.
| Tumor Type | Key Findings on this compound Expression and Role | References |
| Breast Cancer | Correlates with axillary lymph node metastasis; increases angiogenic potential. | frontiersin.orgmdpi.com |
| Pancreatic Cancer | Acts as an autocrine growth and invasion factor via ADMR; correlates with myelomonocytic infiltration. | frontiersin.orgaacrjournals.org |
| Prostate Cancer | Associated with high Gleason scores; may contribute to therapy resistance. | frontiersin.orgd-nb.info |
| Colorectal Carcinoma | Linked to poor prognosis and liver metastasis; a target of K-ras in hypoxic conditions. | frontiersin.orgd-nb.info |
| Hepatocellular Carcinoma | Positively correlated with invasion and progression; upregulated by hypoxia. | d-nb.infospandidos-publications.com |
| Renal Carcinoma | High mRNA levels associated with increased risk of relapse in clear cell renal carcinoma. | d-nb.info |
Neurological Disorders (Animal Models and Cellular Studies)
Ischemic Brain Injury Mechanisms (e.g., Stroke Models)
In the context of ischemic brain injury, such as that occurring during a stroke, this compound exhibits a complex and somewhat dual role. Following focal brain ischemia in rat models, the expression of AM mRNA is significantly increased in the ischemic cortex. bioscientifica.com This upregulation is a part of the molecular response to the ischemic event. bioscientifica.com
On one hand, AM has demonstrated neuroprotective effects in certain experimental settings. It is a potent vasodilator of cerebral vessels, which could potentially improve blood flow to the ischemic penumbra. bioscientifica.com Some studies have shown that pretreatment with AM can reduce brain injury and improve neurological deficits in rat stroke models. These protective effects may be linked to the inhibition of neutrophil infiltration into the ischemic tissue.
Conversely, other research suggests that AM may exacerbate ischemic brain damage. bioscientifica.com High doses of AM administered intracerebroventricularly have been shown to increase the extent of focal ischemic injury in a rat model of middle cerebral artery occlusion (MCAO). bioscientifica.com This detrimental effect, despite the vasodilatory properties of AM, suggests a complex interplay of its various biological actions in the injured brain. The ischemia-induced expression of AM in neurons, coupled with its direct effects on cerebral vessels, indicates its significant involvement in the pathophysiology of focal ischemic brain injury. bioscientifica.com
Neuroinflammation and Neurodegeneration Pathways
This compound and its related peptides are implicated in the modulation of neuroinflammatory and neurodegenerative processes. sci-hub.st Neuroinflammation is a key component in the pathology of many neurodegenerative diseases. nih.gov AM can influence neuronal dysfunction through its effects on the immune and inflammatory responses within the central nervous system. sci-hub.st
In models of neuroinflammation, AM and its sister peptide, this compound 2 (AM2), have shown anti-inflammatory effects. For example, AM2 can attenuate the inflammatory response in lipopolysaccharide (LPS)-activated microglia, the resident immune cells of the brain. imrpress.com This is achieved by inhibiting the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). imrpress.com The anti-inflammatory actions of AM2 in microglia appear to be mediated through the cAMP-PKA signaling pathway. imrpress.com In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), systemic treatment with AM reduced the clinical severity of the disease by decreasing the presence and activation of encephalitogenic Th1 and Th17 cells and down-regulating inflammatory mediators in both the peripheral lymphoid organs and the central nervous system. nih.gov
However, the role of AM in neurodegenerative diseases like Alzheimer's disease (AD) is more controversial. nih.gov Alterations in AM expression have been described in neurodegenerative conditions. sci-hub.st Some studies suggest a neuroprotective role for AM, citing its anti-apoptotic and antioxidant properties. nih.gov In contrast, other research has found increased levels of AM in the brains of AD patients, where it is hypothesized to contribute to neuronal cytoskeletal disorders, potentially leading to the collapse of axonal transport and loss of synaptic connections. nih.gov
Microtubule Dysfunction in CNS Disorders
Emerging evidence from cellular studies indicates a direct link between this compound and the regulation of the neuronal cytoskeleton, specifically microtubule dynamics. oup.com Microtubules are essential for maintaining neuronal structure, axonal transport, and synaptic plasticity. sci-hub.st Dysfunction of microtubules is a hallmark of several central nervous system (CNS) disorders, including Alzheimer's disease. oup.com
Intracellularly, AM and its co-secreted peptide, prothis compound N-terminal 20 peptide (PAMP), have been found to associate with microtubules. oup.com Yeast two-hybrid studies have revealed that AM interacts with several microtubule-associated proteins (MAPs), while PAMP directly binds to tubulin. oup.com This interaction has functional consequences. PAMP has been shown to destabilize tubulin polymerization in vitro. oup.com
Gastrointestinal Disorders (Animal Models)
This compound (AM) has demonstrated a significant protective role in various animal models of inflammatory bowel disease (IBD), including those induced by dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS). mdpi.com Its therapeutic effects are multifaceted, involving the modulation of the inflammatory response, enhancement of the intestinal epithelial barrier, and promotion of mucosal healing. mdpi.comnih.gov
Research in murine colitis models shows that AM administration ameliorates the clinical severity of the disease, reducing weight loss, diarrhea, and histological damage to the colon. mdpi.com The mechanisms underlying these protective effects are rooted in its ability to regulate key pathological processes of IBD.
Anti-inflammatory Effects: A primary mechanism of AM in IBD models is the suppression of the pro-inflammatory immune response. researchgate.netresearchgate.net Administration of AM in animal models of enteritis leads to a decrease in the production of pro-inflammatory cytokines such as Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) in the intestinal mucosa. mdpi.comnih.gov Concurrently, it increases the production of immunosuppressive cytokines like Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β). mdpi.com Mechanistically, AM has been found to inhibit the phosphorylation of STAT1 and STAT3, key signaling proteins involved in cytokine activity, thereby regulating the inflammatory cascade. mdpi.comnih.gov Furthermore, AM can decrease the expression of cyclooxygenase-2 (COX-2), an enzyme central to inflammatory processes, in the microvessels of rats with colitis. mdpi.com
Enhancement of Intestinal Barrier Function: A hallmark of IBD is a compromised intestinal barrier, leading to increased permeability. AM plays a crucial role in maintaining and restoring this barrier. nih.gov Studies have shown that in DSS-induced colitis models, AM treatment sustains the expression of epithelial intercellular junction proteins, including tight junction and adherence junction molecules. nih.gov Specifically, AM has been found to upregulate the expression of claudin-4, a key tight junction protein that helps seal the space between epithelial cells. nih.gov This effect was observed both in cultured intestinal epithelial cells and in vivo, where AM reversed the TNF-α-mediated downregulation of claudin-4. nih.gov By preserving these junctions, AM reduces epithelial permeability and prevents the translocation of luminal antigens that perpetuate the inflammatory cycle.
Mucosal Repair and Angiogenesis: AM contributes to the regeneration of damaged intestinal mucosa. nih.govnih.gov In knockout mice studies, a lack of endogenous AM was associated with reduced expression of adhesion molecules and genes related to colonic epithelial regeneration, such as LGR5 and Wnt5a. nih.gov AM also improves vascular and lymphatic function, which is vital for tissue repair and resolving inflammation. mdpi.comnih.gov
Table 1: Mechanistic Findings of this compound in IBD Animal Models
| IBD Model | Key Findings | Proposed Mechanism of Action | Citation |
|---|---|---|---|
| Dextran Sulfate Sodium (DSS)-induced colitis (mice) | Reduced colitis severity, weight loss; suppressed inflammation; maintained epithelial barrier function. | Suppressed phosphorylation of STAT1 and STAT3 in colonic epithelium; altered cytokine balance (↓ IFN-γ, ↓ TNF-α, ↑ TGF-β); sustained expression of tight and adherence junctions. | nih.gov |
| DSS-induced colitis (mice) | Enhanced claudin-4 expression; accelerated mucosal regeneration; reversed TNFα-mediated loss of cell adhesion. | Upregulation of claudin-4, a key tight junction protein, enhancing intestinal epithelial integrity. | nih.gov |
| Acetic acid-induced colitis (rats) & DSS-induced colitis (mice) | Ameliorated colitis in a dose-dependent manner. | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IFN-γ); increase in immunosuppressive cytokines (IL-10, TGF-β). | mdpi.com |
| TNBS-induced colitis & DSS-induced colitis (various animal models) | Reduced severity of inflammation and histological damage. | Suppression of inflammatory cytokine production; improvement of vascular and lymphatic function; enhancement of mucosal epithelial repair. | mdpi.commdpi.com |
Other Pathological Contexts (Mechanistic Research)
This compound is recognized as a significant mediator in the pathogenesis of chronic pain, including inflammatory and neuropathic pain states. nih.gov Research indicates that AM often acts as a pronociceptive peptide, contributing to the transmission of pain signals and the maintenance of pain hypersensitivity in both the peripheral and central nervous systems. nih.govjneurosci.org
In models of neuropathic pain, such as spinal nerve ligation (SNL), AM expression is upregulated at both the mRNA and protein levels in injured and adjacent uninjured nerves, dorsal root ganglia (DRG), and the spinal cord. nih.gov This upregulation correlates with the development and maintenance of pain hypersensitivity. nih.govimrpress.com Blockade of AM receptors with an antagonist like AM22-52 can inhibit mechanical allodynia, particularly in the later phases of neuropathic pain. nih.govimrpress.com
The mechanisms for AM's role in chronic pain involve several pathways:
Modulation of Nociceptive Mediators: AM can influence the expression of other key pain-related neuropeptides. For instance, increased AM activity can lead to an upregulation of Calcitonin Gene-Related Peptide (CGRP) and neuronal Nitric Oxide Synthase (nNOS), both of which are pivotal in mediating pain hypersensitivity. nih.govimrpress.com Conversely, in some contexts, it may downregulate analgesic peptides like enkephalin. oup.com
Central Sensitization: In the spinal cord, AM contributes to the increased excitability of neurons, a phenomenon known as central sensitization. nih.gov It can activate glial cells (microglia and astrocytes), which in turn release pro-inflammatory substances that enhance neuronal excitability. nih.gov
Morphine Tolerance: AM is implicated in the development of tolerance to opioid analgesics. Chronic morphine administration increases the expression of AM in the DRG and spinal cord. nih.govjneurosci.org This upregulation contributes to morphine tolerance by increasing the levels of pronociceptive mediators like CGRP and potentially by altering the signaling of μ-opioid receptors. nih.govjneurosci.org
Interestingly, the role of AM in pain processing appears complex, potentially exerting different effects at spinal versus supraspinal levels. oup.com While it acts as a nociceptive modulator in spinal reflexes, some evidence suggests it may have analgesic functions when pain is processed at higher cognitive levels in the brain. oup.com
Table 2: Research Findings on this compound's Role in Chronic Pain
| Pain Model/Context | Key Findings | Proposed Mechanism of Action | Citation |
|---|---|---|---|
| Spinal Nerve Ligation (SNL) - Neuropathic Pain | Increased AM in injured/uninjured nerves, DRG, and spinal cord; antagonist (AM22-52) inhibited mechanical allodynia. | Increased AM bioactivity recruits other nociceptive mediators like nNOS and CGRP, contributing to the late-phase development of neuropathic pain. | nih.govimrpress.com |
| Chronic Morphine Administration | Increased AM expression in spinal dorsal horn and DRG neurons; AM antagonist inhibited morphine tolerance. | Upregulation of AM via PKC signaling contributes to morphine-associated hyperalgesia and tolerance, partly by increasing CGRP expression. | jneurosci.org |
| Inflammatory Pain (Freund's Adjuvant) | AM acts as a pronociceptive mediator. | Upregulation of CGRP in the DRG and spinal cord. | nih.govoup.com |
Periodontitis is a chronic inflammatory disease affecting the supporting structures of the teeth, driven by a dysbiotic subgingival microbiome. This compound is present in periodontal tissues and its levels are often altered in disease states, suggesting its involvement in the local host response. nih.govbvsalud.org
Studies have detected elevated levels of AM in the gingival crevicular fluid (GCF) of patients with chronic periodontitis, with particularly high levels in patients who also have diabetes mellitus. nih.govbvsalud.org This suggests that both local infection and systemic conditions like hyperglycemia can stimulate AM production. nih.gov Following successful nonsurgical periodontal therapy, GCF levels of AM tend to decrease, correlating with a reduction in clinical inflammation. nih.gov
The role of AM in periodontitis appears to be multifaceted:
Antimicrobial and Host Defense: AM is considered to have antimicrobial properties against various microorganisms. oup.com Its upregulation in response to bacterial components, such as lipopolysaccharide (LPS) from periodontal pathogens like Porphyromonas gingivalis, suggests a role in the innate immune defense of the periodontal tissues. oup.comopenaccesspub.org However, proteolytic enzymes (gingipains) produced by P. gingivalis can degrade AM, potentially as a mechanism to evade this host defense. oup.com
Inflammatory Marker: The positive correlation between AM levels and the clinical parameters of periodontitis (e.g., probing depth, bleeding) indicates that AM also serves as a marker of the inflammatory process. nih.govbvsalud.org Pro-inflammatory cytokines like TNF-α are known potent stimulators of AM release. openaccesspub.org
Cellular Regulation: In vitro studies show that AM can influence the behavior of key cells in the periodontium. It has been shown to promote the proliferation and inhibit the apoptosis of dental pulp stem cells, which have regenerative potential. researchgate.net As an effective mitogen of osteoblasts, it may also play a role in stimulating bone formation, which is critical for repairing the alveolar bone destruction characteristic of periodontitis. doi.org
Table 3: Research Findings on this compound's Role in Periodontitis
| Study Type/Model | Key Findings | Proposed Role/Mechanism | Citation |
|---|---|---|---|
| Clinico-biochemical study (human GCF) | GCF AM levels are elevated in chronic periodontitis, especially in patients with diabetes. Levels decrease after periodontal therapy. | AM is a marker of infection and inflammation. Its elevation is linked to both local bacterial load and systemic factors like hyperglycemia. | nih.govbvsalud.org |
| In vitro study with Porphyromonas gingivalis | P. gingivalis growth was not inhibited by AM. Proteases from P. gingivalis were able to degrade AM. | AM has potential antimicrobial roles, but periodontal pathogens may have mechanisms (e.g., proteases) to counteract its effects. | oup.com |
| In vitro study (Dental Pulp Stem Cells) | AM promotes the proliferation and inhibits the apoptosis of dental pulp stem cells. | AM is involved in suppressing inflammation and enhancing the regenerative capacity of dental stem cells. | researchgate.net |
Research Methodologies and Experimental Models in Adrenomedullin Studies
In Vitro Experimental Approaches
In vitro experimental approaches have been fundamental in elucidating the cellular and molecular mechanisms of Adrenomedullin (B612762) (AM) action. These methods allow for the controlled investigation of AM's effects on specific cell types, free from the complex systemic influences present in whole organisms. Isolated cell culture systems have been particularly valuable in dissecting the signaling pathways and functional responses initiated by AM.
Isolated Cell Culture Systems
Cultured endothelial cells have been a cornerstone in AM research, revealing its crucial role in vascular biology. Studies utilizing various endothelial cell types, such as Human Umbilical Vein Endothelial Cells (HUVECs), have demonstrated that these cells actively synthesize and secrete AM. nih.gov This finding suggests a paracrine role for AM in regulating vascular tone by acting on adjacent vascular smooth muscle cells. nih.gov
Research has shown that AM is a potent regulator of endothelial barrier function. In cultured HUVEC and porcine pulmonary artery endothelial cell monolayers, AM dose-dependently reduced hyperpermeability induced by inflammatory mediators like hydrogen peroxide (H₂O₂), thrombin, and Escherichia coli hemolysin. ahajournals.org This stabilizing effect is linked to an increase in intracellular cyclic AMP (cAMP) levels and a reduction in myosin light chain (MLC) phosphorylation, which in turn stabilizes the endothelial cell microfilament system. ahajournals.org Further studies have confirmed AM's ability to stabilize the lymphatic endothelial barrier, a process independent of changes in the gene expression of junctional proteins. nih.gov
Beyond permeability, AM influences endothelial cell proliferation, migration, and survival, all key processes in angiogenesis. scienceopen.com Mechanistically, fluid shear stress has been shown to induce the release of AM from endothelial cells through the mechanosensitive cation channel PIEZO1. jci.org This released AM then activates the Gs-coupled endothelial AM receptor, leading to increased intracellular cAMP and subsequent activation of protein kinase A (PKA), which is crucial for endothelial nitric oxide synthase (eNOS) activity. jci.org
Table 1: Summary of this compound Effects on Endothelial Cells in Vitro
| Cell Type | Experimental Model | Key Findings |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Monolayer culture | Reduces hyperpermeability induced by H₂O₂, thrombin; increases intracellular cAMP. ahajournals.org |
| Porcine Pulmonary Artery Endothelial Cells | Monolayer culture | Decreases endothelial hyperpermeability. ahajournals.org |
| Human Dermal Microlymphatic Endothelial Cells (HMVEC-dLy) | Cultured cells | Modulates lymphatic permeability and slows lymphatic flow rates. nih.gov |
| Bovine Aortic Endothelial Cells (BAECs) | Cultured cells | Shear stress induces AM release via PIEZO1, leading to cAMP increase and eNOS phosphorylation. jci.org |
In vitro studies using cultured vascular smooth muscle cells (VSMCs) have been instrumental in defining AM's role as a potent vasodilator and inhibitor of vascular remodeling. A primary finding is that AM inhibits the migration of VSMCs stimulated by growth factors such as fetal calf serum (FCS) and platelet-derived growth factor (PDGF)-BB. ahajournals.orgnih.gov This inhibitory effect is concentration-dependent and is strongly correlated with an increase in intracellular cAMP levels. ahajournals.orgnih.gov The use of a cAMP analogue, 8-Bromo-cAMP, and an adenylate cyclase activator, forskolin, mimicked the antimigratory effects of AM, further supporting the involvement of a cAMP-dependent pathway. nih.gov
Furthermore, AM has been shown to inhibit the production of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, in VSMCs stimulated with thrombin and PDGF. nih.gov This action is also mediated through a cAMP-dependent process. nih.gov Beyond its effects on migration and ET-1 production, AM has been shown to have an antioxidant effect in VSMCs. It directly inhibits reactive oxygen species (ROS) generation stimulated by angiotensin II, an effect mediated by a cAMP-PKA-dependent mechanism. oup.com
AM also stimulates complex signaling cascades within VSMCs. It has been found to rapidly activate proline-rich tyrosine kinase 2 (PYK2), which in turn activates c-Src and leads to the recruitment of adaptor proteins like Shc/Grb2, ultimately activating the p21ras/ERK1/2 cascade, which is involved in cell proliferation. oup.com
Table 2: Effects of this compound on Vascular Smooth Muscle Cells in Vitro
| Experimental Condition | Measured Parameter | Result |
|---|---|---|
| Stimulation with Fetal Calf Serum (FCS) or Platelet-Derived Growth Factor (PDGF)-BB | Cell Migration | AM inhibits migration in a concentration-dependent manner. ahajournals.orgnih.gov |
| Stimulation with Thrombin or PDGF | Endothelin-1 (ET-1) Production | AM significantly inhibits ET-1 production. nih.gov |
| Stimulation with Angiotensin II | Reactive Oxygen Species (ROS) Generation | AM directly inhibits intracellular ROS generation. oup.com |
Isolated cultures of cardiac myocytes and fibroblasts have revealed the direct effects of AM on the heart, suggesting its role as a local modulator in cardiac remodeling. In cultured neonatal rat cardiac fibroblasts, AM has been shown to inhibit DNA and collagen synthesis in a dose-dependent manner, both under basal conditions and when stimulated by angiotensin II. nih.gov This inhibitory effect on fibroblast growth and protein synthesis is likely mediated through a cAMP-dependent pathway. nih.govoup.com
Conversely, in cardiac myocytes, AM has different effects. It does not affect protein synthesis under non-stimulated conditions but slightly, yet significantly, elevates endothelin-1-induced protein synthesis. nih.gov AM also increases the secretion of atrial natriuretic peptide from myocytes stimulated by endothelin-1. nih.gov Studies have also demonstrated that mechanical stretching of cultured neonatal rat cardiac myocytes stimulates the synthesis and secretion of AM, suggesting a feedback mechanism against cardiomyocyte hypertrophy induced by hemodynamic overload. ahajournals.org
Interestingly, cardiac fibroblasts are major producers of AM in the heart. oup.comnih.gov The basal secretion rate of AM from non-myocytes (predominantly fibroblasts) is significantly higher than that from myocytes. nih.gov Furthermore, inflammatory stimuli like interleukin-1β and tumor necrosis factor-α stimulate AM secretion from non-myocytes but not from myocytes, highlighting the importance of cardiac fibroblasts in the cardiac response to inflammation. nih.gov
Table 3: Differential Effects of this compound on Cardiac Cells in Vitro
| Cell Type | Parameter | Effect of this compound |
|---|---|---|
| Cardiac Fibroblasts | DNA Synthesis | Inhibition. nih.gov |
| Cardiac Fibroblasts | Collagen Production | Inhibition. nih.gov |
| Cardiac Myocytes | Endothelin-1-induced Protein Synthesis | Slight but significant elevation. nih.gov |
| Cardiac Myocytes | Endothelin-1-induced Atrial Natriuretic Peptide Secretion | Increased secretion. nih.gov |
In vitro studies using macrophage cell lines and primary macrophages have uncovered the dual pro- and anti-inflammatory roles of AM. In the NR8383 rat macrophage cell line, AM has been shown to increase the initial secretion of macrophage migration inhibitory factor (MIF) and interleukin-1β (IL-1β) from both non-stimulated and lipopolysaccharide (LPS)-stimulated cells. oup.com It also enhances the secretion of interleukin-6 (IL-6). oup.com However, AM concurrently reduces the secretion of tumor necrosis factor-α (TNF-α) from LPS-stimulated cells, demonstrating its complex modulatory effects. oup.com
In the context of synovial inflammation, AM has been shown to exert anti-inflammatory effects. In F4/80+ macrophages isolated from inflamed synovial tissue, AM treatment inhibited IL-1β gene expression. nih.gov This suggests that in certain inflammatory environments, AM acts to suppress key pro-inflammatory cytokines.
Tumor-associated macrophages (TAMs) have been identified as a major source of AM in the tumor microenvironment of melanoma. aacrjournals.org In vitro co-culture experiments have shown that tumor cells stimulate macrophages to secrete AM. aacrjournals.org This TAM-derived AM can then act in an autocrine manner to polarize macrophages towards an M2 phenotype, which is associated with tumor promotion. aacrjournals.org Similarly, in the context of ovarian cancer, AM derived from cancer cells can induce macrophage polarization towards a TAM-like phenotype, which in turn promotes cancer cell migration. nih.gov
Table 4: Immunomodulatory Effects of this compound on Macrophages in Vitro
| Cell Model | Stimulus | Effect of this compound |
|---|---|---|
| NR8383 Rat Macrophages | Lipopolysaccharide (LPS) | Increases IL-1β and IL-6 secretion; decreases TNF-α secretion. oup.com |
| F4/80+ Synovial Macrophages | Inflammatory condition | Inhibits IL-1β gene expression. nih.gov |
| RAW264.7 Macrophages | Co-culture with B16/F10 melanoma cells | Upregulates AM secretion. aacrjournals.org |
Research using neuroblastoma cell lines has begun to explore the functions of AM in the nervous system. In the human neuroblastoma cell line SK-N-SH, AM stimulates the release of nitric oxide (NO). nih.gov This effect is mediated by an increase in intracellular free calcium concentration, resulting from both calcium influx through L-type calcium channels and ryanodine-sensitive calcium release from the endoplasmic reticulum, likely via a cAMP-protein kinase A-dependent mechanism. nih.gov
The expression of AM and its receptor components can be influenced by environmental conditions. For instance, in NB69 and IMR-32 neuroblastoma cells, hypoxia increases the expression of AM. nih.gov This suggests a role for AM in the cellular response to low-oxygen environments, which is relevant in conditions like solid tumors.
Studies have also indicated that AM can have anticancer effects against neuroblastoma. nih.gov While the precise mechanisms are still under investigation, these findings from in vitro models highlight a potential therapeutic avenue. Different neuroblastoma cell lines, such as SK-N-BE(2)C, IMR-32, and SH-SY5Y, which have different genetic backgrounds, are used to study the heterogeneous responses of these cancers to various treatments. wellcomeopenresearch.org
Table 5: this compound Research Findings in Neuroblastoma Cell Lines
| Cell Line | Experimental Focus | Key Findings |
|---|---|---|
| SK-N-SH | Nitric Oxide (NO) Signaling | AM stimulates NO release by modulating intracellular calcium mobilization. nih.gov |
| NB69 and IMR-32 | Hypoxia Response | Hypoxia increases AM expression. nih.gov |
Isolated Organ Perfusion Systems
Isolated organ perfusion systems are critical tools for studying the physiological and pharmacological effects of substances on an organ in a controlled ex vivo environment, free from systemic influences. harvardbioscience.com This methodology has been employed in this compound research to investigate its direct effects on organ function, particularly in the context of ischemia-reperfusion (I/R) injury.
A notable example is the use of an isolated perfused rat liver (IPRL) model to determine the protective effects of AM against I/R injury. nih.govresearchgate.net In this system, the rat liver is isolated and perfused with a specialized solution. Researchers can introduce AM into the perfusate and preserving fluid to assess its impact on various parameters of liver function following a period of warm ischemia.
Key findings from the IPRL model include:
Improved Hemodynamics: Administration of AM significantly augmented portal flow. nih.gov
Enhanced Liver Function: AM increased bile production and oxygen consumption. nih.gov
Reduced Cellular Injury: The release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, was reduced in the presence of AM. nih.gov
Histological Improvement: AM administration led to an improvement in the structural changes induced by the I/R insult. nih.gov
These studies using isolated organ systems have been instrumental in identifying the direct protective mechanisms of this compound on tissue, such as its vasodilatory effects and its ability to modulate cellular metabolism and survival pathways. nih.govresearchgate.net
A variety of functional assays are employed to dissect the molecular and cellular mechanisms through which this compound exerts its effects. These assays measure specific cellular responses following AM stimulation or inhibition.
cAMP Production: The elevation of cyclic adenosine (B11128) monophosphate (cAMP) is a primary signaling pathway for this compound in many cell types. oup.com Assays measuring intracellular cAMP levels have shown that AM stimulates its production in smooth muscle cells and various tumor cells. unirioja.esnih.gov However, in some contexts, such as the inhibition of prostate cancer cell growth, AM's effects are independent of changes in intracellular cAMP. nih.gov In the isolated perfused rat liver model, AM was shown to augment tissue cAMP levels, which correlated with its protective effects. nih.gov
Nitric Oxide (NO) Release: The vasodilatory effect of this compound can be mediated by the release of nitric oxide (NO), which subsequently increases cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net However, studies on the isolated rat liver demonstrated that the AM-mediated increase in portal flow was not associated with an increase in tissue cGMP, indicating that its protective effect in this model is not induced by the NO-cGMP pathway. nih.gov
Cell Proliferation: Proliferation assays are used to determine the effect of AM on cell growth. The results can vary significantly depending on the cell type. For example, AM stimulates the proliferation of pancreatic cancer cells and porcine trophectoderm cells. aacrjournals.orgnih.gov Conversely, it has been shown to inhibit proliferation in PC-3 and LNCaP prostate cancer cells. nih.gov In some melanoma cell lines, AM treatment did not result in a significant increase in proliferation compared to controls. nih.gov
Migration: Migration or wound-healing assays are used to assess the ability of cells to move into an empty space. This compound has been shown to stimulate the migration of melanoma cells and porcine trophectoderm cells. nih.govnih.gov It also enhances the migratory potential of various other tumor cells, including those from bladder and ovarian cancers. mdpi.com
Apoptosis: Assays that measure programmed cell death, or apoptosis, are used to study AM's role as a survival factor. This compound can inhibit apoptosis in tumor and endothelial cells by down-regulating pro-apoptotic factors like Bax and activated caspases. mdpi.comfrontiersin.org Conversely, blocking AM with antibodies or antagonists can increase tumor apoptosis. mdpi.com
In Vivo Animal Models
Rodent models are fundamental to understanding the systemic and long-term effects of this compound in a living organism. Both rats and mice are used to model various human diseases and study the therapeutic potential and physiological roles of AM.
Rat models have been particularly useful for studying cardiovascular and inflammatory conditions. For instance, Sprague Dawley rats fed a high-fat diet are used to create models of obesity-related hypertension to explore the effects of AM on vascular inflammation, oxidative stress, and cardiac remodeling. mdpi.commdpi.com In these models, endogenous AM levels are often elevated, and administration of additional AM has been shown to decrease blood pressure and improve cardiac function. mdpi.commdpi.com Rat models of experimental inflammatory bowel disease (IBD) have also demonstrated that AM treatment can significantly reduce the clinical and histological severity of colitis. sciencepg.com
Mouse models , especially those involving genetic manipulation, have been crucial for defining the essential functions of this compound.
To overcome the limitations of studying a peptide with widespread effects, researchers have developed genetically modified mouse models. These models allow for the specific deletion or alteration of the this compound gene (Adm) to study the consequences of its absence.
Attempts to create a mouse model with a complete global knockout of the this compound gene have consistently revealed its critical importance for embryonic development. Multiple independent studies have shown that the complete lack of AM from conception results in embryonic lethality. nih.gov
Key findings from these knockout studies include:
Mid-Gestation Lethality: Embryos that are homozygous null for the this compound gene (AM-/-) die at mid-gestation, specifically around embryonic day 14.5 (E14.5). nih.gov
Cardiovascular Defects and Hydrops Fetalis: The cause of death in these embryos is attributed to severe cardiovascular defects and extreme hydrops fetalis, a condition characterized by massive fluid accumulation. nih.gov
Placentation and Fertility Issues: Even a partial reduction in AM expression can have consequences. In heterozygous (AM+/-) intercrosses, a decrease in the number of weaned offspring is observed, which is greater than what would be expected from the loss of AM-/- embryos alone. nih.gov This suggests that reduced maternal expression of AM can disrupt fertility and placentation. nih.govscilit.com
The embryonic lethality of global this compound knockout mice prevents the study of its function in adult physiology. nih.gov This fundamental finding spurred the development of more sophisticated conditional knockout models, where the gene is deleted only in specific tissues or at specific times, to further investigate the diverse roles of this essential peptide. nih.gov
Rodent Models (Rats, Mice)
Genetic Manipulation Models
Conditional (Tissue-Specific) Knockout Models (e.g., CNS-specific, Endothelial-specific)
Conditional knockout models have been instrumental in dissecting the tissue-specific roles of this compound (AM) in vivo. By deleting the Adm gene in specific cell types, researchers can overcome the embryonic lethality observed in global AM knockout mice and investigate its function in adult physiology and pathology.
Central Nervous System (CNS)-specific Knockout: The precise functions of AM within the central nervous system are an area of active investigation. Conditional knockout models targeting various neural cell populations are being developed to explore the role of AM in neurovascular coupling, cerebral blood flow regulation, and the response to ischemic injury.
Endothelial-specific Knockout: To elucidate the autocrine and paracrine functions of AM in the endothelium, conditional knockout mice with an endothelial cell-specific deletion of the Adm gene (AMEC-KO) have been generated. nih.govscispace.com Studies using these models have revealed critical roles for endothelial-derived AM in vascular homeostasis and disease.
Key findings from endothelial-specific AM knockout models include:
Defective Angiogenesis: AMEC-KO mice exhibit impaired vascularization in Matrigel plug assays, indicating a crucial role for endothelial AM in new blood vessel formation. nih.gov
Increased Vascular Permeability: The absence of AM in endothelial cells leads to enhanced vascular permeability compared to wild-type littermates. nih.govscispace.com
Reduced Tumor Metastasis: In a syngeneic model of metastasis, AMEC-KO mice showed significantly less tumor growth in the lungs, suggesting that endothelial AM contributes to the metastatic process. nih.govscispace.com
Altered Response to Ischemia: Following permanent middle cerebral artery occlusion, animals lacking endothelial AM demonstrated a significant decrease in infarct size compared to their wild-type counterparts. nih.govscispace.com
Hypertension: Mice with an endothelium-specific deficiency of this compound develop hypertension, highlighting its role in blood pressure regulation through the modulation of vascular tone. jci.org This is associated with reduced flow-induced activation of endothelial nitric oxide synthase (eNOS). jci.org
These findings underscore the importance of locally produced AM from endothelial cells in maintaining vascular integrity, regulating angiogenesis, and influencing pathological processes such as tumor growth and ischemic brain injury. nih.govscispace.com
Transgenic Models (Overexpression Studies)
Transgenic models engineered to overexpress components of the this compound signaling pathway have provided valuable insights into its physiological and pathological functions. These models typically involve the overexpression of AM itself or its receptor components, such as the calcitonin receptor-like receptor (CLR) or receptor activity-modifying proteins (RAMPs).
RAMP2 Overexpression: Transgenic mice overexpressing RAMP2, a critical component of the AM1 receptor, primarily in smooth muscle tissues, have been generated to study the in vivo relevance of this receptor. ahajournals.orgresearchgate.net
Key findings from RAMP2 overexpression models include:
Enhanced Hypotensive Response to AM: These transgenic mice exhibit an increased sensitivity to the hypotensive effects of intravenously administered AM, but not to calcitonin gene-related peptide (CGRP). ahajournals.org
Increased Vascular Sensitivity to AM: Aortas isolated from RAMP2 transgenic mice show a more sensitive relaxation response to AM. ahajournals.org This increased sensitivity is also observed in mesenteric and cutaneous resistance vessels. ahajournals.org
No Change in Basal Blood Pressure: Despite the enhanced sensitivity to exogenous AM, the basal blood pressure and cardiovascular properties of these mice are similar to their wild-type counterparts. ahajournals.org
These studies demonstrate that RAMP2 plays a crucial role in determining the sensitivity and potency of AM-induced hypotensive responses via the AM1 receptor. ahajournals.org
CLR Overexpression: Transgenic mice with ocular overexpression of CLR in the pupillary sphincter muscle have been developed as a model for acute angle-closure glaucoma. nih.govarvojournals.org
Key findings from CLR overexpression models include:
Pupillary Palsy: Overexpression of CLR augments AM signaling in the pupillary sphincter muscle, leading to pupillary palsy. nih.gov
Elevated Intraocular Pressure (IOP): These mice develop acutely and transiently elevated IOP, a characteristic feature of acute angle-closure glaucoma in humans. nih.govarvojournals.org
Angle Closure: The enhanced AM signaling results in chronic relaxation of the pupillary sphincter muscle, leading to anterior synechia and closure of the anterior chamber angle. arvojournals.org
This model suggests that defective regulation of AM action in the pupillary sphincter muscle may contribute to the development of angle-closure glaucoma. nih.gov
This compound 2 (ADM2) Overexpression: Oocyte-specific disruption of the Adm2 gene in transgenic mice has been used to investigate its role in ovarian function. frontiersin.org While this is a knockout model, the findings are relevant to understanding the effects of altered ADM2 levels. These mice showed enhanced ovarian follicle growth after superovulation, suggesting a regulatory role for oocyte-derived ADM2 in folliculogenesis. frontiersin.org
Heterozygous Knockout Models
Due to the embryonic lethality of homozygous this compound (Adm) gene deletion, heterozygous knockout mice (AM+/-) have become a vital tool for investigating the physiological and pathophysiological roles of AM in adult animals. nih.govmdpi.com These mice are viable and fertile but have a reduced capacity to produce AM, making them susceptible to various stressors. nih.gov
Cardiovascular Phenotype: AM+/- mice subjected to cardiovascular stress, such as aortic constriction or angiotensin II infusion, exhibit a more severe phenotype compared to their wild-type littermates. nih.govahajournals.org
Key findings in cardiovascular studies include:
Exacerbated Cardiac Hypertrophy and Fibrosis: AM+/- mice show more pronounced increases in heart weight to body weight ratios, left ventricular wall thickness, and perivascular fibrosis. nih.govahajournals.org
Increased Gene Expression of Hypertrophic Markers: The expression of genes such as angiotensinogen, ACE, transforming growth factor-beta, collagen type I, brain natriuretic peptide, and c-fos is significantly higher in the hearts of stressed AM+/- mice. nih.gov
Enhanced ERK Activation: Hearts from AM+/- mice subjected to aortic constriction show enhanced activation of extracellular signal-regulated kinase (ERK). nih.govahajournals.org
Increased Mortality: The survival rate after aortic constriction is lower among AM+/- mice. ahajournals.org
Pulmonary Phenotype: In models of lung injury, AM+/- mice also display increased susceptibility.
Bronchopulmonary Dysplasia and Pulmonary Hypertension: In a model of hyperoxia-induced bronchopulmonary dysplasia, AM+/- mice showed decreased lung blood vessels and endothelial nitric oxide synthase (NOS3) expression, leading to an increase in the extent of the disease and associated pulmonary hypertension. nih.gov
Airway Hyperresponsiveness: Following sensitization and challenge with ovalbumin, AM+/- mice exhibit enhanced airway responsiveness, suggesting a role for AM in the pathogenesis of bronchial asthma. researchgate.net
These studies collectively indicate that endogenous AM exerts a protective effect against stress-induced organ damage, and its insufficiency leads to an exacerbated pathological response. nih.govnih.gov
Disease-Specific Animal Models
Sepsis/Endotoxemia Models
Animal models of sepsis and endotoxemia are crucial for understanding the role of this compound (AM) in the systemic inflammatory response and for evaluating potential therapeutic strategies. Common models include the administration of lipopolysaccharide (LPS) to induce endotoxemia and the cecal ligation and puncture (CLP) model to mimic clinical sepsis. frontiersin.orgnih.govadrenomed.com
Key Findings from Sepsis/Endotoxemia Models:
Improved Hemodynamics and Reduced Vascular Leakage: Administration of AM in various models of endotoxemia has been shown to improve hemodynamics, reduce vascular leakage, and decrease organ damage. frontiersin.orgnih.gov
Protective Effects of Adrecizumab: Adrecizumab, a humanized monoclonal anti-AM antibody, has demonstrated beneficial effects on vascular barrier function and survival in preclinical models of systemic inflammation and sepsis. frontiersin.orgnih.gov In endotoxemic rats and mice with CLP-induced sepsis, pretreatment with Adrecizumab attenuated renal vascular leakage. frontiersin.orgnih.govadrenomed.com
Modulation of Inflammatory Response: AM has been shown to have immunoregulatory effects in the context of sepsis. frontiersin.orgnih.gov
| Model | Intervention | Key Findings |
|---|---|---|
| Rat Endotoxemia (LPS) | Adrecizumab | Attenuated LPS-induced vascular hyperpermeability by 40-71%. adrenomed.com |
| Mouse Sepsis (CLP) | Adrecizumab | Significantly reduced albumin leakage into renal tissue (77-78% vs placebo). adrenomed.com |
| Various Endotoxemia Models | This compound | Improved hemodynamics, reduced vascular leakage, and decreased organ damage. frontiersin.orgnih.gov |
Acute Lung Injury Models (Hypoxia-LPS)
Models combining hypoxia and lipopolysaccharide (LPS) administration are used to study the pathogenesis of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), conditions where AM expression is significantly upregulated. physiology.orgresearchgate.net
Key Findings from Hypoxia-LPS Models:
Synergistic Induction of AM Expression: In a rat model of ALI, the combination of hypoxia and LPS treatment resulted in a synergistic increase in AM expression in the lung, exceeding the induction seen with either stimulus alone. physiology.orgresearchgate.net
Cell-Specific AM Expression: This synergistic effect was primarily observed in inflammatory cells within blood vessels, as well as in alveolar macrophages, epithelial cells, and endothelial cells. physiology.orgresearchgate.net
Protective Role of AM: The increased production of AM in ALI is considered to have a protective role during the inflammatory response. physiology.org In vitro studies have shown that pretreatment with AM can prevent the activation of mitogen-activated protein kinase (MAPK) signaling pathways (JNK and ERK) induced by LPS in epithelial respiratory cells. fupress.netfupress.net This, in turn, leads to a reduction in the gene transcription of pro-inflammatory cytokines like IL-6 and TNF-α. fupress.net
| Model | Stimulus | Key Findings on AM Expression |
|---|---|---|
| In vivo (Rat) | Hypoxia + LPS | Synergistic induction of AM in lung tissue. physiology.orgresearchgate.net |
| In vitro (Rat Lung Cells) | Hypoxia + LPS | Strong induction of AM expression and secretion in epithelial and endothelial cells. physiology.orgresearchgate.net |
| In vitro (Alveolar Macrophages) | Hypoxia + LPS | Further increase in LPS-induced AM expression and secretion. physiology.orgresearchgate.net |
Models of Cardiac Hypertrophy and Fibrosis
Animal models of cardiac hypertrophy and fibrosis are employed to investigate the protective effects of this compound (AM) against cardiac remodeling. These models often involve inducing pressure overload through aortic constriction or continuous infusion of angiotensin II (Ang II). nih.govahajournals.org
Key Findings from Cardiac Hypertrophy and Fibrosis Models:
Protective Effects of Endogenous AM: Studies using AM heterozygous knockout (AM+/-) mice have demonstrated that endogenous AM exerts a protective effect against stress-induced cardiac hypertrophy and fibrosis. nih.govahajournals.org When subjected to aortic constriction or Ang II infusion, AM+/- mice exhibit more severe cardiac hypertrophy, increased perivascular fibrosis, and greater expression of hypertrophic and fibrotic genes compared to wild-type mice. nih.govahajournals.org
Exogenous AM Administration: The administration of exogenous AM has been shown to protect against cardiac hypertrophy, reduce myocardial infarct size, and improve left ventricular remodeling in various animal models. nih.gov In a model of obesity-related hypertension in rats, AM application improved cardiac remodeling and function. nih.gov
Upregulation of AM and its Receptors: In a rat model where cardiac hypertrophy was induced by chronic inhibition of nitric oxide synthesis, the expression of AM and its receptor components, RAMP2 and RAMP3, was increased in the left ventricle. physiology.org
| Model | Key Findings |
|---|---|
| Aortic Constriction in AM+/- Mice | Increased heart weight/body weight ratio, left ventricular wall thickness, and perivascular fibrosis compared to wild-type. nih.govahajournals.org |
| Angiotensin II Infusion in AM+/- Mice | Exacerbated cardiac hypertrophy and increased expression of genes for angiotensinogen, ACE, TGF-β, and collagen type I. nih.govahajournals.org |
| Obesity-Related Hypertension in Rats | AM administration improved cardiac remodeling, inflammation, and oxidative stress. nih.gov |
| Chronic Nitric Oxide Inhibition in Rats | Increased expression of AM, RAMP2, and RAMP3 mRNA in the left ventricle. physiology.org |
Ischemic Brain Injury Models (e.g., MCAO)
Models of ischemic brain injury, particularly the middle cerebral artery occlusion (MCAO) model, are pivotal in elucidating the neuroprotective potential of this compound (ADM). In a rat model of transient MCAO, intravenous infusion of ADM demonstrated a significant reduction in infarct size and an improvement in neurological deficits. Specifically, the infarct size was reduced by 25.4±12.7%, 31.3±5.8%, and 31.6±6.1% at different coronal levels. nih.gov This neuroprotective effect was observed without significant alterations in systemic blood pressure. nih.gov Further studies have corroborated these findings, showing that ADM treatment can lead to a significant improvement in neurological scores. nih.gov One of the underlying mechanisms for this protection appears to be the inhibition of neutrophil infiltration into the ischemic tissue, as evidenced by a significant decrease in myeloperoxidase (MPO) activity in the ischemic hemisphere of ADM-treated animals compared to controls (0.047±0.009 unit/g wet tissue vs. 0.205±0.054 unit/g wet tissue). nih.gov Interestingly, while exogenous administration of ADM shows protective effects, some studies suggest that a high dose administered directly into the cerebral ventricles could potentially exacerbate focal ischemic brain damage. nih.gov
Effects of this compound in MCAO Models
| Parameter | ADM Treatment Group | Control Group | Percentage Change/Effect |
|---|---|---|---|
| Infarct Size Reduction (Coronal Level 6mm) | - | - | 25.4 ± 12.7% |
| Infarct Size Reduction (Coronal Level 8mm) | - | - | 31.3 ± 5.8% |
| Infarct Size Reduction (Coronal Level 10mm) | - | - | 31.6 ± 6.1% |
| Myeloperoxidase (MPO) Activity (unit/g wet tissue) | 0.047 ± 0.009 | 0.205 ± 0.054 | Significant Reduction |
| Neurological Score | Significantly Improved | - | - |
Inflammatory Bowel Disease Models (e.g., DSS-induced colitis)
Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis is a widely used model to study inflammatory bowel disease (IBD), and research has shown that this compound can ameliorate the severity of this condition. mdpi.comnih.gov In mice with DSS-induced colitis, administration of ADM has been found to significantly reduce the disease activity index and histological scores. nih.gov One of the key findings is the modulation of the inflammatory response. ADM treatment has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6. nih.govfrontiersin.orgnih.gov Conversely, it can increase the levels of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β). nih.gov Macroscopically, ADM-treated mice exhibit a reduction in colon shortening, a common feature of DSS-induced colitis. nih.gov Furthermore, studies have indicated that the absence of endogenous ADM can lead to changes in gut microbiota and an exacerbation of colitis symptoms, suggesting a protective role for the peptide. frontiersin.org
Effects of this compound in DSS-Induced Colitis Models
| Parameter | Effect of ADM Treatment | Key Findings |
|---|---|---|
| Disease Activity Index | Significantly Reduced | Amelioration of clinical symptoms of colitis. |
| Histological Score | Significantly Reduced | Less tissue damage and inflammation in the colon. |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased Production | Downregulation of the inflammatory response. nih.govfrontiersin.orgnih.gov |
| Anti-inflammatory Cytokines (TGF-β) | Increased Levels | Promotion of an anti-inflammatory environment. nih.gov |
| Colon Weight/Length Ratio | Reduced | Prevention of colon shortening associated with inflammation. nih.gov |
Models of Renal Injury
Animal models of renal injury are crucial for understanding the pathophysiology of kidney diseases and for testing potential therapeutic agents like this compound. Studies have shown that elevated levels of ADM are associated with the severity of renal impairment. nih.gov In a rat model of doxorubicin-induced nephrotoxicity, ADM administration demonstrated a significant renoprotective effect. This was evidenced by the improvement in key biochemical parameters. Specifically, ADM treatment led to a significant decrease in serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602), which are markers of kidney dysfunction. nih.gov Furthermore, ADM administration was associated with an increase in creatinine clearance, indicating improved renal function. nih.gov Pharmacokinetic studies in rats with renal dysfunction induced by mercury chloride revealed that elevated plasma ADM levels were likely due to a reduced volume of distribution, suggesting altered receptor availability or binding in the context of kidney injury. mdpi.com
Effects of this compound in Renal Injury Models
| Model | Parameter | Effect of ADM Treatment |
|---|---|---|
| Doxorubicin-Induced Nephrotoxicity | Serum Creatinine | Significantly Decreased nih.gov |
| Blood Urea Nitrogen (BUN) | Significantly Decreased nih.gov | |
| Creatinine Clearance | Increased nih.gov | |
| Mercury Chloride-Induced Renal Dysfunction | Plasma ADM Clearance | Decreased due to reduced volume of distribution mdpi.com |
Tumor Xenograft Models
Tumor xenograft models, where human tumor cells are implanted into immunodeficient mice, are instrumental in evaluating the role of this compound in cancer progression and as a potential therapeutic target. Research has shown that ADM can act as an autocrine/paracrine growth factor in various cancers. nih.gov In a human glioblastoma xenograft model, intratumoral administration of an anti-ADM antibody resulted in a 70% reduction in tumor weight after 21 days of treatment. nih.gov Similarly, in a prostate cancer xenograft model using Du145 cells, treatment with an anti-ADM antibody significantly inhibited tumor growth. aacrjournals.org For colorectal cancer, targeting the ADM system with a specific antibody led to a 95% decrease in the volume of established HT-29 tumor xenografts after 80 days. nih.gov The anti-tumor effect of blocking ADM signaling is often associated with the suppression of angiogenesis, as evidenced by a decreased density of blood vessels in the treated tumors. nih.gov Antagonists of ADM, such as ADM22-52, have also been shown to inhibit the growth of sunitinib-resistant renal cell carcinoma tumors in mouse xenograft models. mdpi.com
Effects of this compound Blockade in Tumor Xenograft Models
| Tumor Type | Treatment | Effect on Tumor Growth | Mechanism |
|---|---|---|---|
| Glioblastoma (U87 cells) | Anti-ADM Antibody | 70% reduction in tumor weight nih.gov | Decreased vessel density nih.gov |
| Prostate Cancer (Du145 cells) | Anti-ADM Antibody | Significant inhibition of tumor growth aacrjournals.org | - |
| Colorectal Cancer (HT-29 cells) | Anti-ADM Antibody | 95% decrease in tumor volume nih.gov | Suppression of angiogenesis nih.gov |
| Renal Cell Carcinoma (sunitinib-resistant) | ADM22-52 (antagonist) | Inhibition of tumor growth mdpi.com | - |
Larger Mammalian Models (e.g., Ovine, Canine)
Larger mammalian models, such as ovine (sheep) and canine (dog) models, provide valuable insights into the systemic and cardiovascular effects of this compound that are more translatable to human physiology. In an ovine model of pacing-induced heart failure, ADM infusion led to beneficial hemodynamic changes. It dose-dependently decreased mean arterial pressure by up to 9 mmHg, left atrial pressure by up to 5 mmHg, and calculated peripheral resistance. nih.gov Concurrently, it increased cardiac output by 0.5 L/min. nih.gov Despite the drop in blood pressure, ADM increased creatinine clearance and sodium excretion, indicating a positive effect on renal function in the context of heart failure. nih.gov In conscious sheep, ADM infusion also increased cardiac output and reduced total peripheral resistance by 40%. nih.gov
In canine models, the effects of ADM on myocardial performance have been investigated. In normal dogs, ADM acts as a selective arterial dilator. nih.govphysiology.org However, in dogs with pacing-induced heart failure, the vasodilatory actions of ADM were found to be attenuated, and it had no significant inotropic or lusitropic (relaxing) effects on the heart. nih.govphysiology.org
Hemodynamic Effects of this compound in Ovine Models of Heart Failure
| Parameter | Change with ADM Infusion |
|---|---|
| Mean Arterial Pressure | ↓ by up to 9 mmHg nih.gov |
| Left Atrial Pressure | ↓ by up to 5 mmHg nih.gov |
| Cardiac Output | ↑ by 0.5 L/min nih.gov |
| Total Peripheral Resistance | ↓ by 40% nih.gov |
| Creatinine Clearance | ↑ nih.gov |
| Sodium Excretion | ↑ (threefold) nih.gov |
Analytical and Detection Techniques
Gene Expression Analysis
The analysis of this compound (ADM) gene expression is fundamental to understanding its regulation and role in various physiological and pathological conditions. Several molecular biology techniques are employed for this purpose.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and widely used method for quantifying ADM mRNA levels. This technique allows for the precise measurement of gene expression changes in response to different stimuli or in various disease states. For instance, qRT-PCR has been used to demonstrate the upregulation of ADM expression in colorectal tumor samples compared to normal tissue.
Northern blot analysis is a classic technique used to detect and quantify specific mRNA molecules. Although less sensitive than qRT-PCR, it provides information about the size and integrity of the mRNA transcript. Northern blotting has been utilized to show increased ADM mRNA expression in response to hypoxia in cultured rat brain endothelial cells and astrocytes. researchgate.net This method involves the separation of RNA by gel electrophoresis, transfer to a membrane, and hybridization with a labeled probe specific for ADM mRNA.
In situ hybridization (ISH) allows for the localization of specific mRNA sequences within a tissue section. This technique provides spatial information about gene expression, revealing which specific cell types are expressing the ADM gene in a heterogeneous tissue sample.
Protein Detection and Quantification
The detection and quantification of the this compound peptide are essential for correlating its expression with physiological functions and disease states. A variety of antibody-based techniques are employed for this purpose.
Western blotting is a widely used technique to detect specific proteins in a sample. In this compound research, it has been used to identify the AM protein and to study its post-translational modifications. For instance, in a study of JEG-3 placental cells, Western blotting was used to confirm the S-nitrosylation of annexin II induced by this compound nih.gov. The molecular weight of the this compound protein is approximately 20 kDa ptglab.com. In studies of pufferfish, the specificity of antibodies raised against this compound receptor components was confirmed by Western blot analysis physiology.org.
Radioimmunoassay (RIA) is a highly sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies. A specific and sensitive RIA has been developed for the measurement of human this compound(1–52) in plasma oup.comnih.gov. This assay has a detection limit of 0.1 fmol/tube and demonstrates negligible cross-reactivity with related peptides such as calcitonin gene-related peptide and amylin oup.comnih.gov. Using this RIA, the normal range of AM immunoreactivity in human subjects was established to be between 2.7 and 10.1 pmol/L oup.comnih.gov.
More recently, sandwich immunoassays have been developed for the quantification of bioactive this compound. One such assay utilizes monoclonal antibodies against the amidated C-terminus and the middle portion of bioactive AM, allowing for its direct quantification in EDTA plasma nih.gov. This assay has a limit of detection of 3 pg/mL and a limit of quantification of 11 pg/mL nih.gov. These immunoassays are valuable tools for clinical studies investigating the role of this compound in various diseases.
| Immunoassay Parameter | Value | Reference |
| Radioimmunoassay (RIA) | ||
| Detection Limit | 0.1 fmol/tube | oup.comnih.gov |
| Normal Plasma Range | 2.7 to 10.1 pmol/L | oup.comnih.gov |
| Sandwich Immunoassay | ||
| Limit of Detection | 3 pg/mL | nih.gov |
| Limit of Quantification | 11 pg/mL | nih.gov |
Immunocytochemistry and immunohistochemistry are techniques used to visualize the localization of a specific protein in cells and tissues, respectively, using specific antibodies. These methods have been instrumental in determining the distribution of this compound in various organs and cell types.
Immunohistochemical studies have shown that this compound-immunoreactive cells are widely distributed in the endocrine and neuroendocrine systems of humans, rats, and pigs nih.gov. Intense immunostaining for AM has been observed in human pheochromocytoma and normal adrenal medullary cells of all three species nih.gov. AM-immunoreactive cells have also been found in the pancreatic islets, gastrointestinal neuroendocrine system, anterior pituitary, and choroid plexus nih.gov.
In the bovine placenta, immunohistochemistry has confirmed the localization of this compound protein in trophoblast binucleate cells, consistent with the in situ hybridization data nih.gov. Furthermore, immunocytochemical staining of rat pheochromocytoma PC12 cells showed that immunoreactive-AM is abundantly present in the cytoplasm of undifferentiated cells and decreases during culture with nerve growth factor nih.gov. These techniques provide crucial visual evidence of the cellular and subcellular localization of this compound, complementing the quantitative data obtained from other methods.
Physiological Monitoring Techniques (e.g., Hemodynamic Measurements, Blood Flowmetry)
In the study of this compound (AM), a variety of physiological monitoring techniques are employed to elucidate its effects on the cardiovascular system. These methods are crucial for understanding the peptide's role in both normal physiological regulation and various pathological states. The primary techniques include hemodynamic measurements to assess the global impact on circulation and blood flowmetry to investigate localized vascular effects.
Hemodynamic Measurements
Hemodynamic monitoring provides a quantitative assessment of the heart's ability to pump blood and the vascular system's response. These measurements are fundamental in this compound research, particularly in preclinical and clinical studies investigating its therapeutic potential for cardiovascular diseases.
In clinical research, studies on patients with conditions like idiopathic pulmonary arterial hypertension and cardiogenic shock have utilized comprehensive hemodynamic monitoring. For instance, in a study involving patients with idiopathic pulmonary arterial hypertension, acute hemodynamic responses to inhaled this compound were evaluated using a thermodilution catheter to measure key variables. ahajournals.org A cannula inserted into a radial artery was also used for continuous hemodynamic assessment. ahajournals.org
Key hemodynamic parameters measured in this compound studies include:
Pulmonary Arterial Pressure (PAP): Inhalation of AM was shown to significantly decrease mean PAP in patients with idiopathic pulmonary arterial hypertension. ahajournals.org
Pulmonary Vascular Resistance (PVR): A notable effect of AM inhalation is the reduction of PVR, indicating vasodilation in the pulmonary circulation. ahajournals.org
Systemic Vascular Resistance (SVR): While inhaled AM significantly affects the pulmonary vasculature, its impact on SVR can be minimal in certain contexts. ahajournals.org
Mean Arterial Pressure (MAP): In cardiogenic shock, elevated bio-ADM levels are associated with impaired MAP. nih.govnih.gov
Central Venous Pressure (CVP): This parameter, reflecting right atrial pressure, is also monitored. High bio-ADM levels in cardiogenic shock have been associated with increased CVP. nih.govnih.gov
Left Ventricular Pressure: In animal models, central administration of an this compound fragment was found to increase left ventricular pressure and its rate of rise (dp/dt). karger.com
The findings from these measurements are often detailed and provide a clear picture of this compound's potent vascular effects.
Table 1: Hemodynamic Effects of this compound Inhalation in Patients with Idiopathic Pulmonary Arterial Hypertension
| Hemodynamic Parameter | Baseline (Mean ± SE) | Post-Adrenomedullin (Mean ± SE) | Percentage Change | Significance (P-value) |
|---|---|---|---|---|
| Mean Pulmonary Arterial Pressure (mm Hg) | 54 ± 3 | 47 ± 3 | -13% | <0.05 |
| Pulmonary Vascular Resistance (Wood units) | 12.6 ± 1.5 | 9.8 ± 1.3 | -22% | <0.05 |
Source: Data adapted from a study on the effects of AM inhalation in patients with idiopathic pulmonary arterial hypertension. ahajournals.org
Table 2: Association of High Bioactive this compound (bio-ADM) Levels with Hemodynamic Impairment in Cardiogenic Shock
| Hemodynamic Parameter | Association with High bio-ADM Levels |
|---|---|
| Cardiac Index | Impaired |
| Mean Arterial Pressure | Impaired |
| Central Venous Pressure | Impaired |
| Systolic Pulmonary Artery Pressure | Impaired |
Source: Findings from the CardShock study, a prospective observational cohort study. nih.govnih.gov
Blood Flowmetry
Blood flowmetry techniques are used to measure blood flow in specific vascular beds, providing insights into the microvascular and regional effects of this compound. This compound is known to exert potent vasoactive effects in the microvasculature, making blood flowmetry a critical tool in its investigation. nih.govkcl.ac.uk
Research has demonstrated that this compound can increase blood flow in various tissues. nih.govkcl.ac.uk For example, studies focusing on ocular hemodynamics have shown that this compound can dose-dependently increase choroidal blood flow and the flow velocity in the ophthalmic artery. researchgate.net These localized measurements are essential for understanding the peptide's physiological roles, such as its involvement in regulating local vascular tone. researchgate.net
The mechanisms underlying these changes are also a subject of investigation. Studies have explored how physical forces, like fluid shear stress from blood flow, can induce the release of this compound from endothelial cells, suggesting a feedback loop where blood flow can regulate its own modulator. researchgate.net
Future Directions in Adrenomedullin Research
Elucidation of Distinct Roles within the Calcitonin/CGRP/Amylin Family
Adrenomedullin (B612762) belongs to the calcitonin family of peptides, which also includes Calcitonin (CT), Calcitonin Gene-Related Peptide (CGRP), Amylin, and this compound 2/Intermedin (AM2/IMD). ahajournals.orgnih.gov These peptides share structural similarities and, consequently, have overlapping biological effects, often acting on each other's receptors. researchgate.netnih.govbegellhouse.com A primary goal of future research is to distinguish the unique, non-redundant functions of this compound from those of its sister peptides.
While CGRP is recognized as a potent vasodilator and Amylin plays a key role in glucose metabolism, this compound is emerging as a critical regulator of angiogenesis, lymphangiogenesis, and endothelial barrier integrity. nih.govnih.govbegellhouse.comnih.gov The receptors for this peptide family are unique heterodimers, formed by either the Calcitonin Receptor (CTR) or the Calcitonin Receptor-Like Receptor (CLR) in complex with one of three Receptor Activity-Modifying Proteins (RAMPs). nih.govresearchgate.net This combinatorial receptor system leads to a degree of cross-reactivity, where one peptide can activate receptors for another, albeit with lower affinity. nih.gov For instance, this compound can activate the CGRP receptor, and CGRP can show activity at the AM2 receptor. nih.govguidetopharmacology.org
Future studies will focus on leveraging specific antagonists and advanced genetic models to isolate the precise physiological contributions of this compound. Understanding these distinct roles is crucial for developing therapies that can harness AM's unique benefits, such as its protective effects in the cardiovascular and lymphatic systems, without triggering the broader effects of the entire peptide family. nih.govnih.gov
Advanced Receptor Pharmacology and Signaling Bias Studies
This compound primarily signals through two distinct receptor complexes, known as the AM1 and AM2 receptors. nih.govresearchgate.net These are formed when the Calcitonin Receptor-Like Receptor (CLR) associates with RAMP2 or RAMP3, respectively. nih.govresearchgate.net this compound also demonstrates significant affinity for the CGRP receptor, which consists of CLR paired with RAMP1. nih.gov The specific RAMP present is the key determinant of the receptor's ligand specificity. nih.govresearchgate.net
A major focus of future research is the concept of "signaling bias" or "functional selectivity". nih.govmdpi.com This phenomenon occurs when a single ligand, upon binding to its receptor, can preferentially activate certain intracellular signaling pathways over others. mdpi.com For this compound, this could mean selectively stimulating cAMP production, which is linked to vasodilation, or activating other pathways like ERK phosphorylation, which is involved in cell growth. mdpi.comfrontiersin.orgacs.org The potential for AM, CGRP, and AM2/IMD to induce distinct signaling profiles at the same receptor is an area of intense investigation, though the extent to which this occurs remains debated. nih.gov
Recent work has also uncovered "kinetic bias," where AM2/IMD exhibits a remarkably slow dissociation rate from the AM2 receptor, resulting in prolonged signaling compared to other peptide-receptor combinations. nih.gov Advanced pharmacological studies, including alanine (B10760859) scanning mutagenesis of the this compound peptide, are being used to identify the specific amino acid residues critical for activating various signaling cascades. acs.org The ultimate goal is to design biased agonists—compounds that can selectively trigger a desired signaling pathway—to create more refined therapeutic agents with fewer off-target effects.
Table 1: this compound Receptor Complexes
| Receptor Name | Components | Primary Endogenous Ligand(s) |
|---|---|---|
| AM1 Receptor | CLR + RAMP2 | This compound nih.gov |
| AM2 Receptor | CLR + RAMP3 | This compound, this compound 2/Intermedin nih.govguidetopharmacology.org |
| CGRP Receptor | CLR + RAMP1 | CGRP, this compound nih.gov |
| AMY1 Receptor | CTR + RAMP1 | Amylin, CGRP guidetopharmacology.org |
| AMY3 Receptor | CTR + RAMP3 | Amylin guidetopharmacology.org |
Development of Novel Research Tools and Genetic Models
Progress in understanding this compound's function has been historically limited by a lack of selective research tools. nih.govacs.org Early peptide antagonists such as AM(22-52) and CGRP(8-37) are not selective enough to reliably discriminate between the AM1, AM2, and CGRP receptors, complicating the interpretation of experimental results. nih.govresearchgate.net
A significant breakthrough for the field is the development of first-in-class, potent, and selective small-molecule antagonists, particularly for the AM2 receptor. acs.org These novel agents are invaluable for precisely dissecting the distinct pharmacology of each CLR/RAMP receptor complex and clarifying the specific roles of AM versus CGRP in various physiological and pathological processes. acs.org Another innovative approach is the creation of chimeric peptides, such as amylin-adrenomedullin dual agonists, which aim to combine the beneficial effects of multiple peptides into a single therapeutic molecule. gubra.dk
In parallel, the development of sophisticated genetic models remains a cornerstone of this compound research. Initial studies using global knockout mice, in which the genes for Adm, Calcrl (CLR), or Ramp2 were deleted, revealed that functional AM signaling via the AM1 receptor is essential for embryonic survival. scienceopen.comwikipedia.org These models were characterized by mid-gestational lethality due to severe edema and cardiovascular defects. scienceopen.commdpi.com To overcome this limitation, future research relies heavily on the generation and analysis of tissue-specific and inducible conditional knockout models. scienceopen.commdpi.com These advanced models permit scientists to delete the this compound gene in specific cell types (e.g., endothelial cells) or at specific times, allowing for detailed investigation of its roles in adult physiology, such as blood pressure regulation, and in disease. scienceopen.comnih.gov
Q & A
Q. What are the primary physiological roles of adrenomedullin, and how are its secretion mechanisms characterized in different tissues?
this compound (AM) is a multifunctional peptide hormone involved in cardiovascular regulation, cellular growth, and endocrine modulation. Its secretion is regulated by hypoxia, inflammatory cytokines (e.g., IL-1β, TNF-α), and mechanical stress. Tissue-specific expression has been documented in vascular endothelial cells, adrenal medulla, and pancreatic epithelium . Methodologically, AM secretion can be quantified via ELISA (sensitivity: 0.02–25 ng/ml) using competitive binding assays, with validation against disease states like hypertension and sepsis .
Q. How can researchers accurately measure circulating this compound levels, and what are the key considerations for assay selection?
Circulating AM is measured using ELISA or radioimmunoassays. Key considerations include:
- Cross-reactivity : AM shares homology with calcitonin gene-related peptide (CGRP), necessitating antibodies with high specificity (e.g., rabbit anti-prothis compound IgG) .
- Sample preparation : Plasma requires EDTA-based stabilization to prevent degradation.
- Validation : Correlate results with clinical parameters (e.g., KL grades in osteoarthritis, r=0.322–0.373 for serum/synovial fluid AM levels) .
Q. What experimental models are suitable for studying this compound’s cardiovascular effects?
- In vitro : Vascular smooth muscle cells (VSMCs) treated with AM (10–100 nM) to assess cAMP/PKA signaling and vasodilation .
- In vivo : Rodent models of heart failure (e.g., diastolic dysfunction) where plasma AM elevation correlates with disease severity (p<0.05 via stepwise regression) .
Advanced Research Questions
Q. How does this compound signaling via ADMR vs. CRLR receptors differ in cancer progression, and how can this be experimentally dissected?
this compound receptor (ADMR) drives autocrine proliferation in pancreatic cancer (e.g., Panc-1 cells), while calcitonin receptor-like receptor (CRLR) is expressed in stromal cells. To distinguish pathways:
- Receptor silencing : Use ADMR-specific shRNA to block AM-induced NF-κB activation and invasion (IC50 reduction: ~50% in MPanc96 cells) .
- Co-culture systems : Compare tumor cell growth in the presence of ADMR-expressing cancer cells vs. CRLR-expressing endothelial cells .
Q. What methodological approaches resolve contradictions in this compound’s role in inflammatory diseases (e.g., neuroprotection vs. exacerbation)?
- Context-specific models : In experimental autoimmune encephalomyelitis (EAE), AM reduces Th1/Th17 encephalitogenic cells (p<0.01) but increases Th2 responses, requiring flow cytometry for subset quantification .
- Dose-dependent effects : Low-dose AM (1–10 nM) mitigates LPS-induced septic shock by modulating macrophage activation, while high doses (≥50 nM) exacerbate hypotension .
Q. How can researchers analyze this compound’s dual role in cellular growth (proliferation vs. apoptosis) across tissue types?
- Transcriptomic profiling : RNA-seq of AM-treated cancer cells (e.g., BxPC3) vs. normal endothelial cells to identify divergent pathways (e.g., PI3K/Akt in cancer vs. p53 in normal cells).
- Functional assays : Combine BrdU proliferation assays with TUNEL staining to quantify growth/apoptosis ratios .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing this compound’s correlation with disease progression?
- Multivariate regression : Use plasma AM as a dependent variable with covariates like age, sex, and systolic function (SPSS/ANOVA; p<0.05 threshold) .
- Spearman’s rank correlation : For non-parametric data (e.g., KL grades vs. synovial fluid AM levels; r=0.373, p<0.001) .
Q. How should researchers validate this compound receptor specificity in binding studies?
- Competitive binding assays : Co-incubate cells with AM and CGRP antagonists (e.g., AM(22-52), IC50: ~10 nM) to block cross-reactivity .
- Western blotting : Confirm receptor isoform expression (e.g., ADMR in Panc-1 cells vs. CRLR in HUVECs) .
Q. What in vivo models best replicate this compound’s neuroprotective effects?
- Hypoxic-ischemic brain injury : Rat models with AM infusion (5 µg/kg/hr) show reduced infarct volume (p<0.01) via MRI and histopathology .
- Traumatic brain injury (TBI) : Measure cerebrospinal fluid AM levels post-TBI in pediatric cohorts (ELISA validation required) .
Unresolved Issues & Future Directions
Q. What gaps exist in understanding this compound’s interaction with the blood-brain barrier?
Q. How can this compound-based therapies be optimized for clinical translation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
